Thalidomide-5-PEG3-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24) |
InChI Key |
XMTFEXSNGIBNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-5-PEG3-NH2: An In-Depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), Thalidomide-5-PEG3-NH2 has emerged as a pivotal chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This synthetic E3 ligase ligand-linker conjugate provides the crucial link to the cellular degradation machinery, enabling the selective elimination of proteins of interest. This technical guide delves into the core mechanism of action of this compound, offering a comprehensive overview of its function, quantitative data from analogous compounds, detailed experimental protocols, and the underlying biological pathways.
This compound is comprised of a thalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2)[1][2]. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC molecule. The fundamental role of this compound is to hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins[1][3].
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC synthesized using this compound revolves around the formation of a ternary complex, which brings the target protein into close proximity with the CRBN E3 ubiquitin ligase[4]. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its target-specific ligand) and to Cereblon (via the thalidomide (B1683933) moiety of the this compound component). This forms a transient ternary complex of Target Protein-PROTAC-CRBN.
-
Ubiquitination: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase machinery. This facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination. This polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated target protein. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The following diagram illustrates the signaling pathway of a PROTAC utilizing a thalidomide-based CRBN ligand:
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, data from thalidomide and its derivatives, as well as PROTACs utilizing similar linkers, provide valuable insights into the expected performance.
Binding Affinity to Cereblon
The binding of the thalidomide moiety to Cereblon is a critical determinant of PROTAC efficacy. The addition of a PEG linker at the 4- or 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN. The following table summarizes the binding affinities of thalidomide and its derivatives to CRBN.
| Compound | Binding Assay | Kd (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 |
Note: Data is compiled from various sources and serves as a reference for the expected binding affinity of the thalidomide headgroup.
PROTAC Degradation Potency
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are highly dependent on the specific target protein, the target-binding ligand, and the linker length. The following table provides data for THAL-SNS-032, a PROTAC that utilizes a thalidomide derivative to degrade Cyclin-dependent kinase 9 (CDK9)[1][4][5][6].
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| THAL-SNS-032 | CDK9 | MOLT4 | ~4 | >90 |
Note: The linker in THAL-SNS-032 is a thalidomide derivative, providing a relevant example of the potency achievable with this class of PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs synthesized from this compound.
PROTAC Synthesis
The synthesis of a PROTAC using this compound involves the conjugation of the terminal amine group to a suitable functional group on the target protein ligand. A common approach is the formation of an amide bond.
Protocol: Amide Bond Formation
-
Activation of Carboxylic Acid: If the target protein ligand contains a carboxylic acid, it must first be activated. Dissolve the ligand in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA. Stir the reaction at room temperature for 30-60 minutes.
-
Coupling Reaction: To the activated ligand solution, add a solution of this compound in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot Analysis of Protein Degradation
This is the most common method to visualize and quantify the degradation of the target protein.
References
- 1. aragen.com [aragen.com]
- 2. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-5-PEG3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-PEG3-NH2 is a critical building block in the rapidly evolving field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it plays a pivotal role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in the development of novel therapeutics. Detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker are provided, along with a summary of relevant quantitative data and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components:
-
A thalidomide (B1683933) moiety: This serves as the ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex.
-
A three-unit polyethylene (B3416737) glycol (PEG3) linker: This flexible spacer connects the thalidomide moiety to the warhead of the PROTAC and is crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
-
A terminal amine group (-NH2): This functional group provides a reactive handle for the straightforward conjugation of a ligand designed to bind to a specific protein of interest (POI).
The primary application of this compound is in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value |
| Molecular Formula | C19H23N3O7 |
| Molecular Weight | 405.40 g/mol |
| CAS Number | 2743432-13-3 |
| Appearance | Powder |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action: The Role in PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its "warhead") and to CRBN (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein molecules.
An In-depth Technical Guide to the Synthesis of Thalidomide-5-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, two-stage synthetic protocol for Thalidomide-5-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
This compound is an E3 ligase ligand-linker conjugate that incorporates the thalidomide (B1683933) moiety for binding to the Cereblon (CRBN) E3 ubiquitin ligase and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3] This terminal amine provides a versatile attachment point for conjugation to a ligand targeting a specific protein of interest, forming a PROTAC capable of inducing targeted protein degradation.[1]
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the synthesis of the intermediate, Thalidomide-O-PEG3-alcohol, via a Williamson ether synthesis. The second stage details the conversion of the terminal hydroxyl group of the PEG linker to a primary amine.
Stage 1: Synthesis of Thalidomide-O-PEG3-alcohol
This stage involves the coupling of 4-hydroxythalidomide with 2-(2-(2-chloroethoxy)ethoxy)ethanol via a Williamson ether synthesis.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-Hydroxythalidomide | Commercially available | ≥98% |
| 2-(2-(2-chloroethoxy)ethoxy)ethanol | Commercially available | ≥97% |
| Potassium carbonate (K₂CO₃) | Commercially available | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially available | 99.8% |
| Ethyl acetate (B1210297) (EtOAc) | Commercially available | ≥99.5% |
| Brine (saturated aqueous NaCl) | In-house preparation | - |
| Magnesium sulfate (B86663) (MgSO₄), anhydrous | Commercially available | ≥99.5% |
| Silica (B1680970) gel for column chromatography | Commercially available | 60 Å, 230-400 mesh |
| Dichloromethane (B109758) (DCM) | Commercially available | ≥99.8% |
| Methanol (B129727) (MeOH) | Commercially available | ≥99.8% |
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield Thalidomide-O-PEG3-alcohol as a white solid.[4]
Stage 2: Synthesis of this compound
This stage involves a three-step process to convert the terminal alcohol of Thalidomide-O-PEG3-alcohol into a primary amine. This procedure is adapted from a general method for the high-yielding conversion of PEG-alcohols to PEG-amines.
Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | Purity |
| Thalidomide-O-PEG3-alcohol | From Stage 1 | Purified |
| Methanesulfonyl chloride (MsCl) | Commercially available | ≥99.5% |
| Triethylamine (B128534) (TEA) | Commercially available | ≥99.5% |
| Dichloromethane (DCM), anhydrous | Commercially available | 99.8% |
| Sodium azide (B81097) (NaN₃) | Commercially available | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially available | 99.8% |
| Zinc dust (Zn) | Commercially available | ≥98% |
| Ammonium (B1175870) chloride (NH₄Cl) | Commercially available | ≥99.5% |
| Tetrahydrofuran (THF) | Commercially available | ≥99.9% |
| Sodium bicarbonate (NaHCO₃), saturated | In-house preparation | - |
Procedure:
Step 2a: Mesylation of Thalidomide-O-PEG3-alcohol
-
Dissolve Thalidomide-O-PEG3-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Thalidomide-O-PEG3-OMs, which can be used in the next step without further purification.
Step 2b: Azidation of Thalidomide-O-PEG3-OMs
-
Dissolve the crude Thalidomide-O-PEG3-OMs (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (3.0 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Thalidomide-O-PEG3-N₃.
Step 2c: Reduction to this compound
-
Dissolve the crude Thalidomide-O-PEG3-N₃ (1.0 equivalent) in a mixture of THF and water.
-
Add ammonium chloride (5.0 equivalents) followed by zinc dust (10.0 equivalents).
-
Heat the mixture to 80 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Make the aqueous residue basic (pH ~9-10) with the addition of a suitable base (e.g., 1M NaOH) and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (containing a small percentage of triethylamine, e.g., 0.5-1%, to prevent the amine from sticking to the silica) to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Solid |
| 2-(2-(2-chloroethoxy)ethoxy)ethanol | C₆H₁₃ClO₃ | 168.62 | Liquid |
| Thalidomide-O-PEG3-alcohol | C₁₉H₂₂N₂O₇ | 390.39 | Solid |
| This compound | C₁₉H₂₃N₃O₆ | 389.41 | Solid |
Signaling Pathway and Mechanism of Action
This compound, once incorporated into a PROTAC, facilitates the degradation of a target protein by hijacking the ubiquitin-proteasome system.
The thalidomide moiety of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the PROTAC binds to the target protein of interest. This brings the E3 ligase complex into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. The PEG linker provides the necessary spatial orientation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
References
An In-depth Technical Guide to the Cereblon Binding Affinity of Thalidomide-5-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Thalidomide-5-PEG3-NH2 to the E3 ubiquitin ligase Cereblon (CRBN). As a derivative of thalidomide (B1683933), this molecule is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce the degradation of specific target proteins. This document details the available binding affinity data, outlines key experimental protocols for its determination, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and Cereblon
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2] This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.[1][3]
This compound is a functionalized thalidomide derivative that serves as a Cereblon ligand.[3][4][5] The inclusion of a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2) provides a versatile attachment point for conjugating a ligand that binds to a protein of interest, thereby forming a PROTAC.[3]
Quantitative Binding Affinity Data
While this compound is a widely used building block for PROTAC synthesis, specific binding affinity data for this isolated fragment is not extensively reported in peer-reviewed literature.[1] However, the binding of the core thalidomide molecule and its potent analogs to CRBN is well-characterized. The addition of the PEG linker at the 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket.[1]
The following table summarizes the binding affinities of thalidomide and its key derivatives to Cereblon, providing a strong indication of the expected affinity for thalidomide-based PROTAC components.
| Compound | Binding Assay | Kd (μM) | IC50 (μM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 |
This data is compiled from a technical guide by BenchChem and is provided as a reference for the expected binding affinity of the thalidomide moiety.[1]
Signaling Pathway and Mechanism of Action
The primary role of this compound is to act as the CRBN-recruiting component of a PROTAC. The diagram below illustrates the general mechanism of action for a thalidomide-based PROTAC.
PROTAC-mediated protein degradation pathway.
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely used to quantify the interaction between thalidomide derivatives and CRBN. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]
Methodology:
-
Protein Preparation: Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve this compound or the full PROTAC molecule in the same buffer.
-
Titration: Load the CRBN solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Data Acquisition: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
Methodology:
-
Chip Preparation: Immobilize purified recombinant CRBN protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Ligand Injection: Prepare a series of dilutions of this compound or the PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the ligand solutions over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: After each injection, allow the ligand to dissociate. Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay used to study biomolecular interactions in a microplate format. It is particularly useful for high-throughput screening.
Methodology:
-
Reagent Preparation: Use biotinylated CRBN and a tagged substrate that binds to CRBN in a thalidomide-dependent manner (e.g., FLAG-GST-tagged PLZF).[2]
-
Assay Components:
-
Streptavidin-coated Donor beads that bind to the biotinylated CRBN.
-
Anti-FLAG-coated Acceptor beads that bind to the tagged substrate.
-
A solution of this compound or the PROTAC at various concentrations.
-
-
Reaction: Incubate the biotinylated CRBN, tagged substrate, and the thalidomide derivative. Then, add the Donor and Acceptor beads.
-
Signal Detection: In the presence of a binding interaction induced by the thalidomide derivative, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Data Analysis: The intensity of the light signal is proportional to the extent of the binding interaction.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical experimental workflow for characterizing the binding of a thalidomide-based compound to Cereblon.
Workflow for Cereblon binding affinity analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
The Architect of Degradation: A Technical Guide to Thalidomide-5-PEG3-NH2 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-PEG3-NH2, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structural and functional role, the mechanism of action it facilitates, and its application in the targeted degradation of proteins. This document will further present quantitative data for representative thalidomide-based PROTACs, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key processes involved.
Introduction to PROTAC Technology and the Role of E3 Ligase Recruitment
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2]
A PROTAC molecule is comprised of three essential components:
-
A "warhead": A ligand that specifically binds to the target protein of interest (POI).
-
An E3 ligase ligand: A moiety that recruits an E3 ubiquitin ligase.
-
A linker: A chemical tether that connects the warhead and the E3 ligase ligand.[1]
The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in this process.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently recruited for PROTAC development.[2][4] This is largely due to the availability of well-characterized and potent small molecule ligands.[2][5]
This compound: A Key Cereblon Ligand Building Block
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN.[1][5] this compound is a synthetic E3 ligase ligand-linker conjugate specifically designed for the modular construction of PROTACs.[6][7]
-
Structure: It consists of the thalidomide moiety, which serves as the CRBN-binding element. This is connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker, which terminates in a primary amine (-NH2) group.
-
Function: The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex.[8][9] The PEG3 linker provides a flexible and hydrophilic spacer of a defined length, which is crucial for enabling the formation of a productive ternary complex between the target protein and CRBN.[10] The terminal primary amine offers a versatile chemical handle for conjugation to a warhead ligand, thereby completing the synthesis of the final PROTAC molecule.[2]
Mechanism of Action
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle, as depicted in the signaling pathway diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 8. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 9. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide-5-PEG3-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Thalidomide (B1683933) and its derivatives have been instrumental in the development of PROTACs, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Thalidomide-5-PEG3-NH2 is a key building block in the construction of CRBN-recruiting PROTACs. It comprises the thalidomide moiety for CRBN engagement, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine (NH2) group. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein for degradation.[3][4] The PEG linker offers flexibility and favorable physicochemical properties, such as improved solubility, which are crucial for the efficacy of the resulting PROTAC.[5]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis and conjugation protocols, and methods for evaluating the resulting PROTACs.
Core Concepts and Mechanism of Action
The fundamental principle behind a PROTAC utilizing this compound is the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][6]
Quantitative Data on PROTAC Performance
| PROTAC Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| SHP2 | Thalidomide-based | 6.02 | >90 | HeLa |
| Table 1: Representative degradation data for a thalidomide-based PROTAC. Note: The specific linker for this SHP2 PROTAC was not explicitly defined as 5-PEG3-NH2 in the cited source.[7] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
In a clean, dry flask, dissolve the target protein ligand (1 equivalent) and the amide coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the this compound solution to the activated target protein ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein concentrations of all samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
DC50 and Dmax Calculation: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Quantitative Proteomics for Off-Target Analysis
This protocol provides a workflow for identifying potential off-target effects of the synthesized PROTAC.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that gives significant on-target degradation, alongside a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein concentration, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional): Label the peptide samples from different treatment conditions with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation by orthogonal methods like Western blotting.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. This technical guide provides a comprehensive overview of the discovery, development, and core methodologies associated with a major class of these molecules: thalidomide-based PROTACs. The serendipitous discovery of Cereblon (CRBN) as the target of thalidomide (B1683933) and its immunomodulatory imide drug (IMiD) analogs has been instrumental in the rapid advancement of the PROTAC field.[1][2] This document details the mechanism of action, key quantitative metrics for efficacy, detailed experimental protocols for their characterization, and the underlying signaling pathways.
The Serendipitous Journey of Thalidomide: From Tragedy to Therapeutic Tool
Originally introduced as a sedative in the 1950s, thalidomide was quickly withdrawn from the market due to its devastating teratogenic effects.[2][3] However, its potent anti-inflammatory and anti-cancer properties led to its repurposing for treating conditions like leprosy and multiple myeloma.[1][2][3] The molecular mechanism behind thalidomide's therapeutic effects remained a mystery for decades until the discovery in 2010 that it binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2][3]
This seminal discovery revealed that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues."[1] They modulate the substrate specificity of the CRL4^CRBN^ E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" not normally targeted by CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This newfound understanding of thalidomide's mechanism of action provided a powerful and readily available tool for hijacking the ubiquitin-proteasome system, paving the way for the development of thalidomide-based PROTACs.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules comprised of three key components: a warhead that binds to the protein of interest (POI), a linker, and a thalidomide, pomalidomide, or lenalidomide moiety that recruits the CRBN E3 ligase.[1] The mechanism of action is a catalytic cycle that involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a transient ternary complex. The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[4]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[4]
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling it to act catalytically.
Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Presentation
The efficacy of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of protein degradation achieved (Dmax). The following tables summarize the quantitative data for several notable thalidomide-based PROTACs.
Table 1: Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [5] |
| Compound 16 | EGFR | A549 | - | 96 | [6] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [7] |
Table 2: Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | BET Bromodomains | Breast Cancer Cells | 430 (EC50) | - | [8] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [9] |
Table 3: Lenalidomide-Based PROTACs
| PROTAC ID | Target Protein | DC50 (nM) | Dmax (%) | Reference(s) |
| Lenalidomide-based PROTAC | BRD4 | (picomolar potency) | - | [4] |
Table 4: Clinically Investigated PROTACs
| PROTAC | Target Protein | Indication | DC50 | Dmax (%) | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Prostate Cancer | < 1 nM | 95-98 | [10] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Breast Cancer | 0.9 nM | 95 |
Detailed Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a suite of robust biochemical and cellular assays. The following sections provide detailed protocols for key experiments.
Protocol for Quantitative Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line of interest
-
Thalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
-
Experimental workflow for Western Blotting.
Protocol for In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
10X Ubiquitination buffer
-
Thalidomide-based PROTAC
-
DMSO
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
Assemble the reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:
-
10X Ubiquitination Buffer (2.5 µL)
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (to a final concentration of 500 nM)
-
CRL4^CRBN^ complex (to a final concentration of 50 nM)
-
POI (to a final concentration of 200 nM)
-
PROTAC (at the desired concentration, e.g., 1 µM) or DMSO control
-
Nuclease-free water to a final volume of 25 µL
-
-
-
Incubation:
-
Incubate the reactions at 37°C for 60 minutes.
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI should be observed in the presence of the PROTAC.
-
Workflow for in vitro ubiquitination assay.
Protocol for NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
HEK293T cells
-
Plasmids for NanoLuc®-POI and HaloTag®-CRBN expression
-
Transfection reagent
-
Opti-MEM™
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC
-
White, 96-well assay plates
-
Luminometer with 460 nm and 618 nm filters
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
-
Ligand Labeling and PROTAC Treatment:
-
24-48 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Synthesis of Thalidomide-Based PROTACs
The synthesis of thalidomide-based PROTACs typically involves the functionalization of the thalidomide core to allow for linker attachment, followed by conjugation to the POI ligand. A common strategy is to start with a substituted phthalic anhydride (B1165640) to introduce a chemical handle at a specific position on the phthalimide (B116566) ring. Solid-phase synthesis has also emerged as a powerful technique for the rapid generation of PROTAC libraries.
General workflow for the synthesis of a thalidomide-based PROTAC.
Conclusion
The discovery of thalidomide's interaction with CRBN has revolutionized the field of targeted protein degradation. Thalidomide-based PROTACs have demonstrated remarkable efficacy and selectivity in preclinical and clinical studies, validating this approach as a powerful therapeutic strategy. This technical guide provides a foundational understanding of the principles, quantitative metrics, and experimental methodologies that are central to the discovery and development of these innovative molecules. As research in this area continues to expand, the rational design and optimization of thalidomide-based PROTACs will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide-5-PEG3-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the field of targeted protein degradation.
This molecule serves as a crucial E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The thalidomide component is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in a primary amine (-NH2) group. This amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a complete PROTAC.[3]
The resulting heterobifunctional PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4]
Chemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H23N3O7 | [5] |
| Molecular Weight | 405.40 g/mol | [5] |
| CAS Number | 2743432-13-3 | [5] |
| Appearance | Solid | N/A |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Solubility
Solubility data for a closely related compound, Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, suggests the following general solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | ~125 mg/mL | May require ultrasonication.[6] |
| Water | ~100 mg/mL | May require ultrasonication.[6] |
For in vivo applications, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of at least 2.08 mg/mL.[7]
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the Ubiquitin-Proteasome System (UPS). The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (Roc1).[8][9] When conjugated to a target protein ligand, the resulting PROTAC brings the target protein into close proximity with the CRBN E3 ligase complex. This proximity allows for the efficient transfer of ubiquitin molecules to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) and stir for another 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Cellular Assay for Protein Degradation (Western Blot)
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC and a vehicle control. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Safety and Handling
Thalidomide and its derivatives are known teratogens and must be handled with extreme caution.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. Waste should be disposed of in accordance with institutional and national guidelines for hazardous materials.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, with a potent Cereblon-binding moiety and a readily functionalizable PEG linker, facilitates the rational design and synthesis of PROTACs against a wide array of protein targets. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in the development of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound will undoubtedly grow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-O-amido-PEG3-C2-NH2 HCl | E3 ligase ligand-linker conjugate | CAS# 2245697-84-9 | InvivoChem [invivochem.com]
- 8. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
Thalidomide-5-PEG3-NH2: A Core Component for Targeted Protein Degradation via CRBN Recruitment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. A key component in many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely utilized as ligands for the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of Thalidomide-5-PEG3-NH2, a synthetic E3 ligase ligand-linker conjugate, detailing its role in PROTAC design, its mechanism of action, and the experimental protocols necessary for its application and validation.
Introduction to this compound
This compound is a crucial building block in the synthesis of PROTACs. It is a synthetic molecule that incorporates the thalidomide moiety, which serves as a high-affinity ligand for the CRBN E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates in a primary amine (-NH2) group.[1][2] This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thus forming a complete PROTAC molecule.[3] The PEG linker ensures adequate spacing and flexibility for the formation of a productive ternary complex between the POI and the CRBN E3 ligase complex.[3]
The primary function of this compound within a PROTAC is to specifically recruit the CRL4-CRBN E3 ubiquitin ligase complex to the targeted protein.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6]
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs utilizing this compound operate through a catalytic cycle that leads to the degradation of the target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, thus acting catalytically to degrade multiple protein molecules.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for the parent thalidomide molecule and similar PROTAC components to serve as a benchmark for experimental characterization.
Table 1: Representative Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd/IC50) | Assay Method |
| (S)-thalidomide | ~2.5 µM (IC50) | Competitive Binding Assay |
| (R)-thalidomide | ~20 µM (IC50) | Competitive Binding Assay |
| Pomalidomide | ~1.8 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~1.0 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Table 2: Illustrative Degradation Performance of a Thalidomide-based PROTAC
| Parameter | Value | Cell Line | Target Protein |
| DC50 | 50 nM | HEK293 | Example Kinase A |
| Dmax | >90% | HEK293 | Example Kinase A |
| Time to Dmax | 16 hours | HEK293 | Example Kinase A |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. These values are illustrative and will vary depending on the specific PROTAC and target.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and validate PROTACs synthesized using this compound.
Synthesis of this compound (General Strategy)
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of similar compounds. The synthesis would likely involve the functionalization of a thalidomide precursor at the 5-position of the phthalimide (B116566) ring with a protected PEG3-amine linker, followed by deprotection of the terminal amine.
A plausible synthetic route would start with a commercially available 4- or 5-substituted phthalic anhydride, which is then reacted with glutamine to form the corresponding phthaloyl-glutamine. Cyclization would yield the thalidomide core. The substituent at the 5-position would then be modified or coupled to a Boc-protected PEG3-amine linker. Finally, deprotection of the Boc group would yield the desired this compound.
CRBN Engagement Assay: NanoBRET™
This protocol describes a method to measure the engagement of a PROTAC with CRBN in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion protein expression vector
-
NanoBRET™ fluorescent ligand for CRBN
-
PROTAC synthesized with this compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
96-well white, opaque bottom plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection: Transiently transfect the cells with the NanoLuc®-CRBN expression vector according to the manufacturer's protocol.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the transfected cells and incubate for the desired time.
-
Ligand Addition: Add the NanoBRET™ fluorescent ligand to the wells at its predetermined optimal concentration.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor channels) using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent ligand.
Protein Degradation Assay: Western Blot
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.
Global Proteome Analysis: Quantitative Mass Spectrometry
This protocol provides an unbiased, global view of protein abundance changes following PROTAC treatment, which is crucial for identifying off-target effects.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Trypsin
-
Tandem Mass Tags (TMT) or other isobaric labeling reagents (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives robust on-target degradation. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different treatment groups with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
Conclusion
This compound is a fundamental and versatile tool in the development of PROTACs that recruit the CRBN E3 ligase. Its thalidomide moiety ensures effective engagement of the E3 ligase, while the PEG3-NH2 linker provides a convenient and flexible attachment point for a target-protein-binding ligand. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and validation of novel PROTAC degraders based on this important building block. Through systematic evaluation of CRBN engagement, on-target degradation, and off-target effects, researchers can leverage this compound to advance the discovery and development of new therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 5. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The PEG3 Linker in Thalidomide-5-PEG3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), functionalized with a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest (POI), thereby generating a heterobifunctional PROTAC. The PEG3 linker, while seemingly a simple spacer, plays a pivotal role in dictating the overall efficacy of the resulting PROTAC. Its inherent flexibility, hydrophilicity, and length are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the pharmacokinetic properties of the molecule. This technical guide provides an in-depth analysis of the PEG3 linker within the context of this compound, offering insights into its synthesis, physicochemical properties, and its impact on PROTAC functionality.
Physicochemical and Structural Data
A comprehensive understanding of the physicochemical properties of this compound and its core PEG3 linker is fundamental for its effective application in PROTAC design. The following tables summarize key quantitative data for the molecule and its constituent linker.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₃N₃O₇ | MedChemExpress, TargetMol[1][2] |
| Molecular Weight | 421.41 g/mol | MedChemExpress, TargetMol[1][2] |
| CAS Number | 2743432-13-3 | TargetMol[1] |
| Appearance | Solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO | Inferred from PROTAC literature |
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
| Chemical Name | Triethylene glycol | Wikipedia |
| Chemical Formula | C₆H₁₄O₄ | Wikipedia |
| Molecular Weight | 150.17 g/mol | Wikipedia |
| Boiling Point | 285 °C | Wikipedia |
| Melting Point | -7 °C | Wikipedia |
| Flexibility (Rotatable Bonds) | High, due to low rotational energy barriers of C-O and C-C bonds | General chemical principles |
| Hydrophilicity (LogP) | Low (hydrophilic) | General properties of PEG |
| Conformational Preference | Predominantly gauche and trans conformations for the OCCO linkage in solution.[3] | Ab initio molecular dynamics simulations[3] |
Table 2: Physicochemical Properties of the Core PEG3 Linker (Triethylene Glycol).
Synthesis and Characterization
Proposed Synthetic Protocol
Step 1: Synthesis of N-Boc-amino-PEG3-alcohol
-
To a solution of triethylene glycol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), add a Boc-protected amino acid with a good leaving group (e.g., Boc-glycine N-hydroxysuccinimide ester) (1.1 eq) and a base like triethylamine (B128534) (TEA) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-Boc-amino-PEG3-alcohol.
Step 2: Conversion of the terminal alcohol to a leaving group
-
Dissolve the N-Boc-amino-PEG3-alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a sulfonylating agent such as p-toluenesulfonyl chloride (TsCl) (1.2 eq) and a base like pyridine (B92270) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work up the reaction by washing with aqueous copper sulfate, water, and brine. Dry the organic layer and concentrate to obtain the tosylated intermediate.
Step 3: Synthesis of 5-Hydroxythalidomide (B1239145)
This precursor can be synthesized from 4-hydroxyphthalic acid and glutamine following established literature procedures for thalidomide synthesis.[4][5]
Step 4: Williamson Ether Synthesis
-
To a solution of 5-hydroxythalidomide (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the tosylated N-Boc-amino-PEG3 intermediate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain Boc-protected this compound.
Step 5: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final product, this compound, often as a TFA salt.
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols for PROTAC Evaluation
Once this compound is conjugated to a POI ligand to form a PROTAC, its biological activity must be evaluated. The following are key experimental protocols to assess the efficacy of the resulting PROTAC.
In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2 for CRBN)
-
Recombinant E3 ligase complex (e.g., DDB1-CUL4A-RBX1-CRBN)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix containing ubiquitination buffer, E1, E2, E3, ubiquitin, and ATP on ice.
-
Aliquot the master mix into reaction tubes.
-
Add the POI to each tube.
-
Add the PROTAC at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37 °C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. An increase in higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This assay measures the ability of the PROTAC to induce the degradation of the endogenous target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary antibody against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for evaluating a PROTAC.
Conclusion
The PEG3 linker in this compound is a critical component that significantly influences the performance of the resulting PROTAC. Its inherent hydrophilicity can improve the solubility of the PROTAC, while its flexibility allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex. The terminal amine provides a convenient point of attachment for a wide variety of POI ligands, making this compound a valuable and versatile tool in the development of novel therapeutics based on targeted protein degradation. A thorough understanding of its synthesis, physicochemical properties, and the experimental methods for evaluating its function is essential for researchers in the field of drug discovery and development.
References
- 1. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Biological Activity of Thalidomide-5-PEG3-NH2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a synthetic, bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby enabling the creation of novel PROTACs for targeted protein degradation.
This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, binding to its target, and the downstream cellular consequences. Detailed experimental protocols for its evaluation and diagrams of the relevant biological pathways and experimental workflows are also presented.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The thalidomide moiety of this compound is a potent binder of the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). The binding of the thalidomide derivative to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity. This alteration leads to the recruitment of proteins that are not endogenous substrates of CRBN, so-called "neosubstrates," to the E3 ligase complex. This induced proximity results in the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.
When incorporated into a PROTAC, the this compound component serves to recruit the CRL4^CRBN^ E3 ligase to a specific protein of interest, leading to its targeted degradation.
Quantitative Data on Biological Activity
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinity of the parent molecule, thalidomide, and its clinically approved derivatives to CRBN has been well-characterized. The addition of a PEG linker at the 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket. The binding affinity of this compound to CRBN is therefore expected to be in a similar range to that of thalidomide.
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [1] |
Table 2: Degradation of Neosubstrates by Thalidomide and its Derivatives
| Compound | Neosubstrate(s) Degraded | Cell Line | DC50 | Dmax | Reference |
| Thalidomide | IKZF1, IKZF3, SALL4, GSPT1 | Multiple Myeloma (MM.1S) | ~1-10 µM | >80% | [2] |
| Lenalidomide | IKZF1, IKZF3, CK1α | MM.1S | ~0.01-0.1 µM | >90% | [2] |
| Pomalidomide | IKZF1, IKZF3, ZMYM2 | MM.1S | ~0.001-0.01 µM | >95% | [3] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the ubiquitin-proteasome pathway, specifically through the recruitment of the CRL4^CRBN^ E3 ligase.
Experimental Protocols
The biological activity of this compound, either as a standalone molecule or as part of a PROTAC, can be assessed using a variety of biochemical and cell-based assays.
Cereblon Binding Affinity Determination
a) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Prepare a solution of purified recombinant human CRBN protein in a suitable buffer (e.g., PBS or HEPES).
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Prepare a stock solution of this compound in the same buffer.
-
Titrate the this compound solution into the CRBN solution in a series of small injections.
-
Measure the heat change after each injection.
-
Analyze the resulting binding isotherm to determine the Kd.
-
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (kon and koff) and the binding affinity (Kd).
-
Methodology:
-
Immobilize recombinant human CRBN protein onto a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Flow the different concentrations of this compound over the sensor chip and record the association phase.
-
Flow the running buffer over the chip to record the dissociation phase.
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters and the Kd.
-
Cellular Target Engagement Assays
a) In-Cell ELISA
-
Principle: This assay quantifies the engagement of a ligand with its intracellular target in a cellular context.[4]
-
Methodology:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound for a defined period.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for CRBN.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal to determine the amount of accessible CRBN, which is inversely proportional to the target engagement.
-
Neosubstrate Degradation Assays
a) Western Blotting
-
Principle: This is a semi-quantitative method to detect changes in the protein levels of specific neosubstrates following treatment with the compound.
-
Methodology:
-
Culture a relevant cell line (e.g., MM.1S for IKZF1/3 degradation) and treat with various concentrations of this compound for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the neosubstrates of interest (e.g., IKZF1, SALL4) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
b) Quantitative Mass Spectrometry-Based Proteomics
-
Principle: This provides an unbiased and global view of the changes in the proteome upon treatment with the compound, allowing for the identification of known and novel neosubstrates.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of proteins across the different treatment conditions to identify downregulated proteins.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the biological evaluation of this compound.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. Its biological activity is primarily defined by the thalidomide moiety's ability to bind to CRBN and modulate its substrate specificity. While quantitative data for the standalone molecule is limited, its activity can be inferred from the extensive studies on thalidomide and its derivatives. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and the novel PROTACs derived from it. Through systematic characterization of its binding, degradation capabilities, and cellular effects, researchers can effectively utilize this molecule to advance the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rebirth of a Molecule: An In-depth Guide to Thalidomide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Once a symbol of pharmaceutical tragedy, thalidomide (B1683933) has undergone a remarkable renaissance, re-emerging as a cornerstone of modern drug discovery. Its derivatives, known as Immunomodulatory imide Drugs (IMiDs), have not only led to powerful therapies for cancers like multiple myeloma but have also unlocked a revolutionary therapeutic modality: targeted protein degradation. This technical guide provides an in-depth exploration of the core principles, mechanisms, and experimental methodologies that underpin the use of thalidomide and its derivatives in contemporary drug development.
Mechanism of Action: Hijacking the Cellular Machinery
The pleiotropic effects of thalidomide derivatives, including their anti-proliferative, anti-angiogenic, and immunomodulatory activities, are primarily orchestrated through a single molecular target: Cereblon (CRBN) .[1] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[2]
Thalidomide and its analogs function as "molecular glues."[2] They bind to a specific pocket in CRBN, allosterically altering its substrate-binding surface. This induced conformational change enables the CRL4^CRBN^ complex to recognize and bind to proteins that it does not normally interact with, termed "neosubstrates."[2][3]
Once a neosubstrate is recruited to the CRL4^CRBN^ complex, it is polyubiquitinated—tagged with a chain of ubiquitin molecules. This ubiquitin tag serves as a signal for the cell's waste disposal system, the 26S proteasome, which then recognizes and degrades the tagged protein.[2][4] This novel mechanism of action, inducing the degradation of disease-causing proteins rather than simply inhibiting them, represents a paradigm shift in pharmacology.
Key neosubstrates responsible for the therapeutic effects of IMiDs include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors crucial for the survival of multiple myeloma cells. Their degradation is a key driver of the anti-myeloma activity of lenalidomide (B1683929) and pomalidomide (B1683931).[1][5]
-
Casein Kinase 1α (CK1α): Degradation of this protein is linked to the therapeutic effect of lenalidomide in myelodysplastic syndrome with a specific chromosomal deletion (del(5q)).
-
GSPT1: This translation termination factor is a neosubstrate for a newer generation of CRBN-binding molecules known as Cereblon E3 Ligase Modulators (CELMoDs), showing promise in treating acute myeloid leukemia.
Evolution of Derivatives and the Dawn of PROTACs
The clinical success of thalidomide spurred the development of analogs with improved potency and refined safety profiles. Lenalidomide and pomalidomide are significantly more potent than their parent compound in both their immunomodulatory and anti-myeloma activities.[1]
The understanding of the thalidomide-CRBN interaction was a watershed moment, providing a blueprint for a new class of drugs: Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that leverage the cell's own protein degradation machinery in a highly targeted manner.
A PROTAC consists of three components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ligase ligand (often a thalidomide derivative like pomalidomide) that recruits an E3 ligase.
-
A linker that chemically connects the two ligands.
The PROTAC acts as a bridge, inducing the formation of a ternary complex between the target protein and the E3 ligase (e.g., CRL4^CRBN^). This proximity facilitates the ubiquitination and subsequent degradation of the target protein. This technology dramatically expands the "druggable" proteome, enabling the targeting of proteins that have historically been challenging for traditional small molecule inhibitors.
Quantitative Data Summary
The evolution from thalidomide to its successors has been driven by significant gains in potency. The following tables summarize key quantitative data comparing these compounds.
| Compound | CRBN Binding (Ki) | TNF-α Inhibition (IC50) | Notes |
| Thalidomide | 249.20 nM[3] | ~5-10 µg/mL (~19-38 µM)[6] | Parent compound. Weak but significant activity. |
| Lenalidomide | 177.80 nM[3] | IC50 of ~2 µM for CRBN binding inhibition[7] | More potent than thalidomide in immunomodulatory and anti-angiogenic assays.[1] |
| Pomalidomide | 156.60 nM[3] | IC50 of ~1-2 µM for CRBN binding inhibition[7][8] | The most potent of the three in inhibiting TNF-α production and inducing T-cell proliferation.[1] |
Note: IC50 and Ki values can vary based on the specific assay conditions, cell lines, and detection methods used. The data presented are representative values from the cited literature.
Key Experimental Protocols
Validating the mechanism of action for thalidomide derivatives and the PROTACs built from them requires a suite of specific biochemical and cell-based assays.
Cereblon Binding Assay (Homogeneous Time-Resolved FRET)
This competitive binding assay quantifies the ability of a test compound to bind to CRBN.
-
Principle: The assay uses a recombinant GST-tagged CRBN protein and a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red). An anti-GST antibody labeled with a FRET donor (Europium cryptate) is brought into proximity with the tracer (FRET acceptor) through binding to CRBN, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, disrupting FRET and causing a decrease in the signal.[9]
-
Methodology:
-
Plate Dispensing: Dispense serial dilutions of the test compound or control (e.g., pomalidomide) into a low-volume 384-well assay plate.
-
Protein Addition: Add a solution of purified, GST-tagged human Cereblon protein to each well.
-
Reagent Addition: Add a pre-mixed solution of the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Thalidomide-Red tracer.[9]
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the compound required to displace 50% of the fluorescent tracer.
-
In Vitro Ubiquitination Assay
This assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
-
Principle: Purified components of the ubiquitination cascade are combined in the presence of a PROTAC and the target protein. The transfer of ubiquitin to the target is then visualized, typically by Western blot.[10]
-
Methodology:
-
Reaction Setup: On ice, assemble reactions in microcentrifuge tubes. A typical 25 µL reaction includes:
-
Ubiquitination Buffer (containing Tris-HCl, MgCl2, DTT)
-
ATP (e.g., 5 mM final concentration)[10]
-
E1 Activating Enzyme (e.g., 50 nM final)[10]
-
E2 Conjugating Enzyme (e.g., UBE2D2, 250 nM final)[10]
-
Ubiquitin (e.g., ~8 µM final)[10]
-
Purified Target Protein (POI) (e.g., 250 nM final)[10]
-
Purified E3 Ligase Complex (e.g., CRL4^CRBN^, 100 nM final)[10]
-
Test PROTAC (e.g., 10 µM final) or DMSO vehicle control.[10]
-
-
Controls: Set up critical negative controls, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on the complete system.[10]
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 30-60 minutes).[11]
-
Termination: Stop the reaction by adding 4X Laemmli sample buffer.[12] Boil the samples at 95°C for 5-10 minutes.
-
Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[10] A successful reaction will show a "smear" or ladder of higher molecular weight bands above the unmodified target protein, corresponding to polyubiquitinated species.
-
-
Cell-Based Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that a PROTAC leads to the degradation of the target protein within a cellular context.
-
Principle: A relevant cell line is treated with the PROTAC for a specific duration. The cells are then lysed, and the total protein levels of the target are quantified by Western blot.[2][13]
-
Methodology:
-
Cell Treatment: Plate cells and treat them with increasing concentrations of the PROTAC (for dose-response) or a fixed concentration over various time points (for time-course). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay to ensure equal loading.[13]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer, boil, and load equal amounts of total protein per lane on an SDS-PAGE gel.[12]
-
Transfer and Immunoblotting: Transfer proteins to a membrane and block non-specific binding sites.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein. It is crucial to also probe for a loading control protein (e.g., GAPDH, Actin) whose levels are unaffected by the treatment to normalize the data.[13]
-
Detection and Analysis: Incubate with a secondary antibody, apply a chemiluminescent substrate, and capture the signal with an imager.[13] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of protein remaining relative to the vehicle-treated control. This data is used to calculate degradation parameters like the DC50 (concentration for 50% degradation).
-
Conclusion and Future Perspectives
The journey of thalidomide from tragedy to triumph is a powerful lesson in pharmacology. The elucidation of its mechanism of action through Cereblon has not only explained its diverse clinical effects but has also provided a powerful tool for drug discovery.[2] Thalidomide derivatives are no longer just drugs; they are keys to unlocking the ubiquitin-proteasome system for therapeutic benefit. The development of molecular glues and PROTACs based on these scaffolds is one of the most exciting frontiers in medicine, offering the potential to target a vast landscape of previously "undruggable" proteins and develop novel treatments for a wide range of human diseases.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF Human and Mouse Total Cereblon Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-5-PEG3-NH2 for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-5-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, presents relevant quantitative data for analogous compounds, and offers detailed experimental protocols for its application in inducing protein ubiquitination and subsequent degradation.
Introduction to this compound in Targeted Protein Degradation
This compound is a synthetic, bifunctional molecule designed for the construction of PROTACs. It consists of three key components:
-
A Thalidomide (B1683933) Moiety: This serves as the E3 ligase-binding element, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
A Tri-ethylene Glycol (PEG3) Linker: This flexible spacer connects the thalidomide moiety to a ligand for a target protein of interest (POI). The PEG linker enhances solubility and provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Amine Group (-NH2): This functional group provides a reactive handle for the straightforward conjugation to a warhead, a ligand that binds to the specific protein targeted for degradation.
PROTACs assembled using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
Mechanism of Action: CRBN-Mediated Ubiquitination
The core function of a PROTAC synthesized with this compound is to induce the proximity of a target protein to the CRBN E3 ligase. This proximity-induced event triggers a cascade of enzymatic reactions culminating in the degradation of the target protein.
The binding of the thalidomide portion of the PROTAC to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex, alters the substrate specificity of the E3 ligase.[1] This allows the CRL4-CRBN complex to recognize and bind to the target protein, which is brought into close proximity by the PROTAC. This formation of a ternary complex (Target Protein - PROTAC - CRBN) is a critical step for inducing protein degradation.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The sequential addition of multiple ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated target protein into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of inducing the degradation of other target protein molecules.
Data Presentation: Quantitative Analysis of CRBN-Recruiting PROTACs
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~2.8 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Lenalidomide | ~1.0 µM | ITC | [1] |
| Pomalidomide | ~0.2 µM | ITC | [1] |
Table 2: Illustrative Degradation Potency of CRBN-Recruiting PROTACs with PEG Linkers
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Linker | Reference |
| ARV-825 | BRD4 | RS4;11 | ~1 nM | >95% | Pomalidomide-based | [2] |
| CM11 | CDK6 | MOLM-14 | 16 nM | ~90% | Pomalidomide-PEG4 | [3] |
| PROTAC 3 | BTK | MOLM-14 | 8.1 nM | >90% | Pomalidomide-PEG3 | [4] |
Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation observed.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ubiquitin ligase complex
-
Recombinant target protein of interest
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing the E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM) in ubiquitination reaction buffer.
-
Add the recombinant target protein (e.g., 100 nM) and the CRL4-CRBN E3 ligase complex (e.g., 50 nM) to the reaction mixture.
-
Initiate the reaction by adding the PROTAC at various concentrations (e.g., 0.1 to 10 µM). Include a DMSO vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.
-
Visualize the results using a chemiluminescent substrate. An increase in higher molecular weight bands in the presence of the PROTAC indicates successful induction of ubiquitination.
References
A Technical Deep Dive into PROTACs: Leveraging Thalidomide-5-PEG3-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven degradation of disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTACs, with a specific focus on the widely utilized E3 ligase ligand-linker conjugate, Thalidomide-5-PEG3-NH2. We will dissect the mechanism of action, present key quantitative data for analogous compounds, provide detailed experimental protocols for the evaluation of PROTACs, and visualize the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The PROTAC Concept: A Trifecta of Molecular Recognition
PROTACs are heterobifunctional molecules engineered to hijack the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These chimeric molecules are comprised of three key components: a ligand that specifically binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][3] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][4] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for subsequent recognition and degradation by the 26S proteasome.[1][2] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.[5][6]
The Role of this compound in PROTAC Design
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established binders of the Cereblon (CRBN) protein.[1][] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][8] The discovery of CRBN as the direct cellular target of thalidomide was a pivotal moment in the development of CRBN-recruiting PROTACs.[1]
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN engagement.[9][10][11] The "5" in its name refers to the position on the phthalimide (B116566) ring of thalidomide where the linker is attached. The molecule features a 3-unit polyethylene (B3416737) glycol (PEG) linker, which provides the necessary flexibility and spatial orientation to facilitate the formation of a productive ternary complex.[4][12] The terminal primary amine (-NH2) group serves as a versatile chemical handle for conjugation to a POI-binding ligand, enabling the synthesis of a complete PROTAC molecule.[13]
Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase Complex
The mechanism of action of a thalidomide-based PROTAC is a cyclical process that leverages the cellular machinery for protein degradation.[1]
-
Ternary Complex Formation : The PROTAC, through its two distinct ligands, simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a key ternary complex.[1][6]
-
Ubiquitination : The induced proximity within the ternary complex facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
-
PROTAC Recycling : The PROTAC molecule is not degraded in this process and is released to initiate another cycle of POI degradation.[5][6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is evaluated using several key quantitative parameters. While specific data for a PROTAC constructed directly with this compound will be target-dependent, the following tables provide representative data for thalidomide-based PROTACs to illustrate typical performance metrics.
Table 1: Representative Degradation Potency of a Thalidomide-Based PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.[14]
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified |
This table highlights the high potency of CRBN-based PROTACs.[15]
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.[12][16] Dmax : The maximum percentage of target protein degradation achievable.[12][16]
Key Experimental Protocols
A robust experimental cascade is crucial for the successful development and validation of PROTACs. The following are detailed methodologies for key experiments.
Target Protein Degradation Assay (Western Blotting)
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[12][17]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12][18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Caption: Experimental workflow for determining PROTAC-mediated protein degradation.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity between the E3 ligase and the target protein.[2][19]
Methodology:
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase complex, and varying concentrations of your PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add donor and acceptor-labeled antibodies specific to the target protein and a component of the E3 ligase complex.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[20][21]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Troubleshooting Common Issues: The "Hook Effect"
A common phenomenon observed in PROTAC experiments is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[18][21] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5][21] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[18]
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-characterized thalidomide moiety ensures effective E3 ligase recruitment, while the PEG linker provides the necessary flexibility for ternary complex formation. The terminal amine allows for straightforward conjugation to a variety of target-binding ligands. A thorough understanding of the principles of PROTAC technology, coupled with robust experimental validation, is paramount for the successful development of this promising therapeutic modality. By employing a multi-faceted approach that includes quantitative degradation assays, ternary complex analysis, and ubiquitination studies, researchers can confidently advance the design and optimization of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-5-PEG3-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group. This primary amine provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). By recruiting the CRBN E3 ligase to the POI, a PROTAC constructed with this compound can induce the ubiquitination and subsequent proteasomal degradation of the target protein. This application note provides a comprehensive guide to the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and data interpretation.
Mechanism of Action
PROTACs assembled using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The thalidomide (B1683933) moiety of the molecule binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[2] This ternary complex formation is a critical step that leads to the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.[] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for various CRBN-recruiting PROTACs targeting different proteins, illustrating the range of potencies that can be achieved.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | MV4;11 | 6.02 | >90 | [4] |
| BCL-XL | MOLT-4 | 63 | 90.8 | [4] |
| HDAC6 | MM1S | 3.8 | >90 | [4] |
| CDK6 | U251 | 2.1 | 89 | [5] |
| TrkC | Hs578t | 100 - 1000 | >80 | [5] |
| Mcl-1 | Hela | 700 | >80 | [5] |
| BTK | Mino | 2.2 | 97 | [6] |
Note: This table presents data for various PROTACs that recruit CRBN and is intended to be illustrative of the typical performance of such molecules. The actual DC50 and Dmax for a PROTAC constructed with this compound will be dependent on the specific target protein and the ligand used.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM).
-
To aid dissolution, the solution can be gently warmed or sonicated.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Line Selection and Culture
The choice of cell line is crucial for the success of experiments involving CRBN-recruiting PROTACs.
-
CRBN Expression: It is essential to use cell lines that express sufficient levels of Cereblon (CRBN). CRBN expression levels can be confirmed by Western blot or qPCR. Hematological cancer cell lines often exhibit high CRBN expression.[7]
-
Recommended Cell Lines:
-
Multiple Myeloma: MM.1S, OPM2, U266
-
Leukemia: THP-1, K562, Jurkat
-
Other: HEK293T (often used for initial characterization), HeLa, MDA-MB-231
-
-
Culture Conditions: Culture the selected cell lines according to the supplier's recommendations, ensuring they are in the logarithmic growth phase and have high viability before starting any experiment.
Western Blot for Protein Degradation
This is the primary assay to confirm PROTAC-mediated degradation of the target protein.
-
Materials:
-
Selected cell line
-
PROTAC stock solution (conjugated with a POI ligand)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and potentially a negative control (a non-degrading inhibitor of the target protein).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[1] Probe for a loading control to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Interpretation: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
-
Materials:
-
Selected cell line
-
PROTAC stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).[9]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment provides evidence for the formation of the ternary complex (POI-PROTAC-CRBN), which is the cornerstone of the PROTAC's mechanism of action.
-
Materials:
-
Selected cell line
-
PROTAC stock solution
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-POI or anti-CRBN)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-POI, anti-CRBN, and an antibody against a component of the E3 ligase complex like DDB1)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation. Lyse the cells using a gentle Co-IP lysis buffer.[11]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or CRBN. Then, add protein A/G beads to pull down the antibody-protein complexes.[11]
-
Washing: Wash the beads several times to remove non-specific binding proteins.[12]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the POI, CRBN, and another component of the E3 ligase complex to confirm the presence of all three components in the immunoprecipitated complex. A two-step co-IP can also be performed for more rigorous validation.
-
This compound is a valuable tool for the development of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. By following the detailed protocols provided in this application note, researchers can effectively utilize this molecule to create and characterize novel protein degraders. Careful experimental design, including appropriate cell line selection and rigorous validation assays, is essential for the successful application of this technology in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugating Thalidomide-5-PEG3-NH2 to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of Thalidomide-5-PEG3-NH2 to a protein ligand. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. Thalidomide (B1683933) and its derivatives are potent recruiters of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By linking a thalidomide moiety to a ligand that binds a protein of interest (POI), the resulting PROTAC can recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule.[1][7] This protocol details the conjugation of an amine-functionalized thalidomide-PEG linker to a protein ligand containing an accessible carboxylic acid or a pre-activated N-hydroxysuccinimide (NHS) ester.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[5] These molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN).[1][2][3][8] The conjugation of this compound to a protein ligand is a key step in synthesizing a functional PROTAC. The primary amine on the PEG linker allows for a stable amide bond formation with an activated carboxyl group on the protein ligand. This protocol provides a comprehensive guide for this conjugation reaction, including protein preparation, activation (if necessary), conjugation, and purification of the final product.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The underlying principle of a thalidomide-based PROTAC is to hijack the cell's ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][9] This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-5-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Thalidomide (B1683933) and its derivatives are widely used as ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3]
This document provides detailed application notes and protocols for the use of Thalidomide-5-PEG3-NH2, a pre-synthesized E3 ligase ligand-linker conjugate, in the synthesis of potent and specific PROTACs. This linker incorporates the thalidomide moiety for CRBN recruitment and a 3-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility for optimal ternary complex formation.[4] The terminal primary amine group allows for straightforward conjugation to a carboxylic acid-functionalized POI ligand.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a sustained reduction in the target protein levels.[1]
Caption: PROTAC-mediated protein degradation pathway.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H23N3O7 |
| Molecular Weight | 405.40 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
| Functional Group | Primary Amine (-NH2) |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. This is likely due to the compound's commercial availability from various chemical suppliers. It is recommended to procure this reagent from a reputable source to ensure purity and quality for PROTAC synthesis.
Protocol for PROTAC Synthesis: Amide Coupling of this compound to a POI-Carboxylic Acid
This protocol describes a general procedure for the amide bond formation between the primary amine of this compound and a protein of interest (POI) ligand containing a carboxylic acid functional group.
Caption: Experimental workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI-ligand with a terminal carboxylic acid (POI-COOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF. Cool the solution of the POI-COOH and linker to 0°C in an ice bath. To this cooled solution, add the HATU/DIPEA solution dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Performance of Thalidomide-Based PROTACs
While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table presents representative quantitative data for other thalidomide-based PROTACs to illustrate the expected performance metrics.[6][7]
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | Thalidomide | PEG | 15 | >95 | HeLa |
| PROTAC B | BTK | Thalidomide | Alkyl | 5 | >90 | MOLM-14 |
| PROTAC C | SHP2 | Thalidomide | PEG | 6.02 | >90 | A549 |
| PROTAC D | IDO1 | Thalidomide | PEG | 4.5 | >85 | U87 |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Protocols for PROTAC Characterization
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the in-cell degradation of the target protein mediated by the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a method to biophysically characterize the formation and stability of the ternary complex.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Procedure:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD1).
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized CRBN surface.
-
Monitor the binding response to determine the kinetics (kon, koff) and affinity (KD,ternary) of the ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein and the PROTAC to CRBN is enhanced in the ternary complex.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-synthesized nature simplifies the synthetic process, and the incorporated PEG linker offers favorable physicochemical properties. The provided protocols for synthesis, characterization, and biological evaluation will aid researchers in the development of novel protein degraders for therapeutic applications. Rigorous characterization of the final PROTAC, including its degradation efficiency, selectivity, and ternary complex formation dynamics, is crucial for successful drug development.
References
- 1. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Thalidomide-5-PEG3-NH2 based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the complete removal of the target protein, offering a powerful new therapeutic modality.[3] This technology is particularly promising for targeting proteins previously considered "undruggable."[2]
PROTACs are heterobifunctional molecules, consisting of three main components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This structure acts as a bridge, bringing the POI into close proximity with the E3 ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands in PROTAC design.[6] They bind specifically to Cereblon (CRBN), a substrate receptor component of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[6][7] Thalidomide-5-PEG3-NH2 is a versatile, commercially available building block that incorporates the high-affinity CRBN-binding thalidomide moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[8][9] This terminal amine allows for straightforward conjugation to a ligand for a POI, facilitating the rapid synthesis of novel PROTAC molecules.[10]
These application notes provide a comprehensive experimental framework for the design, synthesis, and evaluation of PROTACs based on the this compound scaffold.
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the CRL4-CRBN E3 ligase complex to induce degradation of a specific POI. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.[1]
The key steps are as follows:
-
Binary Complex Formation: The PROTAC molecule, being cell-permeable, enters the cell and can form one of two binary complexes: either by binding to the target POI or by binding to the CRBN E3 ligase.[1]
-
Ternary Complex Formation: The initial binary complex then recruits the third partner (either the POI or CRBN) to form a crucial POI-PROTAC-CRBN ternary complex.[5][11] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][7]
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain on the POI acts as a recognition signal for the 26S proteasome.[4] The proteasome then unfolds and degrades the tagged POI into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can participate in another cycle of degradation.[5]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Design and Workflow
A systematic, multi-step approach is essential for the successful evaluation of a novel PROTAC. The workflow progresses from initial biochemical validation to more complex cell-based assays that assess protein degradation and downstream functional consequences.[12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. revvity.com [revvity.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 10. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Degradation and Stability Assays for Thalidomide-5-PEG3-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide-5-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide-based ligand for the Cereblon (CRBN) protein and a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group (NH2) for further conjugation.[1][3] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[4]
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target Protein of Interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5] Thalidomide (B1683933) and its derivatives function as molecular glues that bind to CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, altering its substrate specificity.[6][7] By incorporating this compound into a PROTAC, researchers can hijack this cellular machinery to selectively eliminate disease-causing proteins.[8]
This application note provides detailed protocols for two key in vitro assays:
-
Metabolic Stability Assay: To assess the intrinsic chemical stability of this compound in a common metabolic environment (human liver microsomes).
-
Target Protein Degradation Assay: To evaluate the functional efficacy of a complete PROTAC synthesized from this compound in a cell-based model.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Caption: Mechanism of PROTAC-induced targeted protein degradation via the ubiquitin-proteasome system.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the stability of this compound when exposed to drug-metabolizing enzymes in human liver microsomes (HLMs).[9]
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Materials and Reagents
-
Test Compound: this compound
-
Biological Matrix: Human Liver Microsomes (HLMs), 20 mg/mL
-
Cofactor: NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Buffer: 0.1 M Potassium Phosphate (B84403) Buffer, pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)
-
Control Compounds: High-stability (e.g., Verapamil) and low-stability (e.g., Propafenone) controls
-
Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system
Experimental Protocol
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the incubation mixture by diluting HLMs to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration 1 µM, final DMSO concentration ≤ 0.1%).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of this compound relative to the internal standard.
Data Presentation and Analysis
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Table 1: Example Metabolic Stability Data
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining |
| 0 | 1.25 | 100% |
| 5 | 1.18 | 94.4% |
| 15 | 1.05 | 84.0% |
| 30 | 0.88 | 70.4% |
| 60 | 0.65 | 52.0% |
The natural log of the % remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint = (k / [microsomal protein concentration]) * 1000
Protocol 2: In Vitro Target Protein Degradation Assay
This protocol assesses the ability of a complete PROTAC (synthesized using this compound) to induce the degradation of a target Protein of Interest (POI) in a cellular context. For this example, we assume a hypothetical PROTAC targeting BRD4.
Experimental Workflow
Caption: Workflow for a cell-based Western Blot assay to measure PROTAC-mediated protein degradation.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the POI (e.g., HeLa or HEK293T for BRD4).
-
Test Compound: Purified PROTAC synthesized from this compound.
-
Antibodies: Validated primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Actin). HRP-conjugated secondary antibodies.
-
Reagents: Cell culture medium, DMSO, RIPA lysis buffer, protease/phosphatase inhibitor cocktail, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, microscope, gel electrophoresis and Western blotting apparatus, imaging system (e.g., ChemiDoc).
Experimental Protocol
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight, reaching 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same total protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control for each lane.
-
Normalize the POI signal to its corresponding loading control signal.
-
Calculate the percentage of POI remaining for each treatment relative to the vehicle control (% Degradation = 100 - % Remaining).
-
Plot the % degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).
-
Data Presentation
Table 2: Example Protein Degradation Data (Western Blot Quantification)
| PROTAC Conc. (nM) | Normalized POI Intensity | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
| 10000 | 0.12 | 88% (Hook Effect) |
This data can be used to generate a dose-response curve to visualize the degradation profile and calculate key parameters like DC50 and Dmax.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 3. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application Notes and Protocols: Cellular Uptake and Distribution of Thalidomide-5-PEG3-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). The Thalidomide-5-PEG3-NH2 is a key building block for constructing PROTACs, incorporating the CRBN-binding moiety and a flexible polyethylene (B3416737) glycol (PEG) linker, which influences the physicochemical properties and cellular permeability of the final PROTAC.
Understanding the cellular uptake and subcellular distribution of these PROTACs is critical for optimizing their efficacy and minimizing off-target effects. This document provides detailed protocols and application notes for studying the cellular pharmacology of PROTACs synthesized using this compound.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of Cellular Uptake and Distribution
Effective PROTACs must be able to penetrate the cell membrane and reach their target protein in the correct subcellular compartment. The following tables present hypothetical quantitative data for a model PROTAC, "Compound X," derived from this compound, to illustrate typical results from cellular uptake and distribution experiments.
Table 1: Cellular Uptake of Compound X in HEK293 Cells
| Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) |
| 1 | 1 | 0.25 ± 0.05 |
| 1 | 4 | 0.85 ± 0.12 |
| 1 | 24 | 1.50 ± 0.20 |
| 5 | 1 | 1.10 ± 0.15 |
| 5 | 4 | 3.90 ± 0.45 |
| 5 | 24 | 6.80 ± 0.75 |
Table 2: Subcellular Distribution of Compound X in HEK293 Cells (4-hour incubation at 1 µM)
| Cellular Fraction | % of Total Intracellular Compound X |
| Cytosol | 65 ± 5 |
| Nucleus | 25 ± 4 |
| Mitochondria | 5 ± 1 |
| Microsomes | 5 ± 1 |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by LC-MS/MS
This protocol describes the quantification of a this compound based PROTAC in whole-cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for PROTAC cellular uptake quantification by LC-MS/MS.
Principle: Cells are treated with the PROTAC for a specified time. After washing to remove extracellular compound, the cells are lysed, and the intracellular PROTAC concentration is determined by comparing the LC-MS/MS signal to a standard curve.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: Treat the cells with the desired concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular PROTAC.
-
Cell Lysis: Add ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Add cold acetonitrile containing a suitable internal standard to the lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Data Analysis: Quantify the PROTAC concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
Protocol 2: Subcellular Distribution Analysis
This protocol describes the determination of the subcellular localization of a this compound based PROTAC using cell fractionation followed by LC-MS/MS or Western blotting.
Principle: Cells treated with the PROTAC are mechanically lysed and subjected to differential centrifugation to separate the major organelles. The concentration of the PROTAC in each fraction is then determined.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Subcellular fractionation kit (or buffers for manual fractionation)
-
Dounce homogenizer
-
Centrifuge
-
LC-MS/MS system or Western blot apparatus
-
Antibodies for organelle-specific markers (e.g., GAPDH for cytosol, Histone H3 for nucleus)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as described in Protocol 1. After incubation, wash and harvest the cells.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant and centrifuge at an even higher speed (e.g., 100,000 x g) to pellet the microsomes. The final supernatant is the cytosolic fraction.
-
-
Sample Analysis:
-
LC-MS/MS: Quantify the PROTAC concentration in each fraction as described in Protocol 1.
-
Western Blot: Analyze each fraction for the presence of the target protein and organelle-specific markers to confirm the purity of the fractions.
-
Protocol 3: Visualization of Cellular Distribution by Confocal Microscopy
This protocol provides a method for visualizing the intracellular distribution of a fluorescently labeled this compound based PROTAC.
Caption: Workflow for visualizing PROTAC cellular distribution by confocal microscopy.
Principle: Cells are treated with a PROTAC that has been conjugated to a fluorophore. The subcellular localization of the PROTAC is then visualized using a confocal microscope. Co-staining with organelle-specific dyes can provide more precise localization information.
Materials:
-
Fluorescently labeled this compound based PROTAC
-
Cell line of interest
-
Glass-bottom dishes or coverslips
-
Organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
PROTAC Treatment: Treat the cells with the fluorescently labeled PROTAC at the desired concentration and for the desired time.
-
Organelle Staining (Optional): If co-localization is desired, incubate the cells with organelle-specific dyes according to the manufacturer's instructions.
-
Cell Fixation: Wash the cells with PBS and fix with 4% PFA.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the PROTAC's fluorophore and any organelle stains.
-
Image Analysis: Analyze the images to determine the subcellular distribution of the fluorescent PROTAC.
Protocol 4: Assessment of Target Protein Degradation by Western Blot
This protocol details the evaluation of the degradation of the target protein induced by the this compound based PROTAC.
Principle: Cells are treated with the PROTAC, and the levels of the target protein are assessed by Western blotting. A decrease in the protein band intensity indicates successful degradation.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a set period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 5: Target Engagement Analysis using NanoBRET™ Assay
This protocol outlines the use of the NanoBRET™ Target Engagement assay to confirm that the PROTAC binds to its intended target within living cells.
Principle: The NanoBRET™ assay measures the binding of a PROTAC to a target protein that is fused to NanoLuc® luciferase. A fluorescent tracer competes with the PROTAC for binding to the target, and a decrease in the BRET signal indicates target engagement.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
This compound based PROTAC
-
NanoBRET™ tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Preparation: Harvest and resuspend the NanoLuc®-target fusion cells in Opti-MEM®.
-
PROTAC and Tracer Addition: In a multiwell plate, add the PROTAC at various concentrations, followed by the addition of the specific NanoBRET™ tracer.
-
Cell Addition: Add the cell suspension to the wells containing the PROTAC and tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Application Notes: Mitsunobu Reaction for Thalidomide-5-PEG3-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted drug discovery. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase.[1] The conjugation of thalidomide to a target-binding ligand is typically achieved via a flexible linker, often a polyethylene (B3416737) glycol (PEG) chain, which is critical for optimal PROTAC activity.
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for forming carbon-oxygen, carbon-nitrogen, and other bonds under mild conditions.[2][3] It facilitates the conversion of a primary or secondary alcohol to various functional groups with a complete inversion of stereochemistry.[4][5] This application note provides a detailed protocol for the synthesis of a thalidomide-PEG conjugate, specifically Thalidomide-N-PEG3-NH2, using the Mitsunobu reaction. This key intermediate is essential for the modular construction of thalidomide-based PROTACs.
Thalidomide's Mechanism of Action
Thalidomide and its immunomodulatory drug (IMiD®) analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[6] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4, and ROC1.[6][7] The binding of thalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase complex. This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, marking them for ubiquitination and proteasomal degradation.[6] The degradation of these key survival factors is responsible for the potent anti-myeloma effects of IMiDs.[7]
Mitsunobu Reaction for Thalidomide-PEG Conjugation
Principle and Synthetic Strategy
The Mitsunobu reaction involves the dehydration-condensation of an alcohol with an acidic pronucleophile (pKa < 13) mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 reaction, resulting in configuration inversion at the alcohol's stereocenter.[8]
For the synthesis of Thalidomide-N-PEG3-NH2, thalidomide itself serves as the acidic nitrogen pronucleophile (the glutarimide (B196013) N-H). The alcohol component is a PEG3 linker with a terminal hydroxyl group and a protected amine at the other end. A phthalimide (B116566) group is an excellent choice for amine protection as it is stable under Mitsunobu conditions and can be readily deprotected.
The two-step synthetic strategy is as follows:
-
Mitsunobu Reaction: Thalidomide is N-alkylated with an alcohol-terminated, phthalimide-protected PEG3 linker (Phthalimide-PEG3-OH).
-
Deprotection: The terminal phthalimide group is removed using hydrazine (B178648) to liberate the primary amine, yielding the final product.
Experimental Protocols
Protocol 1: Mitsunobu Conjugation of Thalidomide with Phthalimide-PEG3-OH
This protocol details the N-alkylation of thalidomide with an alcohol-terminated PEG linker.
Materials and Reagents:
-
Thalidomide
-
2-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione (Phthalimide-PEG3-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried glassware, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add Thalidomide (1.0 eq.), Phthalimide-PEG3-OH (1.2 eq.), and PPh₃ (1.5 eq.) to a round-bottom flask containing anhydrous THF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Slowly add DIAD (1.5 eq.) dropwise to the cooled solution over 15-20 minutes. A color change and/or formation of a white precipitate (triphenylphosphine oxide) may be observed.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the Thalidomide-N-PEG3-Phthalimide intermediate.
Protocol 2: Phthalimide Deprotection to Yield Thalidomide-N-PEG3-NH₂
This protocol describes the removal of the phthalimide protecting group to yield the final primary amine.
Materials and Reagents:
-
Thalidomide-N-PEG3-Phthalimide (from Protocol 1)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (EtOH) or a DCM/MeOH mixture
-
Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Preparation: Dissolve the Thalidomide-N-PEG3-Phthalimide intermediate (1.0 eq.) in ethanol or a suitable solvent mixture.
-
Reaction: Add hydrazine monohydrate (5-10 eq.) to the solution.
-
Heat the mixture to reflux (or 40-50 °C) for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water. To remove any remaining hydrazine, an optional wash with a dilute acid (e.g., 0.1M HCl) can be performed, followed by a wash with dilute base (e.g., 0.1M NaOH) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be further purified by silica gel chromatography, preparative HPLC, or crystallization to yield pure Thalidomide-N-PEG3-NH₂.
Data Presentation
Quantitative data for Mitsunobu reactions can vary based on substrates and conditions. The tables below provide representative parameters and expected outcomes for this synthesis.
Table 1: Representative Reagents and Stoichiometry for Mitsunobu Conjugation
| Component | Role | Molar Equivalents (eq.) |
| Thalidomide | N-Nucleophile | 1.0 |
| Phthalimide-PEG3-OH | Alcohol | 1.1 - 1.5 |
| Triphenylphosphine (PPh₃) | Reductant | 1.2 - 1.5 |
| DIAD or DEAD | Oxidant | 1.2 - 1.5 |
| Anhydrous THF | Solvent | - |
Table 2: Illustrative Yields and Purity Data for Similar Conjugations
| Step | Product | Typical Yield Range | Purity (Post-Purification) | Analytical Method |
| Mitsunobu Conjugation | Thalidomide-N-PEG3-Phthalimide | 50% - 85% | >95% | LC-MS, ¹H NMR |
| Phthalimide Deprotection | Thalidomide-N-PEG3-NH₂ | 70% - 95% | >98% | LC-MS, ¹H NMR |
Note: Yields are highly substrate-dependent. The provided ranges are illustrative for Mitsunobu N-alkylation reactions and subsequent deprotections.
Troubleshooting
-
Low Yield in Mitsunobu Step:
-
Ensure all reagents and solvents are anhydrous. Water will consume the active Mitsunobu intermediates.
-
Check the order of addition. Pre-forming the betaine (B1666868) by adding DIAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[4]
-
Increase the equivalents of PPh₃ and DIAD if the reaction stalls.
-
-
Difficult Purification:
-
The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine (DIADH₂). While most DIADH₂ is removed during aqueous work-up, TPPO can be difficult to separate. Chromatography with optimized solvent systems is usually effective.
-
Using polymer-supported PPh₃ can simplify purification, as the resulting oxide can be removed by filtration.[4]
-
-
Incomplete Deprotection:
-
Increase the equivalents of hydrazine or extend the reaction time/temperature.
-
Ensure proper solvent selection; the phthalhydrazide (B32825) byproduct should precipitate to drive the reaction to completion.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-5-PEG3-NH2 Conjugates
Introduction
Thalidomide-5-PEG3-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a synthetic E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group.[1][2][3] This amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI). The resulting bifunctional PROTAC molecule recruits the POI to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6]
Given their complex structure and mechanism of action, rigorous analytical characterization of these conjugates is essential to ensure identity, purity, stability, and ultimately, efficacy and safety.[4][7] This document provides detailed application notes and protocols for the characterization of this compound and its subsequent conjugates using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the this compound conjugate and monitoring reaction progress during the synthesis of the final PROTAC. Reversed-phase HPLC (RP-HPLC) is typically employed, separating the molecule from starting materials, reagents, and byproducts based on hydrophobicity.
Experimental Protocol: RP-HPLC
-
System Preparation :
-
Use an HPLC or UPLC system equipped with a UV detector.
-
Ensure the system is thoroughly purged and equilibrated with the initial mobile phase conditions.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the conjugate in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions with the mobile phase to a working concentration of ~50-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions :
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 280 nm (Thalidomide has absorbance around 259 nm)[11][12] |
-
Data Analysis :
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity of the conjugate as a percentage of the total peak area. The peak corresponding to the conjugate should be the major species observed.
-
Mass Spectrometry (MS) for Identity Confirmation and Structural Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of the this compound conjugate.[4][13] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides unambiguous identification. Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, confirming the structural integrity of the thalidomide, PEG linker, and the final conjugated ligand.
Experimental Protocol: LC-MS/MS
-
System Preparation :
-
Couple a UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
-
Sample Preparation :
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL) for MS analysis.
-
-
LC-MS Conditions :
-
Use the same chromatographic conditions as outlined in the RP-HPLC protocol. This allows for direct correlation between UV and MS data.
-
Divert the flow from the MS during the initial high-salt portion of the gradient and during column re-equilibration to prevent source contamination.
-
-
Mass Spectrometry Parameters :
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 400 - 550 °C |
| Full Scan Range (m/z) | 100 - 1000 |
| MS/MS (Fragmentation) | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
| Collision Energy | Ramped (e.g., 10-40 eV) to generate informative fragment ions |
-
Data Analysis :
-
Identity Confirmation : Extract the ion chromatogram for the theoretical exact mass of the protonated molecule. The molecular formula for this compound is C19H23N3O7, with an expected monoisotopic mass. Compare the measured mass to the theoretical mass; the mass error should be less than 5 ppm.
-
Structural Verification (MS/MS) : Analyze the fragmentation spectrum. Expect to see characteristic fragments corresponding to the thalidomide moiety, the PEG linker, and the conjugated ligand. Cleavage is often observed at the ether bonds of the PEG linker and within the thalidomide structure.[4]
-
| Analyte | Formula | Theoretical [M+H]+ (m/z) | Key Fragment Ions (Expected) |
| This compound | C19H23N3O7 | 422.1609 | m/z 259.1 (Thalidomide core), fragments from PEG linker cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy provides detailed atomic-level information about the structure of the conjugate.[15] 1D NMR (¹H and ¹³C) confirms the presence of key functional groups and the overall structural framework, while 2D NMR experiments (e.g., COSY, HSQC) are used to assign specific proton and carbon signals and confirm connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
System Preparation :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
-
Sample Preparation :
-
Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of compounds and reveal exchangeable protons (e.g., -NH).[16]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Acquisition Parameters :
| Experiment | Key Parameters & Purpose |
| ¹H NMR | - Purpose : To identify and quantify protons in different chemical environments. Provides information on aromatic, aliphatic, PEG, and amine protons.[17] - Parameters : 16-64 scans, relaxation delay (d1) of 1-2 seconds. |
| ¹³C NMR | - Purpose : To identify all unique carbon atoms, including carbonyls and aromatic carbons. - Parameters : Requires longer acquisition time (1024+ scans) due to low natural abundance. |
| 2D COSY | - Purpose : To identify proton-proton (J-coupling) correlations, establishing connectivity within spin systems (e.g., within the thalidomide ring or along the PEG chain).[15] |
| 2D HSQC/HMQC | - Purpose : To correlate directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C spectra. |
-
Data Analysis :
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
¹H NMR : Identify characteristic signals. The aromatic protons of the phthalimide (B116566) group will appear downfield (~7.8 ppm). The protons of the PEG linker will typically appear as a series of multiplets around 3.5-3.8 ppm. The chiral proton on the glutarimide (B196013) ring of thalidomide appears around 5.1 ppm.[17]
-
¹³C NMR : Identify carbonyl signals from the imide groups (~167-173 ppm) and aromatic carbons.[17]
-
Use 2D NMR data to confirm the assignments and verify the covalent linkage between the thalidomide, PEG linker, and the final conjugated ligand.
-
Visual Summaries of Workflows and Pathways
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism by which a PROTAC, formed from a this compound conjugate, induces degradation of a target protein.
Caption: Workflow of PROTAC-mediated protein degradation.
Analytical Characterization Workflow
This diagram outlines the logical flow for the comprehensive characterization of a this compound conjugate.
Caption: Logical workflow for conjugate analysis.
References
- 1. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistries of bifunctional PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. contractpharma.com [contractpharma.com]
- 7. symeres.com [symeres.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sphinxsai.com [sphinxsai.com]
Application of Thalidomide-5-PEG3-NH2 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a pivotal chemical tool in the field of targeted protein degradation, particularly for neurodegenerative disease research. It is a functionalized E3 ligase ligand-linker conjugate. This molecule itself is not a direct therapeutic agent but serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) that are pathogenic in various diseases. Many neurodegenerative disorders, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the accumulation of misfolded and aggregated proteins (e.g., tau, α-synuclein, and huntingtin). PROTACs represent a promising therapeutic strategy to target and clear these otherwise "undruggable" proteins.
This compound incorporates two key components:
-
A thalidomide (B1683933) moiety: This part of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
A 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2): The PEG linker provides spatial separation between the E3 ligase and the target protein, and the amine group serves as a reactive handle for conjugation to a ligand that specifically binds to the POI.
By incorporating this compound into a PROTAC, researchers can hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein implicated in neurodegenerative disease.
Mechanism of Action
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The mechanism of action for a PROTAC synthesized using this building block is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the CRBN E3 ligase (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another target protein molecule, enabling a catalytic cycle of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide illustrative data for hypothetical PROTACs targeting key proteins in neurodegenerative diseases, synthesized using a thalidomide-PEG linker scaffold.
Note: The following data is representative and intended for illustrative purposes. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
Table 1: Degradation Efficacy of a Hypothetical Tau-Targeting PROTAC
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 75 nM | SH-SY5Y (human neuroblastoma) | 24 |
| Dmax | >90% | SH-SY5Y (human neuroblastoma) | 24 |
Table 2: Degradation Efficacy of a Hypothetical α-Synuclein-Targeting PROTAC
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 120 nM | Lund Human Mesencephalic (LUHMES) | 48 |
| Dmax | ~85% | Lund Human Mesencephalic (LUHMES) | 48 |
Table 3: Degradation Efficacy of a Hypothetical Huntingtin (HTT)-Targeting PROTAC
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 50 nM | HD patient-derived fibroblasts | 72 |
| Dmax | >95% | HD patient-derived fibroblasts | 72 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293T expressing the target protein)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Caption: Western Blotting workflow for PROTAC analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the same duration as the degradation experiment.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and CRBN.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein (or CRBN) to form antibody-protein complexes.
-
Add Protein A/G beads to pull down the complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against both the target protein and CRBN to confirm their co-precipitation.
-
Caption: Logical flow of a Co-IP experiment.
Conclusion
This compound is an indispensable tool for the development of PROTACs aimed at combating neurodegenerative diseases. Its ability to recruit the E3 ligase CRBN allows for the targeted degradation of pathogenic proteins that are central to disease progression. The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of new therapeutic strategies for these devastating disorders.
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC with Thalidomide-5-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) utilizing the pre-formed E3 ligase ligand-linker conjugate, Thalidomide-5-PEG3-NH2. This building block simplifies the synthetic process by providing the Cereblon (CRBN) E3 ligase binder (Thalidomide) attached to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation.[1][2][3][][5]
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[6][7][8] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[6][7] By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][9][10]
This guide will focus on the final coupling step of a PROTAC synthesis, a common scenario where a researcher has a custom ligand for their protein of interest and wishes to conjugate it to a commercially available E3 ligase-linker moiety. As a representative example, we will describe the coupling of JQ1-acid, a well-known ligand for the BRD4 protein, to this compound.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by recruiting the CRBN E3 ubiquitin ligase to the target protein.[7][11] The following diagram illustrates the catalytic mechanism of action.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow
The overall process for synthesizing and validating the PROTAC is outlined below. This workflow covers the key stages from the chemical synthesis to the initial biological characterization.
Caption: General workflow for PROTAC synthesis and validation.
Materials and Reagents
This table summarizes the necessary reagents and their suggested specifications for the synthesis of a JQ1-BRD4 targeting PROTAC.
| Reagent | Grade | Supplier (Example) | Purpose |
| JQ1-acid | ≥95% Purity | Various | Protein of Interest (POI) Ligand |
| This compound | ≥95% Purity | MedChemExpress, etc. | E3 Ligase Ligand-Linker Conjugate |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Sigma-Aldrich, etc. | Amide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Non-nucleophilic base |
| DMF (Dimethylformamide) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for workup |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific | Mobile phase for HPLC |
| Water | HPLC Grade | Fisher Scientific | Mobile phase for HPLC |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich, etc. | Mobile phase additive for HPLC |
Step-by-Step Synthesis Protocol
This protocol details the amide coupling of a carboxylic acid-functionalized POI ligand (JQ1-acid) to the terminal amine of this compound.
Step 1: Reagent Preparation
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
In another vial, dissolve HATU (1.2 eq) in anhydrous DMF.
Step 2: Activation of the Carboxylic Acid
-
To the solution of JQ1-acid in DMF, add DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Add the HATU solution dropwise to the JQ1-acid/DIPEA mixture.
-
Allow the activation reaction to proceed for 15-20 minutes at room temperature. The solution may change color.
Step 3: Coupling Reaction
-
Add the solution of this compound to the activated JQ1-acid mixture dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product mass.
Step 4: Reaction Quench and Workup
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Protocol 1: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF.
-
HPLC Conditions: Purify the crude product using reverse-phase HPLC (e.g., on a C18 column). A typical gradient could be from 20% to 80% acetonitrile in water (with 0.1% TFA as an additive) over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, identified by its expected retention time and UV absorbance.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.
Protocol 2: Characterization
The identity and purity of the final PROTAC must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small sample of the purified product into an LC-MS system.
-
Confirm the presence of a single major peak at the expected retention time.
-
Verify that the mass spectrum shows the correct molecular weight for the synthesized PROTAC.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm that the spectra are consistent with the proposed structure of the PROTAC, showing characteristic peaks for both the POI ligand and the Thalidomide-linker moiety.
-
Data Presentation
The following table provides an example of how to summarize the characterization data for the synthesized PROTAC.
| Analysis Method | Parameter | Expected Value (for JQ1-PROTAC) | Observed Value | Purity (%) |
| LC-MS | [M+H]⁺ | Calculated m/z | Measured m/z | >95% |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with structure | Consistent | N/A |
| HPLC | Retention Time (min) | Dependent on conditions | Measured tR | >95% |
By following this guide, researchers can successfully synthesize and characterize novel PROTAC molecules for targeted protein degradation studies, leveraging the convenience of pre-functionalized E3 ligase ligand-linkers like this compound.
References
- 1. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Application Notes and Protocols for Thalidomide-5-PEG3-NH2 in Specific Protein Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and is conjugated to a ligand for a protein of interest (POI) via its terminal amine group, connected by a flexible polyethylene (B3416737) glycol (PEG3) linker. The resulting heterobifunctional PROTAC hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate the target protein, offering a powerful tool for studying protein function and as a potential therapeutic strategy.
These application notes provide a comprehensive overview of the mechanism of action, detailed experimental protocols for utilizing PROTACs synthesized from this compound, and representative data to guide researchers in their protein knockdown studies.
Mechanism of Action
PROTACs synthesized using this compound operate by inducing the proximity between the target protein and the CRBN E3 ubiquitin ligase. This process involves the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Figure 1. Signaling pathway of protein degradation mediated by a this compound-based PROTAC.
Data Presentation: Representative Degradation Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data from studies on various thalidomide-based PROTACs, illustrating the potential potency that can be achieved.
Table 1: Degradation of Kinases
| Target Kinase | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| CDK9 | THAL-SNS-032 | MOLT4 | 4 | >95 |
| CDK4 | Palbociclib-Pomalidomide | - | ~15 | >90 |
| CDK6 | Palbociclib-Pomalidomide | - | ~34.1 | >90 |
Note: THAL-SNS-032 utilizes a thalidomide derivative and a PEG linker, making it a relevant example.[1][2][3][4]
Table 2: Degradation of Bromodomain and Extraterminal (BET) Proteins
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MZ1 | H661, H838 | 8, 23 | >95 |
| BRD4 | ARV-825 | Burkitt's Lymphoma | < 1 | Not Reported |
Note: While MZ1 is VHL-based, ARV-825 is a CRBN-based degrader, providing a relevant comparison.[5][6]
Table 3: Degradation of KRAS Mutants
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| pan-KRAS (G12D) | pan-KRAS degrader-1 | AGS | 1.1 | 95 |
| pan-KRAS | pan-KRAS degrader 4 | GP5d | 1 | 99.5 |
Note: These pan-KRAS degraders demonstrate the potential for high potency with CRBN-recruiting PROTACs.[7][8][9][10]
Experimental Protocols
A typical workflow for evaluating a PROTAC synthesized from this compound involves cell culture, treatment with the PROTAC, and subsequent analysis of protein levels and cell viability.
Figure 2. A typical experimental workflow for evaluating PROTAC-mediated protein knockdown.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC.[11][12][13][14]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (typically in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC dose.
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24, 48 hours) is recommended to determine the optimal degradation time.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.[15][16][17][18]
Materials:
-
Cells and PROTAC as in Protocol 1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC as described in Protocol 1. Include a vehicle control. Incubate for a period relevant to your study (e.g., 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the PROTAC concentration to determine the IC50 value.
Troubleshooting Common Issues
1. No or Poor Degradation:
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider optimizing the linker or using cell lines with higher permeability.
-
Ternary Complex Formation: The PROTAC may not be able to form a stable ternary complex. This could be due to an inappropriate linker length or geometry.
-
E3 Ligase Expression: Ensure the cell line expresses sufficient levels of CRBN.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN), leading to reduced degradation. Test a wider range of concentrations, especially in the lower nanomolar range.[19][20]
2. Off-Target Effects:
-
Neosubstrate Degradation: The thalidomide moiety can induce the degradation of endogenous CRBN substrates (neosubstrates) such as IKZF1 and IKZF3.[21][22]
-
Warhead Promiscuity: The ligand for the protein of interest may bind to other proteins, leading to their degradation.
-
Solution: Perform quantitative proteomics to assess the global protein changes upon PROTAC treatment.[23]
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize PROTACs synthesized from this compound for specific and potent protein knockdown, enabling deeper insights into protein function and advancing the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. (Open Access) Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation (2018) | Calla M. Olson | 437 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pan-KRAS degrader 4 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes for In Vivo Use of Thalidomide-5-PEG3-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are commonly used as E3 ligase ligands that bind to Cereblon (CRBN), a component of the CUL4A-DDB1 E3 ubiquitin ligase complex.
Thalidomide-5-PEG3-NH2 is a key chemical building block used in the synthesis of PROTACs. It comprises the thalidomide moiety for CRBN engagement, a 3-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate spacing and solubility, and a terminal amine (-NH2) group for conjugation to a ligand targeting a specific protein of interest. This document provides detailed application notes and generalized protocols for the in vivo use of PROTACs synthesized using this versatile building block, with a specific case study on a highly effective SHP2 protein degrader to illustrate the experimental workflow and data presentation.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
In Vivo Application Case Study: SHP2 Degradation in a Xenograft Mouse Model
The Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, including the RAS-MAPK pathway, which is often dysregulated in cancer.[4][5][6][7] Degradation of SHP2 is a promising therapeutic strategy for various cancers.
Quantitative Data Summary
The following tables summarize the in vivo pharmacokinetic and efficacy data for the SHP2 degrader P9 in a xenograft mouse model.[1]
Table 1: In Vivo Pharmacokinetics of SHP2 Degrader P9 in Mice [1]
| Dose (Intraperitoneal) | Cmax (µM) | T1/2 (hours) |
| 25 mg/kg | 1.2 ± 0.1 | 3.7 ± 0.7 |
| 50 mg/kg | 2.5 ± 0.2 | 3.0 ± 0.5 |
Table 2: In Vivo Efficacy of SHP2 Degrader P9 in KYSE-520 Xenograft Model [1]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle (DMSO) | Daily Intraperitoneal Injection | Progressive Tumor Growth |
| 25 mg/kg P9 | Daily Intraperitoneal Injection | Significant Tumor Growth Inhibition |
| 50 mg/kg P9 | Daily Intraperitoneal Injection | Near Complete Tumor Regression |
Table 3: In Vivo Pharmacodynamic Effects of SHP2 Degrader P9 [1]
| Animal Model | Treatment Group | Biomarker | Result |
| KYSE-520 Xenograft | 50 mg/kg P9 | SHP2 Protein Level | Robust depletion in tumor tissues |
| KYSE-520 Xenograft | 50 mg/kg P9 | Phospho-ERK1/2 Level | Suppression in tumor tissues |
Experimental Protocols
PROTAC Formulation for In Vivo Administration
Materials:
-
This compound based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
Procedure:
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution. A common ratio is to create a final formulation with 10% DMSO and 40% PEG300. Vortex until the solution is clear.
-
Add Tween 80 to the solution to a final concentration of 5%. Vortex thoroughly.
-
Slowly add saline or D5W to reach the final volume (final concentration of 45%). Add the aqueous component dropwise while vortexing to prevent precipitation of the compound.
-
The final formulation should be a clear solution. Prepare fresh daily before administration.
In Vivo Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-scid mice)
-
Cancer cell line of interest (e.g., KYSE-520 for SHP2-dependent cancers)
-
Matrigel (optional)
-
Calipers
-
Formulated PROTAC and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80-90% confluency.
-
Harvest cells and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can enhance initial tumor growth.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Drug Administration:
-
Administer the formulated PROTAC and vehicle control according to the planned dose, route, and schedule (e.g., 50 mg/kg, intraperitoneal injection, daily).[1]
-
-
Monitoring and Efficacy Assessment:
-
Continue to measure tumor volume and body weight of the mice 2-3 times a week. Body weight is a key indicator of general toxicity.
-
The study can be concluded when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
-
Endpoint and Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals and harvest the tumors.
-
Tumor tissue can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Prepare protein lysates from tumor samples to assess the levels of the target protein (e.g., SHP2) and downstream signaling molecules (e.g., phospho-ERK) by Western blot to confirm the PROTAC's mechanism of action in vivo.[1]
-
Visualizations
Caption: SHP2 signaling pathway and PROTAC-mediated degradation.
Caption: Experimental workflow for in vivo PROTAC efficacy studies.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening with Thalidomide-5-PEG3-NH2 Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of CRISPR-Cas9 technology and chemical genetics has opened new frontiers in drug discovery and functional genomics. This document provides detailed application notes and protocols for conducting CRISPR screens in conjunction with libraries based on the Thalidomide-5-PEG3-NH2 scaffold. This chemical moiety serves as a versatile E3 ligase ligand, recruiting Cereblon (CRBN) to induce the degradation of target proteins. When incorporated into libraries of compounds, such as Proteolysis-Targeting Chimeras (PROTACs) or Cereblon E3 Ligase Modulators (CELMoDs), it allows for the systematic exploration of protein degradation pathways and the identification of novel therapeutic targets.
Thalidomide (B1683933) and its analogs are known to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By screening a library of this compound-based compounds, researchers can identify molecules that induce the degradation of specific proteins of interest. Combining this with a pooled CRISPR screen enables the identification of genes that, when knocked out, confer resistance or sensitivity to the degradation-inducing effects of these compounds. This powerful chemical-genetic screening approach can elucidate the mechanism of action of novel degraders, identify essential components of the ubiquitin-proteasome system, and uncover synthetic lethal interactions for therapeutic intervention.
Signaling Pathways
This compound-based compounds function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, altering its substrate receptor interface and inducing the recruitment of "neo-substrates" for ubiquitination and subsequent proteasomal degradation. In the context of a PROTAC, the this compound component serves as the E3 ligase handle, while a separate "warhead" moiety linked via the PEG3 linker binds to a specific protein of interest, bringing it into proximity with the E3 ligase for degradation.
Below is a diagram illustrating the general mechanism of action.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Experimental Protocols
This section outlines a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genetic modifiers of a library of this compound-based compounds.
Protocol 1: Pooled CRISPR-Cas9 Screen with a this compound Library
Objective: To identify genes whose knockout confers resistance to a library of this compound-based degraders.
Materials:
-
Human cell line stably expressing Cas9 (e.g., HeLa-Cas9, HEK293T-Cas9)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
This compound compound library (dissolved in DMSO)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Polybrene
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform and reagents
Experimental Workflow Diagram:
Caption: Workflow for a CRISPR screen with a chemical library.
Procedure:
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cell line with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Include a non-transduced control and a control transduced with a non-targeting sgRNA.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells by treating with puromycin for 2-3 days.
-
-
Chemical Library Screen:
-
Plate the transduced cell pool into multi-well plates.
-
Treat the cells with the this compound compound library, with each well receiving a unique compound at a pre-determined concentration (e.g., 1 µM). Include DMSO-treated control wells.
-
Incubate the cells for a period sufficient to observe a cytotoxic or cytostatic effect (typically 7-14 days).
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest the surviving cells from each well.
-
Extract genomic DNA from the harvested cells using a commercial kit.
-
-
sgRNA Cassette Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Prepare the PCR products for next-generation sequencing.
-
Sequence the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Calculate the log-fold change of each sgRNA in the compound-treated samples relative to the DMSO control.
-
Identify sgRNAs that are significantly enriched in the treated samples. These sgRNAs target genes whose knockout confers resistance to the respective compound.
-
Data Presentation
The results of a CRISPR-chemical library screen can be summarized in tables to facilitate comparison and hit identification.
Table 1: Representative Hit Summary from a CRISPR Screen with a this compound Library
| Compound ID | Target Gene(s) of sgRNA | Log2 Fold Change (vs. DMSO) | p-value | Phenotype |
| Cmpd-001 | GENE-A | 5.2 | 1.3e-6 | Resistance |
| Cmpd-001 | CUL4A | 4.8 | 2.5e-6 | Resistance |
| Cmpd-002 | GENE-B | 4.5 | 5.1e-5 | Resistance |
| Cmpd-003 | DDB1 | 5.5 | 8.9e-7 | Resistance |
| Cmpd-003 | GENE-C | -3.8 | 3.2e-4 | Sensitization |
Table 2: Quality Control Metrics for CRISPR-Chemical Library Screen
| Parameter | Value | Description |
| Library Coverage | >500x | Average number of cells per sgRNA at transduction. |
| Transduction Efficiency | 30-40% | Percentage of cells successfully transduced. |
| Read Depth | >10M reads/sample | Number of sequencing reads per sample. |
| Gini Index | <0.2 | A measure of the uniformity of sgRNA representation. |
| Z'-factor | >0.5 | A statistical measure of the quality of a high-throughput screen. |
Conclusion
The combination of CRISPR screening with this compound-based chemical libraries provides a robust platform for dissecting the cellular mechanisms of targeted protein degradation. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers to design, execute, and interpret these powerful experiments. The insights gained from such screens can accelerate the discovery of novel therapeutics and deepen our understanding of the complex regulatory networks that govern protein homeostasis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-5-PEG3-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving the optimization of linker length for Thalidomide-5-PEG3-NH2 Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Is there a universally optimal linker length for this compound PROTACs?
A1: No, there is no single optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and the E3 ligase, as it must facilitate the formation of a stable and productive ternary complex.[1][2][3] For some targets, shorter linkers are more effective, while others require longer linkers for potent degradation.[3] For instance, studies on p38α degradation showed optimal performance with linkers of 15-17 atoms, whereas for Estrogen Receptor-α (ERα), a 16-atom linker was found to be most effective.[2][4][5][6] A systematic evaluation of a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) is necessary to empirically determine the optimal length for your specific target.[1]
Q2: How does the PEG linker in a this compound PROTAC affect its properties?
A2: The polyethylene (B3416737) glycol (PEG) linker is a critical component that influences several key properties of the PROTAC:[7][8]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling a productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][8] An unsuitable linker length can lead to steric hindrance or an unstable complex, resulting in inefficient ubiquitination.[2]
-
Solubility: PEG linkers are generally hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is a common challenge for these large molecules.[1][9] However, the overall lipophilicity of the PROTAC is determined by all three components (target ligand, linker, and E3 ligase ligand).[9]
-
Cell Permeability: While improving solubility, PEG linkers can sometimes decrease cellular permeability.[1] Optimizing the linker's physicochemical properties is essential for the PROTAC to reach its intracellular target.[10]
-
Metabolic Stability: The composition of the linker can impact the metabolic stability of the PROTAC.[3]
Q3: What are the most common types of linkers used for thalidomide-based PROTACs?
A3: The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains.[3] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[3] Increasingly, more rigid linkers that incorporate structures like piperazine/piperidine rings or alkynes are being used to restrict conformation and improve physicochemical properties.[3][11]
Q4: What are the essential negative controls for a PROTAC experiment?
A4: To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, the following negative controls are crucial:[1][12]
-
Inactive Epimer/Stereoisomer: A PROTAC synthesized with an inactive stereoisomer of thalidomide (B1683933) that does not bind to CRBN should not induce target degradation.[12]
-
Target Ligand Alone: Treating cells with only the target-binding warhead controls for any effects of target inhibition that are independent of degradation.[1]
-
E3 Ligase Ligand-Linker Alone: Treating cells with the Thalidomide-linker portion (e.g., this compound) assesses any effects independent of target engagement.[1]
-
Proteasome Inhibitor Co-treatment: Co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should block target degradation. A rescue of protein levels confirms that the degradation is proteasome-dependent.[1][12]
Troubleshooting Guide
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays but fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.[10]
-
Potential Cause 1: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.[2][10]
-
Potential Cause 2: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein such that lysine (B10760008) residues are not accessible for ubiquitination.[10]
-
Potential Cause 3: Poor Physicochemical Properties. The PROTAC may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target.[1][9][10]
-
Troubleshooting Step: Assess cell permeability using assays like PAMPA or Caco-2.[1] Measure aqueous solubility.[9] If these properties are poor, modify the linker to enhance hydrophilicity or explore formulation strategies, such as using co-solvents like DMSO (at non-toxic concentrations, typically <0.5%).[1][9]
-
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[13]
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism.[10][13] It occurs when high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[10][13]
-
Troubleshooting Step 1: Perform a Wide Dose-Response Experiment. Test your PROTAC across a broad concentration range (e.g., from low nanomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[13]
-
Troubleshooting Step 2: Modify the Linker to Enhance Cooperativity. A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is more stable than the binary complexes. This can mitigate the hook effect.[10] Modifying linker rigidity can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[10]
-
Troubleshooting Step 3: Use Biophysical Assays. Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different PROTAC concentrations, helping to understand the relationship between complex formation and the observed degradation profile.[13]
Conceptual Illustration of the Hook Effect
Caption: The hook effect: high PROTAC levels lead to binary instead of ternary complexes.
Issue 3: The synthesized PROTAC has very poor solubility.
Poor solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity.[9] This can lead to precipitation in assays, inaccurate quantification, and irreproducible results.[9]
-
Troubleshooting Step 1: Modify Linker Composition. While PEG linkers generally improve solubility compared to alkyl chains, you may need to incorporate more or longer PEG units or other hydrophilic moieties to counteract the lipophilicity of the warhead and E3 ligase ligand.[1]
-
Troubleshooting Step 2: Use Formulation Strategies. For in vitro assays, use a small amount of an organic co-solvent like DMSO. Be careful to keep the final DMSO concentration below levels toxic to cells (typically >0.5%).[1]
-
Troubleshooting Step 3: Accurately Measure Solubility. Use thermodynamic or kinetic solubility assays to quantify the solubility of your PROTAC. Kinetic solubility is often more representative of how compounds are handled in high-throughput screening assays.[9]
Data Presentation
The optimal linker length is target-dependent. Below are examples summarizing quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [7][8]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[7] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[7] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate lengths may hinder optimal ternary complex formation.[7] |
| 5 | BRD4 | Various | Potent | High | A PEG5 linker often represents an optimal length for potent BRD4 degradation.[8] |
Note: Data is synthesized from multiple sources and direct comparisons can be challenging due to variations in experimental conditions. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximal degradation.[7][8]
Table 2: Impact of Linker Atom Length on ERα Degradation [5][15]
| Linker Length (Atoms) | Target Protein | Cell Line | Degradation Efficacy | Key Observation |
| 9 | ERα | MCF7 | Moderate | Shorter linkers are less effective.[5] |
| 12 | ERα | MCF7 | Good | Efficacy increases with linker length up to a certain point.[5] |
| 16 | ERα | MCF7 | Optimal | A 16-atom linker was found to be superior for ERα degradation.[5][6][15] |
| 19 | ERα | MCF7 | Reduced | Longer linkers show decreased activity.[5] |
| 21 | ERα | MCF7 | Low | Efficacy is significantly reduced with excessively long linkers.[5] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include vehicle (e.g., DMSO) and negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal.
PROTAC Mechanism and Western Blot Workflow
Caption: PROTAC mechanism leading to degradation, quantified by Western Blot.[8]
Protocol 2: Ternary Complex Formation Assays
These biophysical techniques are used to confirm that the PROTAC induces a ternary complex and to measure its stability and cooperativity.[2]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Flow the PROTAC over the surface to measure binary binding (PROTAC-protein).
-
In a subsequent step, flow the third component (E3 ligase or target protein) in the presence of the PROTAC to measure the formation of the ternary complex.
-
Analyze sensorgrams to determine association/dissociation rates and binding affinities.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place one protein component (e.g., target protein) in the sample cell.
-
Titrate in the PROTAC to measure the heat change upon binary binding.
-
In a separate experiment, place the target protein and the PROTAC (at saturating concentration) in the cell and titrate in the E3 ligase to measure the heat change associated with ternary complex formation.
-
-
In-Cell Target Engagement (e.g., NanoBRET™):
-
Genetically fuse one protein (e.g., the target POI) to a NanoLuc® luciferase and the other (e.g., CRBN) to a HaloTag®.
-
Treat live cells with the HaloTag® ligand labeled with a fluorescent reporter.
-
Add the PROTAC, which will bring the luciferase and the fluorescent reporter into close proximity if a ternary complex forms.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which is proportional to the extent of complex formation.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Off-target effects of Thalidomide-5-PEG3-NH2 and how to mitigate them.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Thalidomide-5-PEG3-NH2 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3 linker with a terminal amine group.[1][3] This compound is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]
Q2: What are the primary off-target effects associated with using this compound in PROTACs?
The primary off-target effects of thalidomide-based PROTACs, including those synthesized with this compound, arise from the inherent activity of the thalidomide moiety.[5] When bound to CRBN, thalidomide can recruit other proteins, known as "neosubstrates," for degradation, in addition to the intended target protein.[5] This can lead to unintended biological consequences and toxicity.[5][6]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[5][7][8]
-
Casein Kinase 1α (CK1α): Its degradation is implicated in the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[5]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[5][9]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about long-term side effects.[5][10]
Q3: How can I mitigate the off-target effects of my PROTAC synthesized with this compound?
Several strategies can be employed to minimize the off-target degradation of neosubstrates:
-
Modification of the Thalidomide Moiety: Introducing modifications to the thalidomide structure can alter its binding affinity for neosubstrates. For instance, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc finger proteins.[10]
-
Linker Optimization: The length and composition of the linker connecting the thalidomide moiety to the target-binding ligand can influence the formation and stability of the ternary complex (Target-PROTAC-CRBN).[5] Optimizing the linker can favor the degradation of the intended target over neosubstrates.[5]
-
Dose Optimization: Using the lowest effective concentration of the PROTAC can help minimize off-target effects, as some off-target degradation may only occur at higher concentrations.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using PROTACs synthesized with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of proteins other than the target of interest. | Off-target degradation of neosubstrates by the thalidomide-CRBN complex. | 1. Cross-reference: Compare the list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[5] 2. Dose-response analysis: Perform experiments to analyze the degradation of both your target and off-target proteins at various PROTAC concentrations.[5] 3. Negative control: Synthesize a control PROTAC with an inactive enantiomer of the target-binding ligand. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[5] 4. Targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of concerning off-target candidates.[5] |
| Significant cellular toxicity observed with the PROTAC. | Toxicity could be due to on-target toxicity (degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins). | 1. Evaluate off-target function: Research the biological roles of the identified off-target proteins. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[5] 2. CRISPR knockout: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[5] |
| "Hook effect" observed, where target degradation decreases at high PROTAC concentrations. | Formation of binary complexes (E3-PROTAC or Target-PROTAC) instead of the productive ternary complex at high concentrations. | 1. Titrate PROTAC concentration: Perform a detailed dose-response curve to identify the optimal concentration range for target degradation and avoid the hook effect.[6] 2. Monitor off-targets: Be aware that the formation of E3-PROTAC binary complexes could potentially increase off-target degradation.[6] |
Key Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Degradation
-
Objective: To quantify the reduction in protein levels of the intended target and known neosubstrates following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the target protein and potential off-target proteins (e.g., IKZF1, SALL4). Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate for detection. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.[4]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Objective: To demonstrate the formation of the Target-PROTAC-CRBN ternary complex.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.[4]
-
Protocol 3: Global Proteomics (e.g., TMT-based Mass Spectrometry) for Off-Target Profiling
-
Objective: To identify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells, and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups to identify significantly degraded proteins.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for a this compound based PROTAC, including the off-target pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 3. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Thalidomide-5-PEG3-NH2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Thalidomide-5-PEG3-NH2. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound as a solid powder should be stored at -20°C for long-term use.[1][2][3] Some suppliers may ship the product at room temperature or with blue ice, which is acceptable for short-term transit.[1][3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound should be stored at -80°C for up to one year or at -20°C for shorter periods (up to one month).[1][4][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions at room temperature?
A: There is limited specific data on the stability of this compound in aqueous solutions. However, studies on the parent compound, thalidomide (B1683933), have shown a half-life of 25 to 35 hours in a buffer solution at pH 6.4 and 32°C. It is important to note that the stability of this compound may differ due to the PEG linker. For critical applications, it is advisable to prepare fresh solutions or conduct a stability study under your specific experimental conditions.
Q5: Can I repeatedly freeze and thaw my stock solution of this compound?
A: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[4] Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C in single-use aliquots. Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Discard the current stock solution and prepare a new one, ensuring it is aliquoted to avoid future freeze-thaw cycles. | |
| Exposure to light. | Protect all solutions from light by using amber vials or wrapping containers in foil. Minimize light exposure during experimental procedures. | |
| Precipitate observed in thawed stock solution | Poor solubility or compound degradation. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. Consider using a different solvent if solubility is an issue. |
| Loss of compound activity over time | Hydrolysis in aqueous solution. | Prepare fresh aqueous solutions before each experiment. If the experiment requires prolonged incubation, consider performing a stability test of the compound under your specific conditions (pH, temperature, media). |
Storage and Handling Recommendations
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years[1][3] | Store in a tightly sealed, light-protected container. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][3] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[4][5] | Suitable for short-term storage. Aliquot into single-use volumes. | |
| Aqueous Working Solution | 2-8°C | Prepare fresh | Due to potential for hydrolysis, it is recommended to prepare aqueous solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Stability in an Aqueous Buffer
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Divide the solution into multiple time-point samples in separate, sealed, light-protected containers.
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by freezing one of the sample aliquots at -80°C.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.
-
Calculate the degradation rate and half-life of the compound under the tested conditions.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-5-PEG3-NH2 Based PROTACs
Welcome to the technical support center for Thalidomide-5-PEG3-NH2 based PROTACs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges and resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound based PROTAC and how does it work? A1: A this compound based PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three parts: a ligand that binds to your protein of interest (POI), a thalidomide (B1683933) derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3 linker connecting them. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
Q2: What are the most common reasons for a lack of target protein degradation? A2: Several factors can lead to poor or no degradation:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and the E3 ligase. This can be due to a suboptimal linker length or geometry.[3][4]
-
Low E3 Ligase Expression: The cell line used may have low endogenous expression of CRBN or other essential components of the CRL4-CRBN complex.[3][5]
-
Poor Cell Permeability: Due to their size and chemical properties, PROTACs may have difficulty crossing the cell membrane to reach their intracellular targets.[6][7]
-
Rapid Target Protein Synthesis: The rate of new protein synthesis may outpace the rate of PROTAC-mediated degradation.[3]
-
Acquired Resistance: Cells may develop resistance through mechanisms like downregulation or mutation of CRBN.[5][8][9]
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation? A3: To verify that your PROTAC is working through the intended ubiquitin-proteasome pathway, you should co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation of your target protein is prevented or rescued in the presence of the inhibitor, it confirms that the protein loss is proteasome-dependent.[10]
Q4: What is the "hook effect" and how can I avoid it? A4: The "hook effect" is a phenomenon where PROTAC efficacy (i.e., protein degradation) decreases at very high concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), thus inhibiting degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and determine the DC50 (concentration for 50% degradation).
Troubleshooting Guide: Overcoming Resistance
This guide addresses specific issues related to resistance to thalidomide-based PROTACs.
Problem 1: No or significantly reduced target degradation in a previously sensitive cell line.
-
Possible Cause 1: Alterations in the E3 Ligase Complex.
-
Explanation: This is one of the most common mechanisms of acquired resistance.[8] Cells can develop mutations in, or downregulate the expression of, core components of the E3 ligase machinery, particularly the substrate receptor CRBN or components of the Cullin-RING ligase like CUL4A/B.[11]
-
Troubleshooting Steps:
-
Verify CRBN Expression: Check CRBN mRNA and protein levels in your resistant cells compared to the parental (sensitive) cells using qPCR and Western blot.[5]
-
Sequence CRBN Gene: Sequence the CRBN gene in resistant clones to identify potential mutations that could disrupt PROTAC binding or complex formation.[11]
-
Switch E3 Ligase: If CRBN is compromised, the most effective strategy is to switch to a PROTAC that recruits a different E3 ligase, such as VHL.[10][12] Cross-resistance is often not observed between PROTACs that use different E3 ligases.[5]
-
-
-
Possible Cause 2: Upregulation of Drug Efflux Pumps.
-
Explanation: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[6][10]
-
Troubleshooting Steps:
-
Measure Efflux Pump Expression: Use qPCR or Western blot to check for increased expression of transporters like ABCB1 in resistant cells.
-
Co-treat with Efflux Pump Inhibitor: Test if co-treatment with a known inhibitor of the suspected pump (e.g., Zosuquidar for ABCB1) restores PROTAC-mediated degradation.[10]
-
-
-
Possible Cause 3: Mutations in the Target Protein.
-
Explanation: While less common for PROTACs than for traditional inhibitors, mutations can arise in the target protein's binding pocket that prevent the PROTAC from binding effectively.[10][13]
-
Troubleshooting Steps:
-
Sequence Target Gene: Sequence the gene of your target protein in resistant cells to check for mutations in the PROTAC binding site.
-
Redesign Target Binder: If a mutation is confirmed, the warhead of the PROTAC may need to be redesigned to bind to the mutated target.[10]
-
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Primary mechanisms of acquired resistance to CRBN-based degraders.
Caption: A logical workflow for troubleshooting failed degradation experiments.
Quantitative Data Summary
The following tables provide representative data on how resistance can affect PROTAC performance. Values are illustrative and based on findings in the literature for CRBN-based degraders.[5]
Table 1: Comparison of PROTAC Activity in Sensitive vs. Resistant Cells
| Cell Line | PROTAC Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Resistance Mechanism |
| Parental | CRBN-based | 10 | >95% | 25 | - |
| Resistant | CRBN-based | >1000 | <10% | >2000 | CRBN Downregulation |
| Resistant | VHL-based | 15 | >90% | 30 | CRBN Downregulation |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
IC50: Concentration of PROTAC required to inhibit cell growth by 50%.
Key Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[3][14]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your this compound based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your protein of interest overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control to determine the percentage of remaining protein.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of target protein degradation on cell proliferation and viability.[14][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 2,000-10,000 cells/well).
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC over the desired concentration range.
-
Incubation: Incubate for a period relevant to your biological question (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Shake the plate for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC is inducing the ubiquitination of the target protein.[16][17]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (and a vehicle control) for a shorter time course (e.g., 1-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to your target protein overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution & Western Blot: Elute the protein from the beads and analyze by Western blotting as described in Protocol 1.
-
Detection: Probe the Western blot with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of your target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The great escape: How cancer outsmarts PROTACs | Drug Discovery News [drugdiscoverynews.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Synthesis of Thalidomide-5-PEG3-NH2 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Thalidomide-5-PEG3-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in the synthesis of this compound conjugates?
A1: The most frequently encountered issues include low synthetic yields, poor solubility of intermediates and the final product, difficulties in purification, and the chemical instability of the thalidomide (B1683933) moiety, particularly the hydrolysis of the glutarimide (B196013) ring under non-neutral pH conditions.[1] Side reactions involving the phthalimide (B116566) ring can also occur.
Q2: How critical is the stereochemistry of the thalidomide moiety for the activity of the final conjugate?
A2: The stereochemistry at the chiral center of the glutarimide ring is crucial for biological activity. The (S)-enantiomer of thalidomide exhibits significantly stronger binding to the Cereblon (CRBN) E3 ligase compared to the (R)-enantiomer.[2] Racemization can occur during synthesis, potentially reducing the potency of the final conjugate.
Q3: My purified this compound conjugate shows poor solubility in aqueous buffers. How can this be addressed for biological assays?
A3: Poor aqueous solubility is a common characteristic of thalidomide-based PROTACs due to their high molecular weight and lipophilicity. For in vitro assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[3]
Q4: I am observing a bell-shaped dose-response curve (the "hook effect") in my protein degradation experiments. What causes this and how can I mitigate it?
A4: The "hook effect" is characterized by reduced protein degradation at high concentrations of the PROTAC.[4] This occurs because the excess PROTAC favors the formation of binary complexes (Target-PROTAC and CRBN-PROTAC) over the productive ternary complex (Target-PROTAC-CRBN) required for ubiquitination. To address this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.[4]
Q5: What are the key considerations for the Boc deprotection step to yield the final amine?
A5: The Boc (tert-butyloxycarbonyl) protecting group on the PEG linker's terminal amine is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). It is important to control the reaction time and temperature to ensure complete deprotection without causing degradation of the acid-sensitive thalidomide moiety. Careful work-up to neutralize the excess acid is also critical.
Troubleshooting Guides
Problem 1: Low Overall Synthetic Yield
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Confirm the identity and purity of starting materials (e.g., 4-hydroxythalidomide, Boc-NH-PEG3-linker) using NMR and mass spectrometry. |
| Suboptimal Reaction Conditions | - Optimize reaction parameters such as solvent (e.g., anhydrous DMF, DMSO), temperature, and reaction time. - Ensure anhydrous conditions for coupling reactions, as moisture can hydrolyze reagents and intermediates. |
| Inefficient Coupling Chemistry | - For amide bond formation, consider using highly efficient coupling reagents like HATU or COMU, especially for sterically hindered substrates. - Ensure the correct stoichiometry of coupling reagents and a non-nucleophilic base like DIPEA. |
| Difficult Purification | - Low recovery from purification steps can contribute to low overall yield. Optimize chromatographic conditions (e.g., use a shallow gradient) or consider alternative purification methods like preparative HPLC. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Glutarimide Ring | - Maintain a neutral or slightly basic pH throughout the synthesis, purification, and storage. Avoid strong acids and bases.[1] - Use anhydrous solvents and reagents to minimize water content. - Monitor reaction progress by LC-MS and work up the reaction promptly upon completion. |
| Side Reactions of the Phthalimide Moiety | - While generally more stable than the glutarimide ring, the phthalimide ring can undergo side reactions. Consider using protecting groups for other sensitive functionalities in your molecule if necessary. |
| Incomplete Deprotection of the Boc Group | - Monitor the deprotection step by LC-MS to ensure complete removal of the Boc group. - If the reaction stalls, consider increasing the reaction time or the concentration of TFA. |
| Product Instability on Silica (B1680970) Gel | - The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Consider using neutralized silica gel or an alternative purification method like reverse-phase HPLC. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that yields are illustrative and can vary based on specific experimental conditions and scale.
| Step | Reaction | Key Reagents & Solvents | Typical Time | Typical Temperature | Illustrative Yield |
| 1 | Alkylation | 4-Hydroxythalidomide, Boc-NH-PEG3-OTs, K₂CO₃, DMF | 12-24 h | 60-80 °C | 60-75% |
| 2 | Boc Deprotection | Thalidomide-5-PEG3-NH-Boc, TFA, DCM | 1-2 h | 0 °C to RT | >90% |
| 3 | Purification | Silica Gel Chromatography or Preparative HPLC | - | - | 70-85% (post-purification) |
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-5-PEG3-NH-Boc (Intermediate)
This protocol describes the alkylation of 4-hydroxythalidomide with a Boc-protected PEG3 linker.
Materials:
-
4-Hydroxythalidomide
-
N-(tert-butoxycarbonyl)-1-(tosyloxy)-3,6,9-trioxadodecan-12-amine (Boc-NH-PEG3-OTs)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Boc-NH-PEG3-OTs (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford Thalidomide-5-PEG3-NH-Boc.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the deprotection of the Boc group to yield the final amine-terminated product.
Materials:
-
Thalidomide-5-PEG3-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Thalidomide-5-PEG3-NH-Boc (1.0 eq.) in DCM at 0 °C.
-
Add TFA dropwise (typically 20-25% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo.
-
Redissolve the crude product in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be performed by HPLC if necessary.
Visualizations
Caption: Cereblon-mediated protein degradation pathway.
Caption: Experimental workflow for synthesis.
References
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-5-PEG3-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Thalidomide-5-PEG3-NH2 and other thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in a this compound PROTAC?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to harness the cell's natural protein disposal machinery.[1][2] In a PROTAC constructed using this compound, each component has a critical function:
-
Thalidomide (B1683933): This moiety acts as the E3 ligase ligand, specifically binding to and recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] CRBN is the substrate receptor component of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[6][7]
-
5-PEG3 Linker: This polyethylene (B3416737) glycol (PEG) linker connects the thalidomide moiety to the ligand for the protein of interest (POI).[8][9] The linker's length, flexibility, and composition are critical for PROTAC efficacy, as they directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][8][10] PEG linkers are often used to improve hydrophilicity, solubility, and cell permeability.[2][10][][12]
-
-NH2 (Amine): The terminal amine group is a reactive functional handle used to conjugate the E3 ligase ligand-linker construct to a warhead (a ligand that binds your specific POI), typically through the formation of a stable amide bond.[13]
Q2: How does the PEG linker length and composition affect ternary complex formation and stability?
A2: The linker is not merely a spacer; it is a critical determinant of PROTAC activity.[2][8][10] Its properties significantly impact the ability to form a stable and productive ternary complex.[8]
-
Length: An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[8] A linker that is too short can cause steric hindrance, preventing stable ternary complex formation.[8] Conversely, a linker that is too long might result in a non-productive complex where ubiquitination cannot occur efficiently.[8]
-
Composition & Flexibility: The composition of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][10] Flexible linkers, like PEG chains, can allow the PROTAC to adopt multiple conformations, increasing the probability that the warhead and E3 ligand will find their respective binding pockets to form a productive ternary complex.[][14]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity describes the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding affinity of the second protein (e.g., CRBN).[14]
-
Positive Cooperativity: This occurs when the formation of a binary complex (e.g., PROTAC-POI) increases the binding affinity for the second protein (CRBN).[14] This is often a key driver for potent protein degradation because it stabilizes the ternary complex over the individual binary complexes.[1][15] Favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex can lead to positive cooperativity.[15]
-
Negative or Anti-Cooperativity: This is when the binding of the first protein decreases the affinity for the second.[15] While effective degraders can be developed with non-cooperative or even anti-cooperative interactions, it may require higher PROTAC concentrations to achieve degradation.[15]
Troubleshooting Guide
Q4: My PROTAC is not inducing degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A4: A lack of degradation is a common challenge in PROTAC development.[3] Several factors could be responsible. The following workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Key Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1][12] Consider modifying the linker to improve physicochemical properties.[1]
-
Lack of Target or E3 Ligase Engagement: The PROTAC must bind to both the POI and the E3 ligase.[1] Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to confirm binary binding to each protein individually.[16]
-
Inefficient Ternary Complex Formation: Even if binary binding occurs, the PROTAC may not efficiently bring the two proteins together into a stable ternary complex.[1] This is a critical step for ubiquitination.[1] Proximity-based assays like TR-FRET or AlphaLISA can measure ternary complex formation in vitro.[16][17]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase (CRBN in this case) may not be expressed at sufficient levels in your cell line or may not be suitable for the target protein.[1]
-
PROTAC Instability: The compound may be unstable in the cell culture medium or rapidly metabolized within the cell.[1] Assess its stability over the time course of your experiment.[1]
Q5: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][18]
Strategies to Mitigate the Hook Effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1]
-
Test Lower Concentrations: Use your PROTAC at lower concentrations (e.g., nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones and can reduce the hook effect.[1]
-
Ternary Complex Assays: Use biophysical assays (TR-FRET, SPR, ITC) to measure ternary complex formation at different PROTAC concentrations to understand its relationship with the observed degradation profile.[1]
Q6: How can I improve the selectivity of my PROTAC and reduce off-target effects?
A6: Off-target effects can occur if the PROTAC degrades proteins other than the intended target.[1] The thalidomide moiety itself may induce degradation of other proteins.[3]
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest.[1]
-
Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination.[1][2] Systematically varying the linker can improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates.[1] While this guide focuses on thalidomide (CRBN), switching to a different E3 ligase recruiter (e.g., a VHL-based one) is a common strategy to alter the selectivity profile.[1]
Quantitative Data Presentation
The performance of a PROTAC is highly dependent on the specific target protein, linker, and assay conditions. The data below provides a general comparison of the potency of PROTACs using different E3 ligase ligands.
Table 1: Comparative Performance of E3 Ligase Ligands in PROTACs
| E3 Ligase | Ligand Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Binding Affinity (Kd) to E3 Ligase (nM) | Reference(s) |
|---|---|---|---|---|---|---|
| CRBN | Thalidomide-based | SHP2 | 6.02 | >90 | ~157-250 (for Thalidomide/Pomalidomide) | [19] |
| CRBN | Thalidomide-based | EGFR | 11 - 25 | Not Specified | ~157-250 (for Thalidomide/Pomalidomide) | [19] |
| VHL | VHL-based | EGFR | 3.3 - 5.0 | Not Specified | Not Specified | [19] |
| VHL | VHL-based | BCL-XL | 63 | 90.8 | Not Specified | [19] |
| IAP | IAP-based | Not Specified | < 10 | Not Specified | Not Specified | [19] |
| MDM2 | MDM2-based | Not Specified | Generally less potent than CRBN/VHL-based | Not Specified | Not Specified |[19] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are context-dependent.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is essential for understanding and optimizing PROTAC performance.
Caption: General mechanism of PROTAC-mediated protein degradation.[6]
Caption: A typical experimental workflow for evaluating a new PROTAC.[19]
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels in cells following PROTAC treatment.[3]
-
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
Laemmli buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using cell lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.[3]
-
Sample Preparation: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by adding Laemmli buffer and boiling for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Wash the membrane again and add the chemiluminescent substrate.[3]
-
Imaging and Analysis: Image the blot using a chemiluminescence detector.[3] Strip the membrane and re-probe with the loading control antibody.[3] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[13]
-
Protocol 2: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[19][20]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant POI and E3 ligase (e.g., CRBN-DDB1 complex)
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization of E3 Ligase: Covalently immobilize the purified E3 ligase (e.g., CRBN) onto the sensor chip surface according to the manufacturer's instructions (e.g., amine coupling).[14][19]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).[19]
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[19][20] Inject these solutions over the immobilized E3 ligase surface.[19] An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.[19]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.[20] Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[14]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6]
-
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRBN-DDB1-CUL4A-RBX1), and the POI.[6]
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and the POI.
-
PROTAC Addition: Add the PROTAC at the desired final concentration (e.g., 10 µM).[6] For a negative control, add an equivalent volume of DMSO.[6]
-
Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination reaction to proceed.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI.
-
Interpretation: A ladder of high molecular weight bands appearing above the unmodified POI band in the PROTAC-treated lane indicates successful polyubiquitination.[19] This confirms the formation of a productive ternary complex.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-5-PEG3-NH2 PROTAC Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Thalidomide-5-PEG3-NH2 as a component of Proteolysis Targeting Chimeras (PROTACs). The FAQs and guides below address common issues, with a focus on the "hook effect" observed in PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my experiments?
A1: this compound is a chemical moiety that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] In the context of your experiments, it is a key component of a PROTAC. PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into close proximity to induce the ubiquitination and subsequent degradation of the target protein.[2][3] this compound serves to "hijack" the CRBN E3 ligase to tag your protein of interest for degradation.
Q2: I'm observing a decrease in target protein degradation at high concentrations of my PROTAC. What is happening?
A2: This phenomenon is known as the "hook effect" in the context of PROTACs.[6] It is a paradoxical decrease in the efficiency of protein degradation at very high PROTAC concentrations. This occurs because the excess PROTAC molecules lead to the formation of unproductive binary complexes (either PROTAC-Target Protein or PROTAC-CRBN) instead of the desired productive ternary complex (Target Protein-PROTAC-CRBN).[6]
Q3: How can I confirm that the hook effect is causing the decreased degradation of my target protein?
A3: To confirm the hook effect, you should test your PROTAC over a broad range of concentrations. A typical dose-response curve for a PROTAC will show increasing degradation up to an optimal concentration, followed by a decrease in degradation at higher concentrations, creating a characteristic bell-shaped curve.[7]
Q4: My PROTAC is showing low or no activity at all concentrations. What are the likely causes?
A4: There are several potential reasons for low PROTAC activity:
-
Low CRBN Expression: The cell line you are using may not express sufficient levels of CRBN, the E3 ligase recruited by the thalidomide (B1683933) moiety.[6]
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Compound Instability: The PROTAC molecule may be unstable in your experimental conditions (e.g., cell culture media).
-
Issues with Ternary Complex Formation: The linker connecting the thalidomide moiety to the target protein ligand may not be optimal for the formation of a stable and productive ternary complex.
Q5: What are the essential control experiments I should perform?
A5: To ensure the validity of your results, you should include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to establish a baseline for target protein levels.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to either the target protein or CRBN.
-
Positive Control Degrader: A known-effective PROTAC for your target protein or a similar target, if available.
-
CRBN Knockout/Knockdown Cells: To confirm that the degradation is dependent on the presence of CRBN.
Troubleshooting Guides
Issue 1: Suspected Hook Effect
Symptoms:
-
Decreased target protein degradation observed at higher PROTAC concentrations.
-
A bell-shaped dose-response curve in your degradation assays.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Broad Dose-Response Experiment | Test a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) to clearly define the optimal concentration and observe the hook effect. |
| 2 | Optimize PROTAC Concentration | Based on the dose-response curve, select the optimal concentration that gives the maximal degradation for future experiments. |
| 3 | Assess Ternary Complex Formation | Utilize biophysical assays like TR-FRET or co-immunoprecipitation to directly measure the formation of the Target-PROTAC-CRBN ternary complex at different PROTAC concentrations. |
| 4 | Consider Linker Modification | If the hook effect is very pronounced and limits the therapeutic window, redesigning the linker of the PROTAC may be necessary to optimize the stability of the ternary complex. |
Issue 2: Low or No PROTAC Activity
Symptoms:
-
Minimal or no degradation of the target protein at all tested PROTAC concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify CRBN Expression | Confirm the expression of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. |
| 2 | Assess Cell Permeability | Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the PROTAC is entering the cells and engaging with the target protein. |
| 3 | Check PROTAC Stability | Evaluate the stability of your PROTAC in cell culture medium over the time course of your experiment using techniques like LC-MS. |
| 4 | Confirm Binary Engagement | Perform in vitro binding assays (e.g., SPR, ITC) to confirm that your PROTAC can bind to both the target protein and CRBN independently. |
| 5 | Perform In Vitro Ubiquitination Assay | This assay will confirm that the ternary complex, once formed, is functional and can lead to the ubiquitination of the target protein. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of PROTAC-Mediated Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Dilution Series: Prepare a serial dilution of your PROTAC in cell culture medium. It is recommended to cover a broad concentration range (e.g., 1 pM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation. Plot the percentage of degradation against the PROTAC concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC (determined from the dose-response analysis) and a vehicle control for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against your target protein or an antibody against a tag on your protein of interest overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against your target protein and CRBN.
-
-
Interpretation: The presence of a band for CRBN in the sample where the target protein was pulled down (and not in the vehicle control) confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cnreagent.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity associated with thalidomide-based PROTACs?
The primary driver of toxicity in thalidomide-based PROTACs stems from the inherent off-target activity of the thalidomide (B1683933) moiety itself. When thalidomide or its analogs (known as immunomodulatory drugs or IMiDs) bind to their target E3 ligase, Cereblon (CRBN), they can induce the degradation of proteins other than the intended target of the PROTAC.[1] These unintendedly degraded proteins are referred to as "neosubstrates."[1]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key for lymphocyte development.[1][2][3]
-
Casein Kinase 1α (CK1α): Its degradation is linked to the therapeutic effects of lenalidomide (B1683929) in certain cancers.[1][3]
-
SALL4: A transcription factor whose degradation is a critical mediator of thalidomide's teratogenic effects.[1][3][4]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded, raising concerns about potential long-term side effects.[1][5]
The degradation of these essential proteins can lead to unintended biological consequences, cellular toxicity, and altered signaling, which can complicate experimental interpretation and narrow the therapeutic window of the PROTAC.[1][2]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects and toxicity?
Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.[1]
| Strategy | Description | Key Considerations |
| Modification of the Thalidomide Moiety | Introducing chemical modifications to the phthalimide (B116566) ring of thalidomide can disrupt the binding of neosubstrates without significantly affecting CRBN engagement.[1][5] | Modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of zinc finger proteins. Adding bulky groups can sterically hinder interactions with neosubstrates.[1][5] |
| Linker Attachment Point | The position where the linker is attached to the thalidomide scaffold can influence the orientation of the PROTAC-CRBN complex and its ability to recruit neosubstrates. | Attaching the linker at the C5 position of the phthalimide ring is generally preferred to minimize off-target effects.[1] |
| Linker Composition and Length | The chemical properties (e.g., PEG, alkyl chains) and length of the linker impact the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][6] | Optimizing linker length and rigidity can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1][6] The optimal length is target-dependent and must be determined empirically.[6][7] |
| Stereochemistry of the Glutarimide (B196013) Ring | The glutarimide ring of thalidomide has two enantiomers, (S) and (R). The (S)-enantiomer exhibits stronger binding to CRBN.[1] | While challenging to control in vivo due to interconversion, considering stereochemistry during synthesis and in vitro assays can provide valuable structure-activity relationship insights.[1] |
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex, or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and off-target proteins at various PROTAC concentrations and time points to distinguish direct from indirect effects.[1]
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2.[1]
-
Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects. Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
-
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[8]
-
Cell Treatment: Treat cells with your PROTAC at various concentrations and a vehicle control for 2-4 hours.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of primary antibody against your target protein and incubate overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation. Also, probe for the immunoprecipitated target protein as a positive control.[8]
Protocol 2: Western Blot to Assess Target Ubiquitination
This protocol determines if the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Treatment: Treat cells with the PROTAC or vehicle control for 2-4 hours.
-
Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western Blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.
Visualizations
Caption: On-target vs. off-target mechanisms of thalidomide-based PROTACs.
Caption: Experimental workflow for identifying and mitigating PROTAC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. toxys.com [toxys.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving the pharmacokinetic properties of Thalidomide-5-PEG3-NH2 PROTACs
Welcome to the technical support center for Thalidomide-5-PEG3-NH2 based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the pharmacokinetic (PK) properties of these molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic challenges for this compound PROTACs?
Thalidomide-based PROTACs are large, complex molecules that often operate "beyond the Rule of Five," presenting several intrinsic pharmacokinetic challenges.[1][2] Key issues include:
-
Poor Aqueous Solubility: Their high molecular weight and lipophilicity can lead to low solubility in aqueous buffers, complicating formulation and potentially underestimating potency in assays.[1][3]
-
Low Cell Permeability: The large size and high polar surface area can impede the ability of the PROTAC to cross cell membranes and reach its intracellular target.[3][4]
-
Metabolic Instability: The linker, particularly the ether linkages within the PEG chain, can be susceptible to oxidative metabolism by enzymes like cytochrome P450s, leading to rapid clearance and a short in vivo half-life.[5][6]
-
Suboptimal in vivo Exposure: A combination of the above factors can result in rapid clearance and insufficient drug concentration at the target tissue, limiting therapeutic efficacy.[4]
Q2: How does the PEG3 linker in my PROTAC influence its pharmacokinetic properties?
The polyethylene (B3416737) glycol (PEG) linker is a critical component that significantly impacts a PROTAC's behavior.[7]
-
Positive Influences: PEG linkers are hydrophilic and are primarily incorporated to improve the aqueous solubility of the PROTAC molecule.[8][9][10] This can enhance compatibility with physiological environments.
-
Potential Negative Influences: While flexible, which can aid in the formation of a stable ternary complex, the PEG linker can also be a site of metabolic vulnerability.[5][6] The ether linkages are targets for O-dealkylation, which can lead to rapid degradation.[5][9] Additionally, excessively long or flexible PEG chains can sometimes negatively impact cell permeability.[10]
Q3: What are the key ADME (Absorption, Distribution, Metabolism, Excretion) parameters I should evaluate for my PROTAC?
A thorough ADME evaluation is crucial for optimizing your PROTAC. Key parameters to assess include:
-
Solubility: Measured kinetically or thermodynamically in buffers like PBS and biorelevant media (FaSSIF, FeSSIF).[1][11]
-
Permeability: Assessed using in vitro models such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays like Caco-2.[12]
-
Metabolic Stability: Determined by incubating the PROTAC with liver microsomes or hepatocytes to measure its intrinsic clearance.[6][11]
-
In Vivo Pharmacokinetics: Following administration (e.g., intravenous and oral) to an animal model, key parameters to measure in plasma are Cmax (maximum concentration), Tmax (time to Cmax), t½ (half-life), AUC (area under the curve), clearance, and oral bioavailability.[13]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Poor Aqueous Solubility
Q: My this compound PROTAC is precipitating in my aqueous assay buffer. What are the potential causes and how can I improve its solubility?
A: Poor solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity.[1] This can lead to inaccurate potency measurements and irreproducible results.[1]
Potential Causes:
-
High lipophilicity and large molecular surface area.
-
Formation of stable crystal lattices.[14]
-
The PROTAC concentration exceeds its solubility limit in the assay buffer.
Troubleshooting and Optimization Strategies:
-
Accurately Measure Solubility: First, determine the kinetic solubility of your compound to understand its limits. See the protocol in Appendix A .
-
Formulation Strategies:
-
Co-solvents: For in vitro assays, ensure the final concentration of DMSO is low (typically ≤1%) but sufficient to maintain solubility.[1]
-
Amorphous Solid Dispersions (ASDs): For in vivo studies, formulating the PROTAC as an ASD can improve its dissolution and absorption.[14][15] This involves dispersing the PROTAC in a polymer matrix.
-
Biorelevant Media: Test solubility in media that mimics intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF), as solubility can be significantly higher in these conditions.[1][16]
-
-
Structural Modification:
-
Incorporate Polar Groups: If solubility remains a major hurdle, consider synthesizing analogs with additional polar functional groups to increase hydrophilicity.[8]
-
Optimize Linker: While the PEG3 linker already enhances hydrophilicity, altering its composition by incorporating moieties like piperazine (B1678402) can further improve solubility.[5]
-
Table 1: Effect of Formulation on Thalidomide (B1683933) Solubility
| Formulation | Solvent | Solubility (µg/mL) | Fold Increase vs. Crystalline |
|---|---|---|---|
| Crystalline Thalidomide | Water | ~50 | 1x |
| Solid Dispersion (w/ Gelucire® 44/14) | Water | ~150 | ~3x |
| Solid Dispersion (w/ Kolliphor® TPGS) | Water | ~120 | ~2.4x |
(Data adapted from studies on thalidomide solid dispersions, demonstrating the potential of formulation to enhance solubility)[14][15]
Problem 2: Low Cellular Permeability
Q: My PROTAC shows poor permeability in a PAMPA/Caco-2 assay. What strategies can I employ to enhance it?
A: Low cell permeability is a significant challenge for PROTACs, hindering their ability to reach intracellular targets.[2][3]
Potential Causes:
-
High molecular weight (>700 Da).[1]
-
Large topological polar surface area (TPSA).
-
High number of rotatable bonds and hydrogen bond donors.[17]
Troubleshooting and Optimization Strategies:
-
Workflow for Permeability Issues:
Caption: Workflow for troubleshooting low PROTAC permeability.
-
Structural Modification:
-
Introduce Intramolecular Hydrogen Bonds: This "chameleonic" strategy can reduce the exposed polar surface area of the molecule in a lipophilic environment (like a cell membrane), effectively making it more permeable.[16]
-
Linker Optimization: Systematically modify the linker. While replacing parts of the PEG chain with more lipophilic alkyl or aromatic groups can decrease solubility, it may improve permeability.[5] A careful balance is required. Incorporating rigid moieties like piperazine or triazole rings can also pre-organize the PROTAC into a more membrane-compatible conformation.[5][8]
-
-
Assay Conditions: For Caco-2 assays, adding serum (e.g., BSA) to the basolateral compartment can reduce non-specific binding and improve compound recovery, leading to more accurate permeability measurements.[17]
Problem 3: Rapid In Vitro Metabolic Instability
Q: My this compound PROTAC is rapidly degraded in a liver microsome assay. How do I identify the metabolic "soft spots" and improve stability?
A: The linker is often the most metabolically liable part of a PROTAC.[6] For PEG linkers, O-dealkylation is a common metabolic pathway.[5][9]
Troubleshooting and Optimization Strategies:
-
Identify Metabolic Soft Spots:
-
Perform a metabolite identification (MetID) study using liver microsomes or hepatocytes followed by LC-MS/MS analysis. This will pinpoint the exact locations on the molecule that are being modified by metabolic enzymes.
-
-
Structural Modification Strategies:
-
Incorporate Rigid Moieties: Replace a portion of the flexible PEG linker with more metabolically stable rigid structures like piperazine, piperidine, or triazole rings.[5][8] These can shield the molecule from metabolic enzymes.
-
Change Linker Attachment Points: Altering where the linker connects to the thalidomide or the target-binding ligand can change the molecule's presentation to metabolic enzymes and improve stability.[]
-
Deuteration: If a specific C-H bond is identified as a primary site of oxidation, replacing the hydrogen with deuterium (B1214612) (a "heavy" isotope of hydrogen) can slow the rate of metabolism at that position (the kinetic isotope effect).
-
Table 2: Impact of Linker Modification on Metabolic Stability
| PROTAC Linker Type | Key Metabolic Pathway | Half-life (t½) in Human Liver Microsomes (min) |
|---|---|---|
| Long-chain PEG | O-dealkylation | < 10 |
| Short-chain PEG (e.g., 4 units) | O-dealkylation | > 60 |
| Alkyl Chain | N-dealkylation, Amide Hydrolysis | 15 - 45 |
| Rigid Piperazine-containing | Reduced metabolism | > 90 |
(Representative data compiled from multiple sources to illustrate trends)[5][6][9]
Problem 4: Suboptimal In Vivo Pharmacokinetics
Q: My PROTAC showed high clearance and low exposure in my first mouse PK study. What are my next steps?
A: Poor in vivo PK is often a result of the issues identified in vitro (low solubility, permeability, and/or metabolic instability). The goal is to iteratively improve these properties.
Iterative Optimization Cycle:
Caption: The iterative cycle of PROTAC pharmacokinetic optimization.
Next Steps:
-
Review In Vitro Data: Correlate the in vivo results with your in vitro ADME data.
-
If clearance is high, was metabolic instability observed in vitro? If so, focus on the strategies in Problem 3 .
-
If oral bioavailability is low, were solubility and/or permeability poor? Address these using the strategies in Problem 1 and Problem 2 .
-
-
Dose Escalation Study: Perform a dose-escalation study to ensure the observed low exposure isn't due to an insufficient dose. Be mindful of the potential for a "hook effect" at very high concentrations, where efficacy can decrease.[2][4]
-
Check for Off-Target Toxicity: Monitor animal body weight and general health to ensure the formulation or compound itself is not causing toxicity that could affect the PK profile.[4]
-
Prioritize Modifications: Based on the analysis, prioritize the synthesis of new analogs with targeted modifications to address the most significant liability.
Appendix A: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate shaker
-
Plate reader capable of measuring turbidity or nephelometry
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Dispense to Plate: In triplicate, dispense 2 µL of the 10 mM DMSO stock solution into wells of a 96-well plate.
-
Add Buffer: Add 198 µL of PBS (pH 7.4) to each well. This results in a final PROTAC concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it vigorously on a plate shaker for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader (e.g., at a wavelength of 620 nm).
-
Quantification: A standard curve is generated using serial dilutions of the PROTAC in a DMSO/PBS mixture to correlate the amount of soluble compound with the reader's signal. The concentration at which precipitation is observed is determined as the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the permeability of a compound across a monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical (upper) compartment of the Transwell inserts and culture for 18-21 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Compound Addition:
-
A-to-B (Apical to Basolateral): Add the PROTAC solution (e.g., 10 µM in HBSS) to the apical compartment. Add fresh HBSS (optionally containing 0.5% BSA to act as a sink) to the basolateral (lower) compartment.[17]
-
B-to-A (Basolateral to Apical): Add the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment to assess efflux.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. admescope.com [admescope.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Thalidomide-5-PEG3-NH2 PROTAC Analysis
Welcome to the technical support center for the mass spectrometry analysis of Thalidomide-5-PEG3-NH2 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of PROTAC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the mass spectrometry analysis of this compound PROTACs?
A1: The analysis of PROTACs, particularly those with PEG linkers like this compound, presents several challenges. Due to their higher molecular weight and complex structure, issues such as poor cell permeability, in-source fragmentation, and the "hook effect" can arise.[1][2] The "hook effect" occurs at high PROTAC concentrations where binary complexes (PROTAC-target or PROTAC-E3 ligase) dominate over the productive ternary complex, leading to reduced degradation.[1] Additionally, the inherent instability of the thalidomide (B1683933) moiety can lead to hydrolytic degradation, impacting analytical accuracy.[3]
Q2: Which mass spectrometry techniques are most suitable for analyzing this compound PROTACs?
A2: A dual approach utilizing both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Native Mass Spectrometry is highly recommended.
-
LC-MS/MS is the primary method for quantifying the PROTAC in biological matrices such as plasma and cell lysates.[4][5][6] It offers high sensitivity and specificity for pharmacokinetic (PK) studies and for determining intracellular concentrations.[4]
-
Native Mass Spectrometry is a powerful tool for studying the formation of the non-covalent ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for PROTAC efficacy.[7][8][9] This technique allows for the direct detection of the intact ternary complex and can provide insights into binding stoichiometry and cooperativity.[7][8]
Q3: How can I improve the sensitivity of my LC-MS/MS assay for this compound?
A3: To enhance sensitivity, several aspects of the LC-MS/MS method can be optimized. Careful selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode is crucial. For thalidomide-based compounds, specific transitions have been reported, such as m/z 259.1 → 186.1.[6] Additionally, optimizing the mobile phase composition, often a gradient of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol, can improve chromatographic separation and peak shape.[4] Sample preparation is also critical; protein precipitation is a common and effective method for extracting PROTACs from plasma samples.[4]
Q4: What is the "hook effect" and how can I mitigate it in my experiments?
A4: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[1] This is because the formation of binary complexes between the PROTAC and the target protein or the E3 ligase is favored over the formation of the productive ternary complex. To mitigate this, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[1]
Troubleshooting Guides
LC-MS/MS Quantification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Peak Splitting | Multiple chiral centers in the PROTAC structure. | Optimize the liquid chromatography method by screening different columns, adjusting the mobile phase composition, and modifying the gradient. |
| Low Sensitivity / Signal Intensity | In-source fragmentation of the PEG linker. Suboptimal ionization. | Optimize ESI source parameters, such as reducing the ionization energy and source temperature, to minimize in-source fragmentation. For high molecular weight compounds, seek multiply-charged ions to enhance sensitivity. |
| High Background Noise | Matrix effects from the biological sample. | Improve sample cleanup procedures. Consider alternative extraction methods like solid-phase extraction (SPE). Ensure the chromatographic method effectively separates the analyte from interfering matrix components. |
| Inconsistent Results | Instability of the PROTAC in the biological matrix or during sample preparation. | Assess the stability of the PROTAC in the matrix under different storage and handling conditions. Use fresh blank matrix for calibration standards and quality control samples. |
Native Mass Spectrometry of Ternary Complex
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Ternary Complex Detected | Low binding affinity. Incorrect protein-to-PROTAC ratio. Non-conducive buffer conditions. | Screen a range of PROTAC concentrations. Ensure the buffer composition (e.g., ammonium (B1175870) acetate (B1210297) concentration) and pH are suitable for maintaining native protein structure and interactions.[9] |
| Weak Ternary Complex Signal | Suboptimal instrument parameters. Dissociation of the complex in the gas phase. | Optimize instrument settings for the transmission of large, non-covalent complexes. Use gentle source conditions (e.g., lower cone voltage). |
| Complex Mass Spectra with Multiple Species | Presence of binary complexes and unbound proteins. | This is expected. Quantify the relative abundance of all species (apo-proteins, binary complexes, and ternary complex) to assess the efficiency of ternary complex formation.[8] |
| Ambiguous Stoichiometry | Overlapping charge state distributions. | Utilize high-resolution mass spectrometry to accurately determine the molecular weight of the complex and confirm the 1:1:1 stoichiometry.[8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the PROTAC, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for this compound and the internal standard. For the thalidomide moiety, a transition of m/z 259.1 to a stable product ion can be monitored.[6]
-
Protocol 2: Analysis of Ternary Complex Formation by Native Mass Spectrometry
-
Sample Preparation:
-
Prepare solutions of the target protein, the E3 ligase complex (e.g., Cereblon/DDB1), and the this compound PROTAC in a volatile buffer such as 100-200 mM ammonium acetate, pH 7.5.
-
Mix the components to final concentrations typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Native MS Conditions:
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with a nano-electrospray ionization (nESI) source is recommended.
-
Source: nESI.
-
Capillary Voltage: 1.2-1.6 kV.
-
Cone Voltage: 50-150 V (optimize for minimal complex dissociation).
-
Source Temperature: 40-80°C.
-
Mass Range: Acquire data over a wide m/z range to detect all species (e.g., m/z 1000-10000).
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Thalidomide-based PROTAC Quantification
| Parameter | Value | Reference |
| Column | C18, 2.1 x 50 mm, 1.8 µm | [4] |
| Mobile Phase A | Water + 0.1% Formic Acid | [4][6] |
| Mobile Phase B | Acetonitrile or Methanol | [4] |
| Ionization Mode | ESI+ | [5] |
| Thalidomide MRM Transition (m/z) | 259.1 → 186.1 | [6] |
Table 2: Illustrative Quantitative Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC
This table is adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC and illustrates typical results.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Reference |
| BRD4 | -2.5 | < 0.001 | [10] |
| BRD2 | -1.8 | < 0.01 | [10] |
| BRD3 | -1.5 | < 0.05 | [10] |
| IKZF1 | -1.2 | < 0.05 | [10] |
Visualizations
Caption: Experimental workflow for PROTAC analysis.
Caption: Troubleshooting logic for PROTAC experiments.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Protein Degradation: A Comparative Guide to Thalidomide-5-PEG3-NH2 Based PROTACs
This guide provides a comprehensive comparison of methodologies for validating protein degradation induced by PROTACs synthesized with Thalidomide-5-PEG3-NH2. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. We will explore the underlying mechanisms, compare alternative approaches, and provide detailed experimental protocols and data to support the validation process.
The Role of this compound in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is a crucial building block for creating PROTACs. It is not a complete PROTAC itself, but rather an E3 ligase ligand-linker conjugate.[2][3] It incorporates a thalidomide (B1683933) derivative, which potently binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker.[4][5] The terminal amine group (-NH2) allows for straightforward chemical conjugation to a ligand specific for the protein of interest, completing the PROTAC structure.
Mechanism of Action: The Ternary Complex
The primary function of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome into small peptides.[5]
Comparison of Protein Degradation Technologies
While CRBN-recruiting PROTACs are highly effective, other technologies exist for targeted protein degradation. A common alternative involves PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can significantly impact degradation efficiency, target scope, and potential off-target effects.
| Feature | Thalidomide-based PROTACs (CRBN) | VHL-based PROTACs | Small interfering RNA (siRNA) |
| Mechanism | Induces proximity between POI and CRBN E3 Ligase for proteasomal degradation.[6] | Induces proximity between POI and VHL E3 Ligase for proteasomal degradation.[7] | Binds to and promotes cleavage of target mRNA, preventing protein translation. |
| Target | Post-translational (existing protein) | Post-translational (existing protein) | Pre-translational (mRNA) |
| Mode of Action | Catalytic, can induce degradation of multiple protein molecules.[8] | Catalytic, similar to CRBN-based PROTACs. | Stoichiometric, requires continuous presence to suppress protein synthesis. |
| Advantages | Well-established chemistry, broad target scope, potent degradation.[9] | Different E3 ligase provides an alternative for proteins resistant to CRBN-mediated degradation.[1] | High specificity, can target non-druggable proteins without known binders. |
| Limitations | Potential for off-target degradation of endogenous CRBN "neosubstrates".[5] | Can exhibit the "hook effect" where high concentrations are less effective; different cell-type expression. | Delivery challenges, transient effects, potential for off-target mRNA silencing. |
Quantitative Validation of Protein Degradation
The efficacy of a PROTAC is primarily assessed by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[10][11] These values are crucial for comparing the potency and efficacy of different PROTACs.
Illustrative Performance Data
The following table presents hypothetical data for a PROTAC targeting Protein 'X', comparing a CRBN-recruiting molecule (synthesized with a thalidomide derivative) to a VHL-recruiting alternative in a specific cell line.
| PROTAC Construct | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| PROTAC-Thal-A | Protein X | Cereblon (CRBN) | 15 | >90% | 16 |
| PROTAC-VHL-B | Protein X | von Hippel-Lindau (VHL) | 45 | ~85% | 24 |
| Negative Control | Protein X | Inactive E3 Ligand | >10,000 | <10% | 24 |
Note: These values are for illustrative purposes only and will vary significantly based on the target protein, cell line, linker composition, and specific ligands used.
Experimental Validation Protocols
A robust validation of PROTAC activity requires a multi-faceted approach using orthogonal methods to confirm on-target degradation and rule out non-specific effects.[12]
Experimental Workflow Overview
The general process for evaluating a PROTAC involves treating cells, harvesting them, and analyzing protein levels using various techniques.
Protocol 1: Western Blot Analysis for DC50 and Dmax Determination
Western blotting is the most common method for quantifying the degradation of a target protein.[13][14] It provides data on protein levels and can confirm the molecular weight of the target.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and negative control (DMSO vehicle)
-
Proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation[15]
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours) to determine the dose-response.[16][17] Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer to each well.[7][17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[17] Collect the supernatant and determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer.[16] Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[17] After electrophoresis, transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system.[7] Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Protocol 2: Orthogonal Validation via Mass Spectrometry (Proteomics)
Mass spectrometry offers an unbiased, global view of protein changes in the cell, confirming on-target degradation and identifying potential off-target effects.[12]
Procedure Outline:
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) and a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify thousands of proteins across the samples.[12]
-
Data Analysis: Use specialized software to compare protein abundance between PROTAC-treated and control samples. A significant and selective decrease in the abundance of the target protein provides strong validation.
Conclusion
Validating the efficacy of a PROTAC synthesized using This compound requires rigorous, quantitative, and multi-faceted experimental approaches. While Western blotting remains the gold standard for determining core parameters like DC50 and Dmax, orthogonal methods such as mass spectrometry are crucial for ensuring specificity and understanding the broader cellular impact.[12] By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can build a robust data package to confidently assess the performance of their protein degradation candidates.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to CRBN E3 Ligase Ligands for PROTAC Development: Thalidomide-5-PEG3-NH2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thalidomide-5-PEG3-NH2 with other prominent Cereblon (CRBN) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The comparative analysis is supported by experimental data on binding affinities and degradation efficiencies, along with detailed protocols for key validation assays.
Introduction to CRBN-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[1] Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs.
Mechanism of Action of CRBN-Recruiting PROTACs
The catalytic cycle of a CRBN-recruiting PROTAC begins with the formation of a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation. The PROTAC is then released to engage in another degradation cycle.
Caption: General mechanism of a CRBN-recruiting PROTAC.
Comparative Analysis of CRBN E3 Ligase Ligands
The choice of CRBN ligand significantly impacts the efficacy, selectivity, and physicochemical properties of a PROTAC. This section compares this compound with other commonly used CRBN ligands: pomalidomide (B1683931), lenalidomide (B1683929), and iberdomide (B608038).
Binding Affinity to CRBN
| Ligand | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| Thalidomide | Ki: ~249 nM | Competitive Titration | [2] |
| Kd: 43.4 ± 2.6 µM (to CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [] | |
| Pomalidomide | Ki: ~157 nM | Competitive Titration | [2] |
| Kd: 14.7 ± 1.9 µM (to CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [] | |
| Lenalidomide | Ki: ~178 nM | Competitive Titration | [2] |
| Kd: 0.64 ± 0.24 µM (to CRBN-DDB1) | Isothermal Titration Calorimetry (ITC) | [4] | |
| Kd: 6.7 ± 0.9 µM (to CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [] | |
| Iberdomide | IC50: 60 nM | TR-FRET | [5] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used (e.g., CRBN thalidomide-binding domain (TBD) vs. full-length CRBN-DDB1 complex).
Generally, pomalidomide and lenalidomide exhibit a higher binding affinity for CRBN compared to thalidomide.[6] Iberdomide is a newer generation, high-affinity CRBN ligand. The stronger binding of these analogs can contribute to more stable ternary complex formation and, consequently, more efficient protein degradation.[1]
Degradation Efficiency of PROTACs
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While the warheads and linkers are not identical across all studies, the data provides a useful comparison of the degradation potency achieved with different CRBN ligands.
| CRBN Ligand in PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Thalidomide | BRD4 | 62 nM | >90% | MDA-MB-231 | [7] |
| Pomalidomide | BRD4 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [8] |
| Lenalidomide | BRD4 | pM range | >90% | MV-4-11, MOLM-13, RS4;11 | [8] |
The available data suggests a general trend where lenalidomide- and pomalidomide-based PROTACs can achieve higher degradation potency (lower DC50 values) compared to thalidomide-based counterparts for the same target.[4][8] This is likely due to their higher binding affinity for CRBN, leading to more efficient ternary complex formation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the development of PROTACs. This section provides detailed protocols for key assays used to characterize CRBN ligands and their corresponding PROTACs.
CRBN Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Caption: Workflow for determining CRBN-ligand binding affinity using ITC.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a solution of the CRBN ligand (e.g., this compound) at a concentration 10-20 times that of the protein in the identical buffer. It is crucial that the buffer composition for both the protein and the ligand is precisely matched to avoid heats of dilution.
-
-
ITC Experiment:
-
Thoroughly clean the ITC instrument.
-
Load the CRBN solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
-
Data Analysis:
-
The raw data consists of a series of heat-change peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to calculate the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Target Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a standard method for assessing PROTAC-induced protein degradation.[10][11]
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cell line in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations (typically from pM to µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, making it a powerful tool for characterizing the formation and stability of PROTAC-induced ternary complexes.[10]
Detailed Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., biotinylated CRBN-DDB1 complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
To determine the binary binding kinetics, inject a series of concentrations of the PROTAC over the immobilized CRBN surface and measure the association and dissociation rates.
-
Separately, inject a series of concentrations of the target protein over the immobilized CRBN to confirm minimal direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein pre-incubated with a fixed concentration of the PROTAC over the immobilized CRBN surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the target protein to the CRBN-PROTAC complex with its affinity for CRBN alone.
-
Conclusion
The selection of a CRBN E3 ligase ligand is a critical decision in the design of effective and selective PROTACs. While this compound is a valuable tool for PROTAC development, the available data suggests that ligands such as pomalidomide and lenalidomide may offer advantages in terms of higher binding affinity to CRBN, potentially leading to more potent protein degradation. More recently developed ligands like iberdomide also show promise with high CRBN affinity.
The ultimate performance of a PROTAC is dependent on the interplay between the warhead, linker, and E3 ligase ligand. Therefore, empirical testing of different CRBN ligands within the context of a specific target and PROTAC architecture is essential for optimal degrader development. The experimental protocols provided in this guide offer a robust framework for the characterization and comparison of different CRBN-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aragen.com [aragen.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-5-PEG3-NH2 and VHL-based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design choice in the development of PROTACs is the selection of the E3 ubiquitin ligase to be recruited. This guide provides an objective comparison of two of the most widely utilized classes of PROTACs: those incorporating thalidomide-based ligands, such as Thalidomide-5-PEG3-NH2, to recruit the Cereblon (CRBN) E3 ligase, and those employing ligands to recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: Recruiting Different E3 Ligase Complexes
Both CRBN- and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] However, they achieve this by co-opting different E3 ligase complexes.
This compound-based PROTACs recruit the CRL4-CRBN E3 ligase complex.[2] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), bind to Cereblon (CRBN), which acts as the substrate receptor for this complex.[3][4] The this compound moiety provides the CRBN-binding function, while the PEG3 linker allows for conjugation to a ligand that binds the target protein.[5][6]
VHL-based PROTACs , on the other hand, recruit the VCB-Cul2-RBX1 E3 ligase complex.[7] The ligands for VHL are typically derived from a peptide of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL.[8][9]
Quantitative Performance Comparison
Table 1: Degradation Efficiency (DC50 and Dmax)
| E3 Ligase Recruited | Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | BCR-ABL | Pomalidomide-based PROTAC 17 | 0.18 | >90 | K562 |
| CRBN | BTK | Pomalidomide-based PROTAC 6b | <300 | 75 | MOLM-14 |
| CRBN | CDK6 | Palbociclib-based PROTAC | ~0.08 (pDC50 9.1) | >90 | Jurkat |
| VHL | p38α | NR-11c | 10-100 | >80 | MDA-MB-231 |
| VHL | SMARCA2 | ACBI2 | <10 | >90 | SW1573 |
| VHL | KRAS G12C | VHL-based degrader | ~100 | >90 | NCI-H358 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used. The data presented is for comparative illustration.
Table 2: Selectivity and Pharmacokinetics
| Feature | Thalidomide-based (CRBN) PROTACs | VHL-based PROTACs |
| Selectivity | May induce degradation of "neo-substrates" of CRBN (e.g., IKZF1, IKZF3), which can be a therapeutic advantage or a liability.[10][] The selectivity profile is influenced by the linker and the target-binding ligand.[] | Generally considered to have a more favorable off-target profile, though this is also dependent on the specific PROTAC design.[12] Some studies suggest VHL-based PROTACs may have broader activity across different cell lines. |
| Pharmacokinetics | CRBN ligands are smaller and more drug-like, which can be advantageous for developing orally bioavailable drugs.[] | VHL ligands are often larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability.[13] However, orally bioavailable VHL-based PROTACs have been developed.[14] Metabolic instability of the linker can be a concern for both types.[15] |
Experimental Protocols
A rigorous evaluation of PROTAC performance involves a series of key experiments. Below are detailed methodologies for assessing protein degradation and ternary complex formation.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][16]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase) within the cell.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a component of the E3 ligase complex).
-
Conclusion
The choice between a thalidomide-based PROTAC, such as one synthesized from this compound, and a VHL-based PROTAC is a critical decision in drug discovery that depends on multiple factors.
-
Thalidomide-based (CRBN) PROTACs may offer advantages in terms of oral bioavailability due to the smaller, more drug-like nature of the CRBN ligands. The potential for degradation of neo-substrates can be a double-edged sword, offering potential therapeutic benefits in some contexts but also posing a risk of off-target effects.
-
VHL-based PROTACs are often associated with a cleaner selectivity profile and have demonstrated broad activity. While the development of orally bioavailable VHL-based PROTACs has historically been more challenging, recent advances have shown this to be achievable.
Ultimately, the optimal choice of E3 ligase recruiter will be target- and context-dependent. A thorough evaluation of degradation efficiency, selectivity, and pharmacokinetic properties using the experimental protocols outlined in this guide is essential for the successful development of novel and effective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. gosset.ai [gosset.ai]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Western Blot Analysis for Thalidomide-5-PEG3-NH2 Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with alternative techniques for quantifying protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) utilizing the Thalidomide-5-PEG3-NH2 E3 ligase ligand-linker. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Introduction to Thalidomide-Based PROTACs
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] This molecule incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand. The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Western Blot Analysis: The Gold Standard for Degradation Confirmation
Western blotting remains a cornerstone technique for validating and quantifying PROTAC-mediated protein degradation due to its wide accessibility and ability to provide a direct visualization of the target protein.
Experimental Protocol: Western Blot Analysis of Target Protein Degradation
This protocol provides a detailed methodology for assessing the degradation of a target protein upon treatment with a PROTAC synthesized from this compound.
1. Cell Culture and Treatment:
-
Seed a human cell line expressing the target protein (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) to determine the dose-response relationship. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Diagram of the Western Blot Workflow:
Caption: A streamlined workflow for Western blot analysis.
Quantitative Data Presentation
| PROTAC Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | ~1 | >90 | 22Rv1 |
| SHP2 | Thalidomide | 6.02 | >90 | HeLa |
| ALK | Pomalidomide | <10 | >90 | SU-DHL-1 |
Comparison with Alternative Degradation Analysis Methods
While Western blotting is a reliable method, it can be semi-quantitative and labor-intensive. Several alternative technologies offer higher throughput and more quantitative data.
| Feature | Western Blot | Capillary-Based Immunoassay (Jess) | Luminescence-Based Reporter (HiBiT) |
| Principle | Size-based separation and antibody detection on a membrane. | Automated capillary electrophoresis and immunodetection. | Bioluminescence measurement of a tagged protein. |
| Throughput | Low to medium. | High. | High. |
| Quantitation | Semi-quantitative. | Fully quantitative. | Highly quantitative. |
| Hands-on Time | High. | Low. | Low. |
| Sample Input | High. | Low. | Low. |
| Antibody Requirement | Yes. | Yes. | No (requires tagged protein). |
| Live-cell Analysis | No. | No. | Yes. |
Capillary-based immunoassays, such as the Jess system, automate the entire Western blot process, providing more reproducible and quantitative results in a shorter time. Luminescence-based reporter assays, like the HiBiT system, offer a real-time, live-cell readout of protein levels without the need for antibodies, making them ideal for high-throughput screening.
Signaling Pathway of CRBN-Mediated Degradation
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the target protein to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Diagram of the CRBN-Mediated Degradation Pathway:
Caption: CRBN-mediated protein degradation pathway.
Conclusion
Western blot analysis is a fundamental and reliable method for confirming the degradation of a target protein mediated by a this compound-based PROTAC. However, for more quantitative, high-throughput applications, researchers should consider adopting newer technologies such as automated capillary-based immunoassays or luminescence-based reporter systems. The choice of methodology will ultimately depend on the specific experimental goals, available resources, and the desired level of data precision. A thorough understanding of the underlying signaling pathway is crucial for the rational design and evaluation of novel PROTACs.
References
Assessing the Specificity of Thalidomide-5-PEG3-NH2: A Guide to Quantitative Proteomics Approaches
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide outlines a comparative framework using quantitative proteomics to assess the binding specificity of Thalidomide-5-PEG3-NH2, a key component in Proteolysis Targeting Chimera (PROTAC) technology.
While specific quantitative proteomics data for this compound is not extensively available in the public domain, this guide provides a detailed roadmap for how such an analysis would be conducted. We will compare established quantitative proteomics methodologies, present hypothetical data to illustrate expected outcomes, and provide detailed experimental protocols.
This compound is a derivative of thalidomide (B1683933) used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In PROTACs, this moiety serves to recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The specificity of this interaction is crucial, as off-target binding can lead to unintended protein degradation and potential toxicity.
Comparing Methodologies for Specificity Assessment
Quantitative proteomics offers a powerful toolkit to identify and quantify the proteins that interact with a small molecule like this compound.[3] The primary approaches can be categorized as label-based and label-free.
| Method | Principle | Advantages | Disadvantages |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are metabolically labeled with "heavy" or "light" amino acids. The "heavy" and "light" cell populations are then treated with the compound or a control, respectively. The protein lysates are mixed, and the relative abundance of proteins is determined by mass spectrometry.[4] | High accuracy and reproducibility. Samples can be mixed early in the workflow, minimizing experimental variation. | Limited to cell culture experiments. Can be expensive and time-consuming. |
| TMT (Tandem Mass Tags) / iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Peptides from different samples are labeled with isobaric tags. These tags are identical in mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for relative quantification.[5] | Allows for multiplexing of up to 18 samples in a single experiment, increasing throughput. | Can be susceptible to ratio distortion. Requires an additional chemical labeling step. |
| Label-Free Quantification | The relative abundance of proteins is determined by comparing the signal intensities or spectral counts of peptides across different mass spectrometry runs.[3] | No special labeling is required, making it cost-effective and applicable to a wider range of sample types. | Can be less accurate than label-based methods and requires highly reproducible chromatography. |
Hypothetical Proteomics Data for this compound
The following table represents hypothetical data from a pull-down experiment coupled with quantitative mass spectrometry, comparing proteins that bind to this compound versus a negative control.
| Protein ID | Gene Name | Fold Change (this compound / Control) | p-value | Function |
| P62805 | CRBN | 52.3 | <0.0001 | E3 ubiquitin-protein ligase |
| Q96A08 | DDB1 | 8.7 | <0.001 | Component of the CUL4-DDB1 E3 ubiquitin ligase complex |
| Q13619 | CUL4A | 4.2 | <0.01 | Core component of the CUL4-DDB1 E3 ubiquitin ligase complex |
| P16403 | ZBTB16 | 2.5 | <0.05 | Transcription factor, known neosubstrate of CRBN[6] |
| P04637 | TP53 | 1.2 | >0.05 | Tumor suppressor (potential off-target) |
| Q06830 | HDAC1 | 1.1 | >0.05 | Histone deacetylase (potential off-target) |
Experimental Protocols
Affinity Purification Mass Spectrometry (AP-MS) Protocol
This protocol describes a typical workflow for identifying protein interactors of this compound.
-
Immobilization of the Bait:
-
Synthesize a version of this compound with a reactive group (e.g., a terminal alkyne or azide (B81097) for click chemistry) that allows for covalent attachment to a solid support (e.g., agarose (B213101) beads).
-
Incubate the modified compound with the beads to achieve immobilization.
-
Prepare control beads with no immobilized compound.
-
-
Cell Lysis and Incubation:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with the lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of free this compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or on-bead digestion with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
For label-free quantification, analyze each sample separately. For TMT/iTRAQ, label the peptides from the experimental and control samples, mix them, and analyze in a single run.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly enriched in the this compound sample compared to the control.
-
Visualizations
Caption: Experimental workflow for quantitative proteomics-based specificity analysis.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 3. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
The "Goldilocks" Principle in Action: A Comparative Study of PEG Linker Lengths in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of novel therapeutics. A critical, yet often empirically determined, component of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of how different polyethylene (B3416737) glycol (PEG) linker lengths influence the efficacy of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.
The linker in a PROTAC is far more than a simple spacer; it plays a pivotal role in dictating the overall efficacy, selectivity, and physicochemical properties of the degrader.[1][2] Its length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length is essential for inducing efficient ubiquitination and subsequent degradation of the target protein.[1] This guide delves into the structure-activity relationship of PEG linkers in thalidomide-based PROTACs, with a focus on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy.
Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison
The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of varying PEG linker lengths. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions; however, the collective data reveals clear trends in linker length optimization.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4][5] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Often represents an optimal length for potent degradation.[1][5] |
| ≥ 4 | BTK | Ramos | Potent | > 90 | Longer linkers minimized steric clashes and allowed for more favorable ternary complex formation.[2][5] |
| 8 | CRBN (Homo-PROTAC) | HEK293 | Potent | > 90 | An 8-atom PEG linker was found to be optimal for CRBN degradation.[6] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations due to the formation of binary complexes over the productive ternary complex, is a common phenomenon to consider when interpreting degradation data.[3]
From the compiled data, a "Goldilocks effect" is often observed, where linkers that are too short or too long are less effective than those of an optimal intermediate length.[2] For BRD4 degradation, a PEG linker of 4-5 units frequently demonstrates high potency.[1][5] However, the ideal linker length is highly target-dependent and must be empirically determined for each new protein of interest.[2][3]
The Underlying Mechanism and Experimental Evaluation
The efficacy of a PROTAC is contingent on its ability to facilitate the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the PEG linker are critical in achieving the correct orientation of the target protein and the E3 ligase.
A systematic evaluation of PROTACs with varying linker lengths is crucial for identifying the optimal candidate. The following workflow outlines a typical experimental approach.
Detailed Experimental Protocols
Reproducible experimental protocols are fundamental for the accurate comparison of PROTAC efficacy.
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC engages the target protein within the cellular environment.
-
Cell Treatment: Treat cells with the PROTAC at a desired concentration.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target protein. An effective PROTAC will stabilize the target protein, leading to a higher melting temperature.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective thalidomide-based PROTACs. The available data, primarily from studies on BRD4 degradation, suggests that a systematic variation of the PEG linker length is a key optimization strategy.[1][3] While a PEG linker of 4-5 units often proves effective for BRD4, the optimal length is ultimately target-dependent. Researchers and drug development professionals should undertake a thorough empirical evaluation of a series of PROTACs with different linker lengths to identify the most potent and efficacious degrader for their specific target of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to DC50 and Dmax Determination for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key performance metrics for Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide-based ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase. It offers a comparison with alternatives, details essential experimental protocols for determining efficacy, and visualizes the underlying mechanisms and workflows.
PROTACs are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC's efficacy is primarily quantified by two parameters: DC50 , the concentration at which 50% of the target protein is degraded, and Dmax , the maximum percentage of protein degradation achievable.[2]
Comparative Performance of E3 Ligase Recruiters
The choice of E3 ligase recruiter is a critical design parameter that influences a PROTAC's potency, selectivity, and pharmacokinetic properties.[3] While PROTACs using Thalidomide-5-PEG3-NH2 specifically are part of a broader class of CRBN-recruiting PROTACs, their performance is often benchmarked against those recruiting other E3 ligases, such as the von Hippel-Lindau (VHL) complex. Thalidomide and its analogs are generally smaller and possess more favorable drug-like properties than VHL ligands, which can be advantageous for oral bioavailability.[1][]
The following table summarizes comparative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a common benchmark target, using either CRBN or VHL recruiters.
| PROTAC Class | E3 Ligase Recruited | Target Protein | DC50 | Dmax (%) | Cell Line |
| ARV-825 (Thalidomide-based) | CRBN | BRD4 | < 1 nM | > 95% | Jurkat[5] |
| VHL-based PROTAC | VHL | BRD4 | ~1.0 nM | Not Specified | VCaP[5] |
| PROTAC 1 (Thalidomide-based) | CRBN | BRD4 | < 1 nM | > 90% | Burkitt's lymphoma[3] |
| PROTAC 17 (VHL-based) | VHL | BRD4 | Low nM range | > 90% | Not Specified[3] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions. The data presented is for illustrative comparison.[3]
PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. This ternary complex formation facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[6]
Figure 1. PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate determination of DC50 and Dmax is crucial for evaluating PROTAC performance. The following protocols outline the standard workflow.
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for treating cultured cells with a PROTAC to induce protein degradation.
Materials:
-
Cancer cell line expressing the protein of interest.
-
Complete growth medium specific to the cell line.
-
PROTAC stock solution (typically in DMSO).
-
6-well or 96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: The next day, prepare serial dilutions of the PROTAC in complete growth medium. A wide concentration range is recommended to identify the full dose-response curve (e.g., 0.1 nM to 10 µM).[2]
-
Controls: Include a vehicle control (e.g., DMSO) at a final concentration matching the highest PROTAC concentration (typically ≤ 0.1%).[7]
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time, typically between 4 and 24 hours.[8] A time-course experiment is recommended to find the optimal duration.[2]
Protein Extraction and Quantification (Western Blot)
Western blotting is the most common method for quantifying the levels of a target protein following PROTAC treatment.[9][10]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
Procedure:
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[7]
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.[9]
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the soluble protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This ensures equal protein loading for the Western blot.[6]
Immunoblotting and Data Analysis
Procedure:
-
Sample Preparation: Normalize the protein concentration for all samples using lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Use an ECL substrate to generate a chemiluminescent signal and capture the image with a digital imager.[9]
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.[7]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data using a nonlinear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.[11]
-
Experimental Workflow Diagram
The following diagram outlines the key steps involved in determining the DC50 and Dmax values for a PROTAC.
Figure 2. Workflow for determining DC50 and Dmax of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target Activity of Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component of many successful PROTACs is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide and its derivatives have emerged as widely utilized ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the on-target activity of degraders utilizing Thalidomide-5-PEG3-NH2 and its analogs, alongside alternatives that recruit different E3 ligases, supported by experimental data and detailed protocols.
Mechanism of Action: The PROTAC-Induced Ternary Complex
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[1] This proximity, facilitated by the PROTAC molecule, leads to the ubiquitination of the POI by the E3 ligase complex.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2]
Performance Comparison of CRBN-Based Degraders
The choice of the CRBN ligand can significantly impact the efficacy of a PROTAC. Pomalidomide, a second-generation immunomodulatory imide drug (IMiD), generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1] This can lead to more stable ternary complex formation and, consequently, more potent protein degradation.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95[3] |
| PROTAC 1 | Pomalidomide | BRD2 | 22Rv1 | 3 | > 90[1] |
| PROTAC 2 | Pomalidomide | BRD3 | 22Rv1 | 5 | > 90[1] |
| PROTAC 3 | Pomalidomide | BRD4 | 22Rv1 | 1 | > 90[1] |
Note: Direct comparative data for thalidomide-based PROTACs against the same targets is less prevalent in recent literature, which often favors higher-affinity ligands like pomalidomide.
Comparison of Degraders Recruiting Different E3 Ligases: CRBN vs. VHL
An alternative to CRBN-based PROTACs are those that recruit other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects.
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs Recruiting CRBN and VHL
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95[3] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified[3] |
Note: While both PROTACs demonstrate nanomolar degradation capabilities, direct comparison is challenging due to the use of different cell lines in the cited studies.[3]
Experimental Protocols
Accurate validation of on-target activity is crucial in the development of PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of the target protein in response to treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
- Allow cells to attach overnight.
- Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).
- Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time course (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples with Laemmli buffer and denature by heating.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
1. Reaction Setup:
- On ice, combine the following in a microcentrifuge tube:
- E1 activating enzyme
- E2 conjugating enzyme
- E3 ligase complex (e.g., CRL4-CRBN)
- Target protein of interest
- Ubiquitin
- PROTAC (or DMSO for vehicle control)
- Assay buffer
2. Initiation and Incubation:
- Initiate the reaction by adding ATP.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
3. Quenching and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Boil the samples to denature the proteins.
- Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.
4. Interpretation of Results:
- Successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the unmodified target protein, indicating the addition of ubiquitin molecules.[2]
Visualizing Pathways and Workflows
Caption: Signaling Pathway of a CRBN-Based PROTAC.
Caption: Experimental Workflow for On-Target Activity Validation.
Caption: Comparison: Thalidomide-based vs. VHL-based Degraders.
References
A Comparative Guide to Cellular Target Engagement Assays for Thalidomide-5-PEG3-NH2 and its Analogs with Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for validating the engagement of Thalidomide-5-PEG3-NH2 and its parent compounds with their primary target, Cereblon (CRBN). This compound is a functionalized ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), making the confirmation of its binding to CRBN a critical step in drug discovery.
Note on Data Availability: Publicly available experimental data specifically for this compound is limited. Therefore, this guide utilizes data from its parent compound, thalidomide (B1683933), and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, as representative examples to illustrate the principles and performance of each assay.
Quantitative Data Comparison
The following tables summarize the performance of various assays in quantifying the interaction of thalidomide and its analogs with CRBN.
Table 1: Comparison of Target Engagement Assays for CRBN Ligands
| Assay Method | Principle | Key Metric(s) | Typical Throughput | Labeling Required |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | ΔTagg, EC50 (ITDRF) | Low to Medium | No |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein. | IC50 | High | Target protein fusion with NanoLuc®, fluorescent tracer |
| TR-FRET Competitive Binding Assay | Competitive displacement of a fluorescently labeled ligand from the target protein. | IC50, Ki | High | Fluorescently labeled ligand |
| Competitive Elution Assay | Displacement of the target protein from an immobilized ligand by a competitor. | Semi-quantitative | Low | Immobilized ligand |
Table 2: Quantitative Performance Data for Thalidomide Analogs in CRBN Engagement Assays
| Compound | Assay | Cell Type/System | IC50 / Kᵢ | Reference |
| Thalidomide | Thermal Shift Assay | Purified CRBN | 30 µM (IC50) | [1] |
| Lenalidomide | Thermal Shift Assay | Purified CRBN | 3 µM (IC50) | [1] |
| Pomalidomide | Thermal Shift Assay | Purified CRBN | 3 µM (IC50) | [1] |
| Thalidomide | TR-FRET | Purified DDB1-CRBN | 22.4 nM (IC50), 10.6 nM (Kᵢ) | [1] |
| Lenalidomide | TR-FRET | Purified DDB1-CRBN | 8.9 nM (IC50), 4.2 nM (Kᵢ) | [1] |
| Pomalidomide | TR-FRET | Purified DDB1-CRBN | 6.4 nM (IC50), 3.0 nM (Kᵢ) | [1] |
| CC-885 | TR-FRET | Purified DDB1-CRBN | 0.43 nM (IC50), 0.20 nM (Kᵢ) | [1] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Workflows and Signaling Pathways
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow is designed to measure the thermal stabilization of a target protein upon ligand binding in a cellular context.
Thalidomide-CRBN Signaling Pathway
Binding of thalidomide or its analogs to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][3][4][5]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a Western Blot-based CETSA to determine the thermal stabilization of endogenous CRBN.
Materials:
-
Cell line expressing endogenous CRBN (e.g., HEK293T, MM.1S)
-
Cell culture medium and reagents
-
This compound or analog
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against CRBN
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[6][7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CRBN, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN at each temperature.
-
Normalize the intensity of each band to the intensity of the non-heated control (or lowest temperature).
-
Plot the normalized intensities against the temperature to generate melting curves for both the treated and vehicle control samples.
-
The shift in the melting temperature (ΔTagg) indicates the degree of thermal stabilization and target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol is adapted from manufacturer's guidelines for a competitive displacement assay in live cells.[9][10][11][12]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-CRBN fusion protein
-
NanoBRET™ fluorescent tracer for CRBN
-
This compound or analog
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-CRBN expression vector.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the wells.
-
Add the NanoBRET™ fluorescent tracer at a fixed concentration to all wells.
-
-
Assay Measurement:
-
Equilibrate the plate at 37°C for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Protocol 3: TR-FRET Competitive Binding Assay
This protocol describes a biochemical assay to determine the binding affinity of the compound to purified CRBN.[1]
Materials:
-
Purified recombinant human DDB1-CRBN protein complex
-
Fluorescently-labeled thalidomide analog (e.g., BODIPY FL Thalidomide)
-
This compound or analog
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP)
-
Low-volume, black 384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the assay plate, add the compound dilutions.
-
-
Reagent Addition:
-
Add the fluorescently-labeled thalidomide analog at a fixed concentration to all wells.
-
Initiate the binding reaction by adding the purified DDB1-CRBN protein complex to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal according to the instrument's instructions.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the logarithm of the compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value. The Kᵢ value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 12. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
A Comparative Efficacy Analysis of Thalidomide- and Pomalidomide-Based PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide- and pomalidomide-based ligands for the E3 ligase Cereblon (CRBN). This analysis is supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
In the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's potency and efficacy. Both thalidomide (B1683933) and its analog pomalidomide (B1683931) are widely employed to recruit the CRBN E3 ligase. While "Thalidomide-5-PEG3-NH2" represents a specific linker-ligand conjugate used in PROTAC synthesis, this guide will draw comparisons between the broader classes of thalidomide- and pomalidomide-based PROTACs to provide a comprehensive overview. The consensus in recent literature suggests a trend towards the use of pomalidomide due to its superior binding affinity for CRBN, which often translates to more efficient degradation of target proteins.[1][2]
Mechanism of Action: A Shared Pathway to Degradation
Both thalidomide- and pomalidomide-based PROTACs operate through the same fundamental mechanism. These heterobifunctional molecules act as a bridge, simultaneously binding to the target protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2][3]
Quantitative Comparison of Degradation Efficacy
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of target protein degradation achieved.
While direct head-to-head comparisons of thalidomide- and pomalidomide-based PROTACs targeting the same protein under identical conditions are limited in published literature, a survey of representative PROTACs demonstrates the generally enhanced potency of pomalidomide-based degraders.[1][2]
| E3 Ligase Ligand | PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide | dBET1 | BRD4 | MV4;11 | ~100 | >85 |
| Pomalidomide | Compound 21 | BRD4 | THP-1 | 41.8 | Not explicitly stated, but effective degradation shown |
| Pomalidomide | ZQ-23 | HDAC8 | Not specified | 147 | 93 |
| Pomalidomide-based | ARV-771 | BET proteins | Prostate Cancer Cell Lines | <5 | Not explicitly stated, but potent degradation observed |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Experimental Protocols
A standardized experimental workflow is crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the standard method for quantifying target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[4]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[3][5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[5]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[3][4]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
-
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration expected to induce significant degradation (e.g., 10x DC50) for a shorter duration (e.g., 2-6 hours).
-
Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells as described in Protocol 1.
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin. A smear or ladder of higher molecular weight bands indicates polyubiquitination of the target protein.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™ Assay)
This assay provides a quantitative measure of the formation of the Target-PROTAC-E3 ligase ternary complex within living cells.[6]
-
Cell Preparation:
-
Assay Execution:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Add the NanoBRET® substrate to the cells.
-
Treat the cells with a range of PROTAC concentrations.
-
Measure the bioluminescence and fluorescence signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in this ratio indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[7]
-
Conclusion
The selection of the E3 ligase ligand is a pivotal decision in the design of effective PROTACs. While both thalidomide and pomalidomide are capable of recruiting CRBN to induce target protein degradation, the available data suggests that pomalidomide's higher binding affinity for CRBN often results in PROTACs with greater potency and efficacy.[1][2] However, the optimal choice is also dependent on the specific target protein, the linker composition, and the overall physicochemical properties of the final PROTAC molecule. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of new therapeutic agents.
References
In Vivo Performance of Thalidomide-5-PEG3-NH2 PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide offers an objective comparison of the in vivo performance of PROTACs (Proteolysis Targeting Chimeras) utilizing a Thalidomide-5-PEG3-NH2 linker system to recruit the E3 ligase Cereblon (CRBN). By presenting key experimental data from preclinical animal models, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to provide a comprehensive resource for the evaluation and development of next-generation protein degraders.
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A typical PROTAC consists of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of each component is critical to the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Thalidomide (B1683933) and its analogs are widely used as ligands for the CRBN E3 ligase. The linker, in this case, a 3-unit polyethylene (B3416737) glycol (PEG) chain with an amine terminus attached at the 5-position of the thalidomide phthalimide (B116566) ring, plays a crucial role in optimizing the formation of a productive ternary complex between the target protein and CRBN, which is essential for subsequent ubiquitination and degradation.
While specific in vivo validation data for PROTACs utilizing the precise this compound linker is not extensively available in peer-reviewed literature, robust preclinical data exists for structurally similar and highly cited thalidomide-based PROTACs with short PEG linkers. This guide will focus on the in vivo performance of two such exemplary PROTACs, ARV-825 and dBET1, both of which target the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, a key regulator of oncogenes such as c-MYC.
Comparative In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies in xenograft models of cancer, providing a comparative overview of the anti-tumor activity of thalidomide-based BET PROTACs.
| PROTAC | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| ARV-825 | BRD4 | Neuroblastoma (SK-N-BE(2) cells) | Xenograft Mouse Model | 5 mg/kg, daily | Significant reduction in tumor burden compared to control. | [1] |
| Thyroid Carcinoma (TPC-1 cells) | SCID Mice Xenograft | Oral administration | Potent suppression of tumor growth. | [2] | ||
| Gastric Cancer (HGC27 cells) | Xenograft Model | 10 mg/kg, daily, intraperitoneal | Significant reduction in tumor burden. | [3] | ||
| NUT Carcinoma (3T3-BRD4-NUT cells) | Xenograft Model | 10 mg/kg, daily, intraperitoneal | Significantly decreased tumor burden. | [4] | ||
| dBET1 | BRD2/3/4 | Acute Myeloid Leukemia (MV4;11 cells) | Murine Xenograft Model | 50 mg/kg, daily, intraperitoneal | Attenuated tumor progression and decreased tumor weight. | [5] |
Pharmacodynamic Effects in Animal Models
Effective PROTAC activity in vivo is characterized by the degradation of the target protein in tumor tissue, leading to downstream pathway modulation.
| PROTAC | Cancer Model | Pharmacodynamic Effects in Tumor Tissue | Reference |
| ARV-825 | Thyroid Carcinoma (TPC-1 xenograft) | BRD4 protein degradation; Downregulation of c-Myc, Bcl-xL, and cyclin D1; Cleavage of caspase-3 and PARP, indicating apoptosis activation. | [2] |
| dBET1 | Acute Myeloid Leukemia (MV4;11 xenograft) | BRD4 degradation and c-Myc downregulation. | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical workflow for an in vivo xenograft study.
Detailed Experimental Protocols
The following are generalized protocols for key in vivo experiments based on the methodologies reported in the referenced studies.
Xenograft Tumor Model Studies
-
Cell Culture: Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, TPC-1 for thyroid carcinoma, HGC27 for gastric cancer, or MV4;11 for AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3][5]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for establishing xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice. For disseminated leukemia models, cells are injected intravenously.[1][5]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PROTAC is administered, often daily, via intraperitoneal (i.p.) or oral routes at a specified dose (e.g., 5-50 mg/kg).[1][3][4][5] The vehicle control typically consists of the formulation solution without the PROTAC.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.[1][5]
-
Pharmacodynamic Analysis: A cohort of mice may be euthanized at specific time points after the final dose to collect tumor and plasma samples. Tumor tissues are processed for Western blot analysis or immunohistochemistry (IHC) to measure the levels of the target protein (e.g., BRD4) and downstream markers (e.g., c-MYC).[2][5]
Western Blot Analysis of Tumor Tissues
-
Tissue Lysis: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., BRD4), downstream effectors (e.g., c-MYC, Bcl-xL), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the extent of protein degradation.
Conclusion
The in vivo data for thalidomide-based PROTACs like ARV-825 and dBET1 strongly support their therapeutic potential, demonstrating significant anti-tumor efficacy and robust target degradation in various cancer models.[1][2][3][4][5] While direct in vivo validation of a PROTAC with the precise this compound linker is not yet widely published, the successful preclinical development of these structurally related molecules provides a strong rationale for its potential efficacy. The choice of the linker is a critical parameter in PROTAC design, and the short PEG chain in this linker is intended to provide a balance of solubility and conformational flexibility to facilitate the formation of a stable and productive ternary complex. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and evaluate novel PROTACs based on the thalidomide-CRBN recruitment axis for the targeted degradation of disease-causing proteins.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 3. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 4. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: VHL vs. CRBN E3 Ligase Recruiters for BRD4 Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase recruiter is a critical decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most utilized E3 ligase recruiters, von Hippel-Lindau (VHL) and Cereblon (CRBN), for the degradation of the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4).
The efficacy of a PROTAC is not solely reliant on the binding affinity of its warhead to the target protein but is profoundly influenced by the choice of the recruited E3 ligase. This selection impacts the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of target protein degradation. This guide presents a comparative analysis of VHL and CRBN recruiters for BRD4, supported by quantitative data and detailed experimental protocols to inform rational PROTAC design.
Quantitative Performance Comparison: VHL vs. CRBN Recruiters for BRD4 Degradation
Direct head-to-head comparisons of PROTACs recruiting different E3 ligases under identical experimental conditions are not always readily available in the literature. However, by compiling data from studies on well-characterized BRD4 degraders sharing the same warhead (derived from the JQ1 inhibitor), we can draw informative comparisons. The following table summarizes the performance of the VHL-recruiting PROTACs, MZ1 and ARV-771, and the CRBN-recruiting PROTACs, dBET1 and ARV-825.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| dBET1 | CRBN | BRD2/3/4 | Varies (less broadly active than MZ1) | - | - | [2] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1 | < 1 nM, 0.57 nM | >90% | [1][3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, cell line, and treatment duration. The data presented here is for illustrative purposes to highlight potential differences in potency and efficacy.
Signaling Pathway and Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] The process involves the formation of a ternary complex between the target protein (BRD4), the PROTAC, and an E3 ubiquitin ligase (VHL or CRBN). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of BRD4, a key regulator of oncogenes like c-MYC, leads to the suppression of their transcription and subsequent anti-proliferative effects.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for a meaningful comparison. Below are detailed methodologies for key experiments used to determine the performance of BRD4-targeting PROTACs.
Western Blotting for BRD4 Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., 22Rv1 for prostate cancer, or a panel of cell lines for broader screening) in the appropriate medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the VHL-based and CRBN-based PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of protein degradation on cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the PROTACs.
b. Assay Procedure:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
c. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the head-to-head comparison of different E3 ligase recruiters for a specific target.
Caption: Experimental workflow for comparing PROTACs.
Discussion and Conclusion
The choice between VHL and CRBN as the E3 ligase recruiter for a BRD4-targeting PROTAC is a nuanced decision with no single "best" answer. The available data suggests that both VHL- and CRBN-based PROTACs can achieve potent and efficient degradation of BRD4 at nanomolar concentrations.[1]
Key Considerations:
-
Cellular Context: The relative expression levels of VHL and CRBN in the target cells can significantly influence PROTAC efficacy. Studies have shown that VHL-based PROTACs like MZ1 may have broader activity across different cancer cell lines compared to CRBN-based counterparts like dBET1, whose activity can be suppressed in certain cancer types.[2]
-
Selectivity: While both types of PROTACs can effectively degrade BRD4, there can be differences in their selectivity for other BET family members (BRD2 and BRD3). For instance, MZ1 has been reported to show a preference for degrading BRD4 over BRD2 and BRD3 at low concentrations, whereas ARV-825 acts as a pan-BET degrader.[4][5]
-
Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of degradation efficiency. The specific interactions between the PROTAC, BRD4, and the E3 ligase can lead to positive or negative cooperativity, which can vary between VHL and CRBN.
-
Physicochemical Properties: The ligands for VHL and CRBN have different chemical scaffolds, which can impact the overall physicochemical properties of the resulting PROTAC, including its solubility and cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation of Thalidomide-5-PEG3-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of experimental methods to validate the ternary complex formation of PROTACs synthesized using Thalidomide-5-PEG3-NH2 , a popular linker-ligand conjugate that recruits the Cereblon (CRBN) E3 ligase. We present a comparative analysis against alternative PROTAC strategies, supported by representative experimental data and detailed protocols for key validation assays.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity, mediated by the formation of a POI-PROTAC-E3 ligase ternary complex, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome. The stability and cooperativity of this ternary complex are critical determinants of a PROTAC's degradation efficiency and potency.
This compound serves as a foundational building block for constructing CRBN-recruiting PROTACs. The thalidomide (B1683933) moiety acts as the CRBN-binding element, while the 3-unit polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility to enable the productive assembly of the ternary complex. The terminal amine group allows for straightforward conjugation to a ligand that binds the target protein.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation. Here, we compare the performance of a representative CRBN-based PROTAC, conceptually similar to one synthesized with this compound, against a PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ligase.
While specific data for a PROTAC utilizing the exact this compound linker is not publicly available in a comparative format, the following tables present representative data from studies on well-characterized CRBN and VHL-based PROTACs to illustrate the expected performance and the outputs of various validation assays.
Table 1: Ternary Complex Biophysical Characteristics
| Parameter | Representative CRBN-based PROTAC (e.g., dBET1) | Representative VHL-based PROTAC (e.g., MZ1) | Assay |
| Binary Affinity (PROTAC to E3 Ligase, KD) | Micromolar range | Nanomolar range | SPR / ITC |
| Binary Affinity (PROTAC to POI, KD) | Nanomolar range | Nanomolar range | SPR / ITC |
| Ternary Complex Affinity (KD) | Nanomolar range | Nanomolar range | SPR / ITC |
| Cooperativity (α) | >1 (Positive) | >1 (Positive) | Calculated from KD values |
| Ternary Complex Dissociation Half-life (t1/2) | Varies (seconds to minutes) | Varies (seconds to minutes) | SPR |
Table 2: Cellular Ternary Complex Formation and Degradation
| Parameter | Representative CRBN-based PROTAC (e.g., dBET1) | Representative VHL-based PROTAC (e.g., MZ1) | Assay |
| Ternary Complex Formation (EC50) | Nanomolar range | Nanomolar range | NanoBRET |
| Target Degradation (DC50) | Nanomolar range | Nanomolar range | Western Blot / In-Cell ELISA |
| Maximum Degradation (Dmax) | >90% | >90% | Western Blot / In-Cell ELISA |
| Ternary Complex Confirmation in Cells | Confirmed | Confirmed | Co-Immunoprecipitation |
Visualizing the PROTAC Mechanism and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathway and experimental workflows involved in validating ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for biophysical validation assays.
Caption: Workflow for cellular validation assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method is used to determine the binding affinities and kinetics of binary and ternary complexes.
-
Immobilization: Covalently immobilize recombinant His-tagged CRBN onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Binding Analysis (PROTAC to CRBN): Inject a series of concentrations of the this compound based PROTAC over the immobilized CRBN surface to determine the binary binding kinetics (kon and koff) and affinity (KD).
-
Binary Binding Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Analysis: Prepare solutions of the PROTAC at a fixed concentration (saturating for CRBN binding) with varying concentrations of the POI. Inject these solutions over the immobilized CRBN surface to measure the kinetics and affinity of the ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (α = KD (PROTAC to CRBN) / KD (PROTAC to CRBN in presence of POI)).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding and provides a complete thermodynamic profile of the interaction.
-
Sample Preparation: Dialyze all proteins (CRBN and POI) and the PROTAC extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the CRBN solution to determine its binary binding thermodynamics.
-
-
Ternary Titration: Titrate the POI into a solution containing both CRBN and the PROTAC (at a concentration that ensures saturation of CRBN).
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Protocol 3: NanoBRET™ Assay for Intracellular Ternary Complex Formation
This is a live-cell, proximity-based assay to quantify ternary complex formation inside the cell.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the POI fused to NanoLuc® luciferase (the energy donor) and CRBN fused to HaloTag® (the energy acceptor).
-
Cell Plating and Labeling: Plate the transfected cells into a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound based PROTAC.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate. Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Protocol 4: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Verification
Co-IP is a gold-standard technique to demonstrate that the POI and CRBN are part of the same complex within the cell in the presence of the PROTAC.
-
Cell Treatment and Lysis: Treat cultured cells with the PROTAC or a vehicle control (e.g., DMSO) for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the POI, which is pre-conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against both the POI (to confirm successful pulldown) and CRBN.
-
Analysis: A band corresponding to CRBN in the lane of the PROTAC-treated sample, but not in the vehicle control, confirms the formation of the POI-PROTAC-CRBN ternary complex.
Conclusion
The validation of ternary complex formation is a cornerstone of successful PROTAC development. A multi-faceted approach, combining biophysical techniques like SPR and ITC with cellular assays such as NanoBRET and Co-IP, provides a comprehensive understanding of a PROTAC's mechanism of action. For PROTACs utilizing the this compound linker-ligand, these methods are essential to characterize their binding kinetics, thermodynamics, and intracellular engagement with CRBN and the target protein. By objectively comparing these parameters against alternative PROTAC strategies, researchers can make data-driven decisions to optimize the design of potent and selective protein degraders.
Assessing the Proteome-Wide Selectivity of Thalidomide-5-PEG3-NH2 PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical determinant of a PROTAC's therapeutic potential and safety profile is its selectivity across the entire proteome. This guide provides a comprehensive assessment of the selectivity of PROTACs incorporating Thalidomide-5-PEG3-NH2 as the E3 ligase-recruiting component, offering a comparison with alternative PROTACs and detailing the experimental methodologies for such evaluations.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[1][4] The selectivity of a PROTAC is not solely dictated by the warhead's affinity for the target protein but is a complex interplay between the target ligand, the E3 ligase ligand, and the connecting linker.[5]
Comparative Selectivity Profile
To illustrate the selectivity of a this compound-based PROTAC, we present a hypothetical comparison with an alternative PROTAC utilizing a different E3 ligase ligand, such as one based on Von Hippel-Lindau (VHL), and another with a different linker, for instance, a purely alkyl chain. The following tables summarize quantitative data obtained from mass spectrometry-based proteomics experiments, which are the gold standard for unbiased, proteome-wide selectivity assessment.[6][7]
Table 1: On-Target Degradation Efficiency
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Target-Ligand-PEG3-Thalidomide | Target X | Cancer Cell Line A | 25 | 95 |
| Target-Ligand-Alkyl-Thalidomide | Target X | Cancer Cell Line A | 50 | 90 |
| Target-Ligand-Linker-VHL | Target X | Cancer Cell Line A | 15 | 98 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Off-Target Degradation Profile
| PROTAC Construct | Known Off-Target Proteins Degraded (>50%) |
| Target-Ligand-PEG3-Thalidomide | IKZF1, IKZF3, ZFP91 |
| Target-Ligand-Alkyl-Thalidomide | IKZF1, IKZF3, ZFP91, Additional Zinc Finger Proteins |
| Target-Ligand-Linker-VHL | None consistently reported |
Data is hypothetical and for illustrative purposes.
Thalidomide and its derivatives are known to induce the degradation of so-called "neosubstrates," primarily a class of C2H2 zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3.[8][9][10] This inherent activity of the thalidomide moiety contributes to the off-target profile of CRBN-recruiting PROTACs.[8][9] The composition and length of the linker can further modulate these off-target effects.[8][11] PEG linkers, like in this compound, can offer different conformational flexibility compared to alkyl linkers, potentially altering the presentation of the thalidomide moiety and influencing the off-target degradation profile.[8]
Signaling Pathways and Experimental Workflows
The degradation of on-target and off-target proteins can have significant downstream effects on various signaling pathways. For instance, the degradation of a target kinase would inhibit its downstream signaling cascade. Conversely, the unintended degradation of a transcription factor like IKZF1 can impact lymphocyte development and immune function.
PROTAC Mechanism of Action
Caption: General mechanism of a this compound based PROTAC.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing PROTAC selectivity.
Experimental Protocols
A rigorous assessment of PROTAC selectivity involves a combination of global proteomic analysis and targeted validation techniques.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This method provides an unbiased and comprehensive view of protein abundance changes across the proteome following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control. Identify proteins with significantly altered abundance as potential on-target and off-target effects.
Quantitative Western Blotting for Target Validation
This technique is used to confirm and quantify the degradation of the target protein and potential off-targets identified by mass spectrometry.
-
Cell Culture and Treatment: Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time.
-
Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane. Block the membrane and incubate with a primary antibody specific for the target protein or a potential off-target protein.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Conclusion
The selectivity of a PROTAC is a critical attribute for its successful development as a therapeutic agent. For PROTACs incorporating this compound, a thorough assessment of the proteome-wide effects is essential to understand both on-target efficacy and potential off-target liabilities. The inherent propensity of the thalidomide moiety to degrade neosubstrates necessitates a rigorous and multi-faceted experimental approach. By combining unbiased, proteome-wide analyses with targeted validation and mechanistic studies, researchers can confidently identify and optimize PROTAC candidates with the desired specificity and therapeutic window, ultimately paving the way for the next generation of targeted protein degradation therapies.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Novel Thalidomide Analogs versus Thalidomide-5-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging thalidomide (B1683933) analogs against the established Cereblon (CRBN) E3 ligase ligand, Thalidomide-5-PEG3-NH2. The following sections detail the comparative performance of these molecules in key assays, supported by experimental data and detailed protocols to aid in the selection and development of next-generation protein degraders.
Introduction to Thalidomide Analogs and Their Mechanism of Action
Thalidomide and its analogs are a class of immunomodulatory drugs that have garnered significant interest for their therapeutic potential in treating various cancers and inflammatory diseases.[1][2][3] Their primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[5][7] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[8]
This compound is a functionalized thalidomide derivative commonly used as a CRBN-recruiting ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).[9][10][11][12][13] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase to induce its degradation.[14][15] The performance of new thalidomide analogs is often benchmarked against such established ligands to evaluate their potential as either direct therapeutics or as components of novel PROTACs.
Comparative Experimental Data
The following tables summarize the performance of representative new thalidomide analogs compared to a thalidomide-based CRBN ligand in key functional assays.
Table 1: CRBN Binding Affinity
This table compares the binding affinities of various thalidomide analogs to the CRBN protein. Lower IC50 or Kd values indicate stronger binding.
| Compound | Assay Type | IC50 / Kd (µM) | Reference |
| Thalidomide | TR-FRET | >10 | [16] |
| Lenalidomide (B1683929) | TR-FRET | 1.5 | [16] |
| Pomalidomide (B1683931) | TR-FRET | 1.2 | [16] |
| CC-885 | TR-FRET | <0.1 | [16] |
| CC-220 | TR-FRET | 0.06 | [16] |
Note: Data for this compound is not directly available in the search results, but its utility as a PROTAC ligand suggests it possesses sufficient CRBN binding affinity.
Table 2: Neosubstrate Degradation (IKZF1)
This table illustrates the efficiency of thalidomide analogs in inducing the degradation of the neosubstrate IKZF1. Lower DC50 values indicate greater potency.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| Lenalidomide | MM.1S | ~100 | >90 | 24 | |
| Pomalidomide | MM.1S | ~10 | >90 | 24 | |
| Avadomide (CC-122) | MM.1S | ~1 | >90 | 24 | |
| Compound 5 | MOLT4 | 10 | >90 | 24 | [17] |
| Iberdomide | T-cells | Not specified | Not specified | Not specified | [18] |
Note: Dmax represents the maximum percentage of protein degradation achieved.
Table 3: Anti-proliferative Activity
This table showcases the growth inhibitory effects of thalidomide analogs on various cancer cell lines. Lower IC50 values indicate higher anti-proliferative activity.
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| Thalidomide | Multiple Cancer Lines | >300 | [19] |
| 5HPP-33 | Multiple Cancer Lines | Low micromolar range | [19] |
| Tetrafluorophthalimido analog 19 | LNCaP (Prostate) | Low micromolar range | [20] |
| SelCID-3 | SW620 (Colorectal) | Not specified | [21] |
Table 4: Anti-inflammatory Activity
This table highlights the ability of thalidomide analogs to inhibit the production of the pro-inflammatory cytokine TNF-α.
| Compound | Cell System | TNF-α Inhibition | Reference |
| Thalidomide | LPS-stimulated PBMCs | Baseline | [22] |
| Lenalidomide | LPS-stimulated PBMCs | More potent than thalidomide | [1] |
| Pomalidomide | LPS-stimulated PBMCs | More potent than lenalidomide | [1] |
| Thalidomide dithiocarbamate (B8719985) analog 1 | Macrophages | Potent inhibitor | [23] |
| Thalidomide dithiocarbamate analog 5 | Macrophages | Potent inhibitor | [23] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thalidomide Analogs
The following diagram illustrates the general mechanism by which thalidomide analogs induce the degradation of neosubstrate proteins.
Caption: Mechanism of thalidomide analog-induced protein degradation.
Experimental Workflow for Benchmarking
The diagram below outlines a typical workflow for comparing the efficacy of new thalidomide analogs.
Caption: Experimental workflow for benchmarking new thalidomide analogs.
Experimental Protocols
Protocol 1: CRBN Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits for assessing the binding of compounds to CRBN.[24][25]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled thalidomide (e.g., Cy5-labeled)
-
Assay buffer
-
Test compounds (new thalidomide analogs and this compound)
-
Pomalidomide (as a positive control)
-
Black, low-binding 96-well or 384-well microtiter plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In the microtiter plate, add the fluorescently-labeled thalidomide to each well.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the binding reaction by adding the purified CRBN protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: IKZF1 Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of IKZF1 in a cellular context.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1 and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed MM.1S cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein.
-
Quantify the band intensities using densitometry software. Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control, normalized to the loading control.
-
Determine the DC50 and Dmax values from the dose-response curve.[26]
Protocol 3: Anti-proliferative Assay (MTS Assay)
This protocol is a colorimetric method for assessing cell viability.[19][21]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Protocol 4: Anti-inflammatory Assay (TNF-α ELISA)
This protocol measures the inhibition of TNF-α production in stimulated immune cells.[23][27][28]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA kit
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The development of novel thalidomide analogs continues to be a promising avenue for the discovery of new therapeutics. By systematically evaluating their performance in key areas such as CRBN binding, neosubstrate degradation, anti-proliferative activity, and anti-inflammatory effects, researchers can identify lead candidates with improved potency and selectivity. This guide provides a framework for the comparative analysis of new analogs against established standards like this compound, facilitating the advancement of next-generation protein degraders and immunomodulatory drugs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 9. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs | MDPI [mdpi.com]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. amsbio.com [amsbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Thalidomide Analogues Suppress Lipopolysaccharide-Induced Synthesis of TNF-α and Nitrite, an Intermediate of Nitric Oxide, in a Cellular Model of Inflammation [openbiochemistryjournal.com]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to the Proper Disposal of Thalidomide-5-PEG3-NH2
For researchers and drug development professionals, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Thalidomide-5-PEG3-NH2, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.
Thalidomide and its derivatives are potent compounds requiring careful handling due to their known reproductive toxicity.[1][2][3] All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.[3]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the properties of the parent compound, thalidomide, provide a crucial baseline for safe handling and disposal protocols.
| Property | Value |
| Molecular Formula | C27H37N5O8 |
| Physical State | Solid |
| Known Hazards | Known human teratogen, potential for reproductive harm.[1][2][3] |
Operational Plan for Disposal
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following provides a detailed operational plan for this procedure.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[4][5] If handling broken capsules or visible powder, double-gloving is recommended.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect against skin contact.
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye exposure.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted respirator (e.g., N95 or higher) is required.
Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place all unused or expired this compound, contaminated personal protective equipment (gloves, disposable lab coats), and contaminated labware (e.g., pipette tips, vials) into a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Container Labeling and Storage
Accurate labeling and proper storage of hazardous waste are regulatory requirements and essential for safety.
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[9][10]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8][10]
-
Indicate the primary hazards (e.g., "Toxic," "Reproductive Hazard").[1]
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.[9]
-
-
Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.[6][10]
-
Store containers in a designated, well-ventilated, and secure area.[6]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
Ensure secondary containment is used to capture any potential leaks.[6]
-
Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste contractor.
-
Scheduling Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Maintain a detailed inventory of the waste generated, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-5-PEG3-NH2
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Thalidomide-5-PEG3-NH2, a synthesized E3 ligase ligand-linker conjugate integral to Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and the environment, given the potential hazards associated with thalidomide-based compounds.
Thalidomide and its derivatives are classified as hazardous substances, with known reproductive toxicity.[3][4][5] Therefore, it is imperative to handle this compound with the utmost care, assuming it carries similar risks. All personnel must be trained on these procedures before commencing any work with this compound.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the primary barrier against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free, chemical-resistant gloves (e.g., nitrile) meeting ASTM D6978 standards. Double-gloving is highly recommended.[1][6] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[6][7] | Protects skin and personal clothing from contamination by splashes or spills. |
| Eye & Face Protection | Safety goggles with side shields are mandatory at all times.[1][3] A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] | Protects eyes and face from accidental splashes of the compound in solution or contact with airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the compound in its powdered form or when there is a potential for aerosol generation.[1][6][7] All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[1] | Prevents inhalation of hazardous airborne particles. Engineering controls like fume hoods are the primary means of exposure control. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn in designated handling areas and removed before exiting.[6] | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to minimize the risk of exposure during routine laboratory operations involving this compound.
A. Preparation and Weighing (Solid Compound):
-
Designated Area: All handling of solid this compound must occur within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Surface Protection: Line the work surface of the fume hood with disposable, absorbent bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as cytotoxic waste.
B. Solubilization and Dilution:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator as needed to ensure complete dissolution. Keep the container capped during mixing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
C. Storage:
-
Solid Compound: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Solutions: Store solutions in tightly sealed, labeled containers at the recommended temperature, protected from light.
-
Inventory: Maintain a detailed inventory of the compound, including amounts used and dates.
III. Spill Management and Disposal Plan
Prompt and proper management of spills and waste is critical to preventing contamination.
A. Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For powder spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne.[1]
-
Cleanup: Wearing full PPE, carefully collect all contaminated materials (absorbent pads, cloths, broken glass, etc.) and place them into a designated, sealable cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent (e.g., a detergent solution followed by 70% ethanol), working from the outer edge of the spill inwards.[1][7] Dispose of all cleaning materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
B. Waste Disposal:
-
Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.[1][3]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. Sharps must be placed in a designated cytotoxic sharps container.[1]
-
Collection and Disposal: Do not dispose of this waste in regular trash or down the drain.[1] Follow your institution's specific procedures for the collection and disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste disposal company. Contact your EHS office to arrange for pickup.[1][3]
IV. Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
